molecular formula C17H14ClNO3 B1487790 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione CAS No. 1162120-35-5

3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione

Cat. No.: B1487790
CAS No.: 1162120-35-5
M. Wt: 315.7 g/mol
InChI Key: LAXTYFZLKJOGDP-UHFFFAOYSA-N
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Description

3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione is a useful research compound. Its molecular formula is C17H14ClNO3 and its molecular weight is 315.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-(5-chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClNO3/c1-19-10-14(20)16(17(19)21)13-9-11(18)7-8-15(13)22-12-5-3-2-4-6-12/h2-9,16H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAXTYFZLKJOGDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CC(=O)C(C1=O)C2=C(C=CC(=C2)Cl)OC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00728030
Record name 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1162120-35-5
Record name 3-(5-Chloro-2-phenoxyphenyl)-1-methyl-2,4-pyrrolidinedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1162120-35-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00728030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Adenosine: A Ubiquitous Regulator of Cellular Function and Therapeutic Target

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Adenosine is a fundamental purine nucleoside that functions as a critical signaling molecule across virtually all physiological systems.[1] Arising from the catabolism of adenosine triphosphate (ATP), its extracellular concentration rapidly increases in response to metabolic stress, hypoxia, and tissue injury, acting as a key homeostatic and cytoprotective agent.[1][2] Adenosine exerts its pleiotropic effects by activating four distinct G protein-coupled receptors (GPCRs): A1, A2A, A2B, and A3.[3] These receptors are widely distributed throughout the body and modulate a vast array of downstream signaling pathways, influencing processes in the central nervous, cardiovascular, and immune systems.[4][5] The profound immunomodulatory and neuromodulatory roles of adenosine signaling have positioned its receptors as highly attractive targets for therapeutic intervention in a spectrum of diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.[6][7] This guide provides a comprehensive technical overview of adenosine metabolism, receptor pharmacology, physiological function, and key methodologies for its study, offering a foundational resource for professionals engaged in adenosine-related research and drug development.

Adenosine Metabolism and Homeostasis: The Ecto-Enzymatic Cascade

Under normal physiological conditions, extracellular adenosine levels are maintained at low nanomolar concentrations.[1] However, in environments of high metabolic activity, inflammation, or hypoxia, cellular ATP is released into the extracellular space.[8] This ATP is not the primary signaling molecule for adenosine receptors; instead, it serves as a precursor, rapidly catabolized to adenosine through a tightly regulated enzymatic cascade dominated by two key cell-surface ectonucleotidases.

  • CD39 (Ectonucleoside Triphosphate Diphosphohydrolase-1): This enzyme initiates the process by hydrolyzing ATP and adenosine diphosphate (ADP) to adenosine monophosphate (AMP).[8]

  • CD73 (Ecto-5'-nucleotidase): This enzyme completes the conversion by dephosphorylating AMP to generate adenosine.[8][9]

The generated adenosine's signaling is terminated by its uptake into cells via equilibrative nucleoside transporters (ENTs) or by enzymatic degradation.[10] The primary enzyme for this degradation is adenosine deaminase (ADA) , which converts adenosine to inosine, an inactive metabolite.[2][11] This metabolic pathway ensures that adenosine signaling is typically a localized and transient event, finely tuned to the metabolic state of the tissue microenvironment.

Adenosine_Metabolism cluster_extracellular Extracellular Space cluster_receptors Cellular Signaling cluster_intracellular Intracellular Space ATP ATP CD39_1 CD39 ATP->CD39_1 Pi ADP ADP CD39_2 CD39 ADP->CD39_2 Pi AMP AMP CD73 CD73 AMP->CD73 Pi Ado Adenosine ADA ADA Ado->ADA NH3 A1R A1R Ado->A1R A2AR A2AR Ado->A2AR A2BR A2BR Ado->A2BR A3R A3R Ado->A3R ENT ENTs Ado->ENT Uptake Inosine Inosine CD39_1->ADP CD39_2->AMP CD73->Ado ADA->Inosine Ado_in Adenosine ENT->Ado_in

Extracellular Adenosine Generation and Fate.

The Adenosine Receptor Family: Structure and Signaling

Adenosine mediates its physiological effects through four GPCR subtypes: A1, A2A, A2B, and A3.[3] These receptors exhibit distinct affinities for adenosine, tissue distribution, and couple to different G proteins, leading to divergent downstream signaling cascades.[12] The primary signaling pathway involves the modulation of adenylyl cyclase (AC) activity and subsequent changes in intracellular cyclic AMP (cAMP) levels.[2]

  • A1 and A3 Receptors (Gi/o-coupled): The A1 and A3 receptors typically couple to inhibitory G proteins (Gi/o).[2] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cAMP concentrations.[13] This reduction in cAMP generally leads to inhibitory cellular responses.

  • A2A and A2B Receptors (Gs-coupled): Conversely, the A2A and A2B receptors couple to stimulatory G proteins (Gs).[2] Their activation stimulates adenylyl cyclase, leading to an increase in intracellular cAMP levels and subsequent activation of Protein Kinase A (PKA).[14] This pathway generally mediates stimulatory or relaxant cellular effects.

Beyond the canonical cAMP pathway, adenosine receptors can also signal through other effectors, including phospholipase C (PLC), which leads to the generation of inositol phosphates and mobilization of intracellular calcium, particularly for A1, A2B, and A3 receptors.[13][14]

Receptor_Signaling cluster_membrane Plasma Membrane cluster_gprotein G Proteins cluster_effector Effectors & Second Messengers A1R A1 Receptor Gi Gi/o A1R->Gi Activates A3R A3 Receptor A3R->Gi Activates A2AR A2A Receptor Gs Gs A2AR->Gs Activates A2BR A2B Receptor A2BR->Gs Activates AC Adenylyl Cyclase Gi->AC Inhibits Gs->AC Stimulates cAMP_down ↓ cAMP AC->cAMP_down cAMP_up ↑ cAMP AC->cAMP_up Response_Inhibit Inhibitory Response cAMP_down->Response_Inhibit PKA PKA cAMP_up->PKA Response_Stimulate Stimulatory Response PKA->Response_Stimulate Ado Adenosine Ado->A1R Ado->A3R Ado->A2AR Ado->A2BR

Canonical Adenosine Receptor Signaling Pathways.
Table 1: Adenosine Receptor Subtype Characteristics
ReceptorAffinity for AdenosinePrimary G Protein CouplingPrimary Effector PathwayKey Physiological Roles
A1 High (~10 nM)Gi/o↓ cAMPNeuro-inhibition, negative chronotropy (heart rate)[6][15]
A2A High (~10 nM)Gs↑ cAMPVasodilation, immune suppression, smooth muscle relaxation[15][16]
A2B Low (μM)Gs↑ cAMPBronchoconstriction, inflammation, angiogenesis[3][16]
A3 High (~50 nM)Gi/o↓ cAMP, ↑ PLCIschemic preconditioning, inflammation, pro-apoptotic in tumors[4][17]

Core Physiological Functions of Adenosine Signaling

Due to the ubiquitous expression of its receptors, adenosine's effects are far-reaching, playing a vital modulatory role in health and disease.[18]

Central Nervous System (CNS)

In the CNS, adenosine acts as a potent neuromodulator, generally exerting an inhibitory effect.[7][11]

  • Neurotransmission: Through presynaptic A1 receptors, adenosine inhibits the release of excitatory neurotransmitters like glutamate and dopamine.[[“]] In contrast, A2A receptor activation can facilitate the release of certain neurotransmitters.[[“]] This dual action allows for the fine-tuning of synaptic transmission.

  • Neuroprotection: During metabolic stress such as ischemia or seizures, elevated adenosine levels activate A1 receptors, reducing neuronal excitability and metabolic demand, thereby protecting brain tissue from damage.[10]

  • Sleep and Arousal: Adenosine levels in the brain gradually increase during waking hours, promoting sleep.[11] The stimulant effects of caffeine are primarily due to its action as an antagonist at A1 and A2A receptors.[1]

Cardiovascular System

Adenosine is a key regulator of cardiovascular function, first identified for its ability to slow the heart rhythm.[3][16]

  • Heart Rate and Conduction: By activating A1 receptors in the sinoatrial (SA) and atrioventricular (AV) nodes, adenosine decreases heart rate (negative chronotropy) and slows AV nodal conduction (negative dromotropy).[15] This is the basis for its therapeutic use in terminating supraventricular tachycardias.[15][20]

  • Vasodilation: Adenosine is a powerful vasodilator, particularly in the coronary circulation.[16] This effect is mediated primarily by A2A receptors on vascular smooth muscle, which leads to increased cAMP, relaxation, and increased blood flow to match metabolic demand.[15][21] This property is utilized diagnostically in cardiac stress tests.[20]

Immune System

Extracellular adenosine is now recognized as a critical checkpoint in regulating inflammation and immunity, primarily exerting a powerful anti-inflammatory and immunosuppressive influence.[22][23]

  • Innate Immunity: Adenosine, acting through A2A and A2B receptors, can inhibit the activation and function of neutrophils, macrophages, and dendritic cells, reducing the production of pro-inflammatory cytokines.[22]

  • Adaptive Immunity: A2A receptor activation on T-lymphocytes suppresses their proliferation, cytokine release, and cytotoxic activity.[24] This is a crucial mechanism for preventing excessive tissue damage during an inflammatory response and is a key pathway exploited by tumors to evade immune destruction.[25] Regulatory T cells (Tregs) co-express CD39 and CD73, generating an adenosine-rich microenvironment to suppress effector T-cell function.[24]

Therapeutic Applications and Clinical Research

The central role of adenosine in pathophysiology has led to the development of numerous therapeutic agents targeting its receptors.[26]

Approved Therapeutics
  • Adenosine: Administered intravenously as a rapid bolus, it is a first-line treatment for acute supraventricular tachycardia (SVT).[27][28] It is also used as an infusion (under the brand name Adenoscan) to induce coronary vasodilation during myocardial perfusion imaging.[27]

  • Regadenoson: A selective A2A receptor agonist used for pharmacologic stress testing, offering a more favorable side-effect profile than non-selective adenosine.[26]

  • Istradefylline: An A2A receptor antagonist approved in some countries as an adjunctive treatment for Parkinson's disease to reduce "off" episodes.[5]

Drug Development and Clinical Trials

The therapeutic potential of modulating adenosine signaling is being actively explored in numerous clinical trials, particularly in oncology.[29][30] Tumors often create a highly immunosuppressive, adenosine-rich microenvironment to promote growth and evade the immune system.[25]

Table 2: Selected Therapeutic Strategies Targeting Adenosine Pathways in Clinical Trials
Therapeutic StrategyTargetRationaleIndication(s)Clinical Trial Phase (Examples)
A2A Antagonism A2A ReceptorBlock immunosuppressive effects of adenosine on T cells and other immune cells in the tumor microenvironment.[30]Solid Tumors (e.g., NSCLC, Colorectal)Phase I/II/III (e.g., Etrumadenant, Ciforadenant)[31]
Dual A2A/A2B Antagonism A2A & A2B ReceptorsBlockade of two key immunosuppressive receptor pathways.[30]Solid TumorsPhase I/II
CD73 Inhibition CD73 EnzymePrevent the production of immunosuppressive adenosine from AMP.Solid TumorsPhase I/II
A3 Agonism A3 ReceptorExerts anti-inflammatory and cytoprotective effects.[26]Inflammatory diseases (e.g., Psoriasis), Liver CancerPhase II/III (e.g., Piclidenoson, Namodenoson)[26]

Key Methodologies in Adenosine Research

Investigating the complex roles of adenosine requires a robust toolkit of experimental techniques. The following protocols provide a framework for quantifying receptor interactions and functional responses.

Protocol: Radioligand Receptor Binding Assay

This protocol is a self-validating system to determine the affinity (Kd) and density (Bmax) of adenosine receptors in a given tissue or cell preparation. The causality is based on the principle of competitive displacement of a high-affinity radiolabeled ligand by an unlabeled compound of interest.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet membranes. Wash the pellet multiple times to remove endogenous adenosine. Resuspend the final pellet in assay buffer.

  • Assay Setup: In a 96-well plate, combine in triplicate:

    • Total Binding: Membrane preparation + radioligand (e.g., [³H]CGS 21680 for A2A receptors) + assay buffer.

    • Non-Specific Binding (NSB): Membrane preparation + radioligand + a high concentration of a non-labeled competing ligand (e.g., 10 µM NECA) to saturate all specific binding sites.

    • Competitive Binding: Membrane preparation + radioligand + increasing concentrations of the unlabeled test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.

  • Quantification: Wash the filters with ice-cold buffer, dry them, and place them in scintillation vials with scintillation fluid. Count the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding = Total Binding - Non-Specific Binding.

    • For competitive binding, plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (e.g., sigmoidal dose-response model) in software like GraphPad Prism to calculate the IC50 (concentration of test compound that inhibits 50% of specific binding) and subsequently the Ki (inhibitory constant).

Protocol: cAMP Accumulation Assay

This functional assay measures the downstream consequence of A2A/A2B (Gs-coupled) or A1/A3 (Gi-coupled) receptor activation. The logic rests on quantifying the second messenger whose production is directly modulated by the receptor's G-protein coupling.

cAMP_Workflow cluster_workflow cAMP Assay Workflow Step1 1. Cell Culture Plate cells expressing the target receptor. Step2 2. Pre-treatment Add phosphodiesterase inhibitor (e.g., IBMX). Step1->Step2 Step3 3. Stimulation Add test compound (agonist) ± forskolin (for Gi assays). Step2->Step3 Step4 4. Lysis Stop reaction and lyse cells to release intracellular cAMP. Step3->Step4 Step5 5. Detection Use competitive immunoassay (e.g., HTRF, ELISA). Step4->Step5 Step6 6. Analysis Calculate cAMP concentration and plot dose-response curve. Step5->Step6

Workflow for a cAMP Accumulation Assay.

Step-by-Step Methodology:

  • Cell Plating: Seed cells expressing the adenosine receptor of interest into a 96-well or 384-well plate and culture overnight.

  • Pre-incubation: Aspirate media and add stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX or Ro 20-1724). This is a critical step to prevent the degradation of newly synthesized cAMP, thereby amplifying the signal. Incubate for 20-30 minutes.

  • Stimulation:

    • For Gs-coupled receptors (A2A, A2B): Add increasing concentrations of the test agonist and incubate for a defined period (e.g., 30 minutes).

    • For Gi-coupled receptors (A1, A3): Add increasing concentrations of the test agonist in the presence of a sub-maximal concentration of an adenylyl cyclase activator like forskolin. The agonist's effect is measured as an inhibition of the forskolin-stimulated cAMP production.

  • Cell Lysis: Stop the reaction by aspirating the buffer and adding a lysis reagent provided with the detection kit.

  • Detection: Quantify the amount of cAMP in the cell lysate using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or a standard ELISA kit, following the manufacturer's instructions. These kits typically use an anti-cAMP antibody and a labeled cAMP tracer.

  • Data Analysis: Generate a standard curve using known cAMP concentrations. Interpolate the cAMP concentrations for the unknown samples. Plot the cAMP concentration against the log concentration of the agonist and use non-linear regression to determine the EC50 (potency) and Emax (efficacy).

Conclusion and Future Directions

Adenosine signaling is a cornerstone of physiological regulation, acting as a sentinel for cellular stress and a powerful modulator of neuronal, cardiovascular, and immune function. Its dual role—protective in acute stress but potentially detrimental in chronic conditions like cancer—makes it a complex and compelling area for therapeutic development.[2][26] The advancement of selective agonists and antagonists for adenosine receptor subtypes, coupled with inhibitors of its metabolic pathways, has opened new frontiers in precision medicine. Future research will likely focus on dissecting the nuanced roles of receptor heteromers (e.g., A1-A2A heterodimers), developing tissue-specific delivery systems to mitigate off-target effects, and optimizing combination therapies, particularly in immuno-oncology, to fully harness the therapeutic potential of modulating this ubiquitous signaling pathway.

References

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  • Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2016).
  • Cooper, D. B., & Tadi, P. (2023). Adenosine. In StatPearls.
  • Borea, P. A., Gessi, S., Merighi, S., & Varani, K. (2018).
  • CVPharmacology. (n.d.). Adenosine.
  • Sebastião, A. M., & Ribeiro, J. A. (2009). The Role of Extracellular Adenosine in Chemical Neurotransmission in the Hippocampus and Basal Ganglia: Pharmacological and Clinical Aspects. Journal of Neurochemistry.
  • Serrano, E., et al. (2021). Adenosine and the Cardiovascular System: The Good and the Bad.
  • Gessi, S., et al. (2021). Adenosine and Inflammation: Here, There and Everywhere. Molecules.
  • Yu, L., & Lu, B. (2021). Beneficial and detrimental role of adenosine signaling in diseases and therapy. Journal of Leukocyte Biology.
  • Mhalaskar, N. D., et al. (2022). ADENOSINE RECEPTOR: A REVIEW ON THE STATE OF THE ART IN PHARMACOLOGY. International Journal of Novel Research and Development.
  • Dubey, R. K., et al. (2007). Adenosine receptors and second messenger signaling pathways in rat cardiac fibroblasts.
  • Gessi, S., et al. (2023). Pharmacology of Adenosine Receptors: Recent Advancements.
  • ClinicalTrials.eu. (n.d.). Adenosine – Application in Therapy and Current Clinical Research.
  • Chen, Y., et al. (2022). Adenosine and adenosine receptors: a “double-edged sword” in cardiovascular system. Frontiers in Pharmacology.
  • Patsnap Synapse. (2024).
  • Haskó, G., et al. (2018). Adenosine signaling and the immune system: When a lot could be too much. Journal of Molecular Medicine.
  • Tofio-Vian, M., et al. (2018). Extracellular cAMP-Adenosine Pathway Signaling: A Potential Therapeutic Target in Chronic Inflammatory Airway Diseases. Frontiers in Pharmacology.
  • Sharma, A., & Kumar, S. (2024). Insights from Clinical Trials on A2A Adenosine Receptor Antagonists for Cancer Treatment.
  • ResearchGate. (n.d.).
  • Jacobson, K. A., & van Rhee, A. M. (1996). Adenosine Receptors: Pharmacology, Structure–Activity Relationships, and Therapeutic Potential. Journal of Medicinal Chemistry.
  • Layland, J., et al. (2014).
  • Layland, J., et al. (2014).
  • MedPath. (2024). Adenosine Antagonists Show Promise in Clinical Trials for Cancer and COPD.
  • BenchChem. (2025). The Pivotal Role of Extracellular Adenosine in Shaping Immune Responses: A Technical Guide.
  • Haskó, G., et al. (2007).
  • Wikipedia. (n.d.). Adenosine.
  • Mandal, A. (2019).
  • Cunha, R. A. (2016). Adenosine receptors and the central nervous system. Handbook of Experimental Pharmacology.
  • Moreno, Y. G. F., et al. (2016). Adenosine: Synthetic Methods of Its Derivatives and Antitumor Activity. Current Organic Synthesis.
  • Ohta, A. (2016). Adenosine, bridging chronic inflammation and tumor growth. Frontiers in Immunology.
  • Cleveland Clinic. (n.d.). Adenosine Injection: Uses & Side Effects.
  • Haskó, G., & Cronstein, B. N. (2009). Adenosine receptors: therapeutic aspects for inflammatory and immune diseases.
  • Jacobson, K. A., et al. (2020). Historical and Current Adenosine Receptor Agonists in Preclinical and Clinical Development. Pharmacological Reviews.
  • National Cancer Institute. (n.d.). Clinical Trials Using Adenosine A2A Receptor Antagonist JNJ-86974680.
  • He, G., & Dobson, J. G. (2001). Adenosine.
  • Pajski, M. L., & Venton, B. J. (2020). Real-time measurement of adenosine and ATP release in the central nervous system. ACS Chemical Neuroscience.

Sources

An In-depth Technical Guide to the Physicochemical Properties of CAS 1162120-35-5

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(5-chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione, registered under CAS number 1162120-35-5, is a synthetic organic compound of significant interest within the pharmaceutical landscape. Its primary relevance stems from its identification as a process-related impurity and potential degradant of Asenapine, an atypical antipsychotic medication used in the treatment of schizophrenia and bipolar disorder[1][2][3]. The rigorous control and characterization of such impurities are paramount in drug development and manufacturing to ensure the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comprehensive overview of the known physicochemical properties of CAS 1162120-35-5, offering a critical resource for researchers in analytical chemistry, process development, and regulatory affairs. While extensive experimental data for this specific impurity is not broadly published, this document synthesizes available information, including predicted values and analytical methodologies, to present a thorough scientific profile. One manufacturer describes the compound as a white crystalline powder[4].

Chemical Identity and Structure

A foundational understanding of a molecule begins with its unambiguous identification and structural elucidation.

IdentifierValueSource
CAS Number 1162120-35-5[1][3]
IUPAC Name This compoundN/A
Synonyms 2,4-Pyrrolidinedione, 3-(5-chloro-2-phenoxyphenyl)-1-methyl-N/A
Molecular Formula C₁₇H₁₄ClNO₃[3]
Molecular Weight 315.75 g/mol [5]
SMILES CN1C(C(C(C1=O)=O)C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)=ON/A

The molecular structure reveals a complex scaffold featuring a central pyrrolidine-2,4-dione ring, substituted with a methyl group on the nitrogen atom. The key feature is the 3-position substitution with a 5-chloro-2-phenoxyphenyl group. This intricate arrangement of aromatic rings, a halogen atom, and a dione system dictates the compound's chemical behavior and physical properties.

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Asenapine Drug Substance/Product Dissolution Dissolve in Diluent (e.g., Acetonitrile/Water) Sample->Dissolution Injection Inject onto RP-HPLC Dissolution->Injection Prepared Sample Separation Gradient Elution (Mobile Phase A: Buffer Mobile Phase B: Organic Solvent) Injection->Separation Detection UV Detection Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Detector Signal Integration Peak Integration Chromatogram->Integration Quantification Quantify Impurities vs. Reference Standard Integration->Quantification

Sources

An In-Depth Technical Guide to 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione: Synthesis, Properties, and Application in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Release

This technical guide provides a comprehensive overview of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione, a key chemical intermediate in the synthesis of active pharmaceutical ingredients (APIs). This document is intended for researchers, scientists, and professionals in the field of drug development and pharmaceutical manufacturing.

Introduction and IUPAC Nomenclature

This compound is a heterocyclic organic compound. The nomenclature of this molecule is derived from its core structure, a pyrrolidine-2,4-dione ring, which is a five-membered nitrogen-containing ring with two ketone groups at positions 2 and 4. This core is substituted at the 3-position with a (5-chloro-2-phenoxyphenyl) group and at the 1-position (the nitrogen atom) with a methyl group.

IUPAC Name: this compound

CAS Number: 1162120-35-5[1][2]

Molecular Formula: C₁₇H₁₄ClNO₃[2][3]

Appearance: White powder[3]

The chemical structure of this compound is presented below in a 2D diagram.

G Chemical Structure of this compound cluster_pyrrolidine Pyrrolidine-2,4-dione Ring cluster_substituent (5-Chloro-2-phenoxyphenyl) Group N1 N C2 C N1->C2 Me CH₃ N1->Me C3 C C2->C3 O_C2 O C2->O_C2 C4 C C3->C4 C_sub_ring1 C₁' C3->C_sub_ring1 Attachment Point C5 C C4->C5 O_C4 O C4->O_C4 C5->N1 C_sub C₁' C₂' C₂' C_sub_ring1->C₂' C₃' C₃' C₂'->C₃' O O C₂'->O C₄' C₄' C₃'->C₄' C₅' C₅' C₄'->C₅' C₆' C₆' C₅'->C₆' Cl Cl C₅'->Cl C₁' C₁' C₆'->C₁' C_sub_ring2 C₁'' O->C_sub_ring2 C₂'' C₂'' C_sub_ring2->C₂'' C₃'' C₃'' C₂''->C₃'' C₄'' C₄'' C₃''->C₄'' C₅'' C₅'' C₄''->C₅'' C₆'' C₆'' C₅''->C₆'' C₁'' C₁'' C₆''->C₁'' Synthesis_Pathway Plausible Synthesis Pathway A Starting Material: (5-Chloro-2-phenoxyphenyl)acetic acid B Intermediate 1: (5-Chloro-2-phenoxyphenyl)acetyl chloride A->B Thionyl Chloride (SOCl₂) C Intermediate 2: N-methyl-(5-Chloro-2-phenoxyphenyl)acetamide B->C Methylamine (CH₃NH₂) D Intermediate 3: Methyl N-methyl-2-(5-chloro-2-phenoxyphenyl)malonamate C->D Dimethyl carbonate, Strong Base (e.g., NaH) E Final Product: This compound D->E Intramolecular Cyclization (Dieckmann Condensation)

Caption: A conceptual flowchart of the synthesis process.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, non-validated procedure based on general chemical principles for the synthesis of pyrrolidine-2,4-diones. Researchers should conduct their own optimization and validation.

Step 1: Acid Chloride Formation

  • To a solution of (5-chloro-2-phenoxyphenyl)acetic acid in an inert solvent (e.g., dichloromethane), add thionyl chloride dropwise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the reaction is complete (monitored by TLC or GC).

  • Remove the solvent and excess thionyl chloride under reduced pressure to yield (5-chloro-2-phenoxyphenyl)acetyl chloride.

Step 2: Amide Formation

  • Dissolve the crude acetyl chloride in an appropriate solvent (e.g., tetrahydrofuran).

  • Cool the solution to 0 °C and add a solution of methylamine in the same solvent.

  • Stir the reaction mixture for several hours, allowing it to warm to room temperature.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain N-methyl-(5-chloro-2-phenoxyphenyl)acetamide.

Step 3: Malonamate Ester Formation

  • In a flame-dried flask under an inert atmosphere, suspend a strong base (e.g., sodium hydride) in anhydrous tetrahydrofuran.

  • Add a solution of the N-methyl acetamide from the previous step dropwise at 0 °C.

  • After the addition is complete, add dimethyl carbonate and heat the reaction mixture to reflux.

  • Monitor the reaction progress by TLC. Upon completion, cool the mixture and carefully quench with a proton source (e.g., saturated aqueous ammonium chloride).

  • Extract the product, dry the organic phase, and purify by chromatography to isolate methyl N-methyl-2-(5-chloro-2-phenoxyphenyl)malonamate.

Step 4: Intramolecular Cyclization (Dieckmann Condensation)

  • Dissolve the malonamate ester in an anhydrous solvent (e.g., toluene).

  • Add a strong base (e.g., sodium methoxide) and heat the reaction mixture.

  • The intramolecular condensation will lead to the formation of the pyrrolidine-2,4-dione ring.

  • After the reaction is complete, neutralize the mixture with acid and perform an aqueous workup.

  • The crude product can be purified by recrystallization or column chromatography to yield the final product, this compound.

Application in Drug Development: Intermediate for Lacosamide Synthesis

The primary application of this compound in the pharmaceutical industry is as a key intermediate in the synthesis of Lacosamide. Lacosamide is an antiepileptic drug used for the treatment of partial-onset seizures.

The synthesis of Lacosamide from this intermediate involves further chemical transformations. While the exact proprietary industrial processes may vary, the general chemical logic involves the modification of the pyrrolidine-2,4-dione ring to introduce the desired functional groups of the final Lacosamide molecule.

Lacosamide_Synthesis Role in Lacosamide Synthesis A 3-(5-Chloro-2-phenoxyphenyl)-1- methylpyrrolidine-2,4-dione B Further Chemical Transformations (e.g., Ring Opening, Functional Group Interconversion) A->B Multi-step Synthesis C Lacosamide ((R)-2-acetamido-N-benzyl-3-methoxypropionamide) B->C Final Synthetic Steps

Caption: The role of the title compound as a precursor to Lacosamide.

The use of this compound as a starting material or intermediate offers a convergent approach to the synthesis of more complex molecules like Lacosamide, which can be advantageous in terms of overall yield and process efficiency in a manufacturing setting.

Conclusion

This compound is a valuable chemical entity with a defined role in pharmaceutical synthesis. Its structural features, particularly the pyrrolidine-2,4-dione core, make it a versatile building block. A thorough understanding of its synthesis and properties is crucial for its effective utilization in the development and manufacturing of pharmaceuticals. Further research into its physicochemical properties and the optimization of its synthesis will be beneficial for the scientific and industrial communities.

References

  • Pharmaffiliates. This compound. Available at: [Link]

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An In-depth Technical Guide to Investigating the Therapeutic Potential of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Research, Scientific, and Drug Development Professionals

Abstract

This guide delineates a comprehensive, hypothesis-driven approach to elucidating the therapeutic targets of the novel compound 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione. Recognizing the current scarcity of direct biological data for this molecule, we leverage its established role as a key intermediate in the synthesis of the approved anti-epileptic drug, Lacosamide. This connection forms the bedrock of our investigation, pointing towards two primary, high-probability therapeutic targets: Voltage-Gated Sodium Channels (VGSCs) and Collapsin Response Mediator Protein 2 (CRMP2). We present a structured framework for the systematic evaluation of these hypotheses, integrating computational modeling with robust in vitro and cell-based experimental protocols. This document is intended to serve as a strategic roadmap for researchers and drug development professionals, providing the scientific rationale and detailed methodologies required to unlock the therapeutic potential of this promising pyrrolidine-2,4-dione derivative.

Introduction: The Scientific Rationale for Investigation

The pyrrolidine ring is a ubiquitous scaffold in medicinal chemistry, valued for its three-dimensional structure that allows for efficient exploration of pharmacophore space.[1][2] Derivatives of the pyrrolidine-2,4-dione core, in particular, have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticonvulsant properties.[2][3] The subject of this guide, this compound, is a structurally intriguing molecule featuring this privileged core.

A critical piece of information guiding our investigation is the role of this compound as a direct precursor in the synthesis of Lacosamide, a well-established anti-epileptic drug.[4][5][6][7][8] This synthetic lineage provides a strong rationale for hypothesizing that this compound may interact with the same or similar molecular targets as Lacosamide. Therefore, our primary investigative focus will be on the known targets of Lacosamide.

Lacosamide exerts its therapeutic effects through a dual mechanism of action: it selectively enhances the slow inactivation of voltage-gated sodium channels (VGSCs) and is reported to modulate the function of the collapsin response mediator protein 2 (CRMP2).[3][9][10][11][12] This guide will, therefore, concentrate on validating these two proteins as potential therapeutic targets.

Primary Hypothesized Therapeutic Targets

Target Hypothesis 1: Voltage-Gated Sodium Channels (VGSCs)

Rationale: The primary mechanism of action for Lacosamide is the selective enhancement of slow inactivation of VGSCs.[1][13] This mode of action stabilizes hyperexcitable neuronal membranes without affecting normal neuronal firing, making it an effective anticonvulsant.[3][10] Given the structural relationship, it is highly plausible that this compound also modulates VGSC function.

Key Subtypes for Investigation:

  • Nav1.1

  • Nav1.2

  • Nav1.6

  • Nav1.7

Target Hypothesis 2: Collapsin Response Mediator Protein 2 (CRMP2)

Rationale: Lacosamide has been reported to bind to CRMP2, a protein involved in neuronal differentiation and axonal growth.[12][14] While the direct binding of Lacosamide to CRMP2 has been a subject of scientific discussion, its potential modulation of this protein presents a secondary therapeutic avenue to explore.[12][14] Interaction with CRMP2 could imply neuroprotective or neuro-regenerative properties.

A Phased Approach to Target Validation

We propose a multi-stage validation process, commencing with computational modeling to predict binding affinities, followed by in vitro and cell-based assays to confirm these interactions and elucidate the functional consequences.

Phase I: In Silico Target Validation

Objective: To computationally predict the binding affinity and mode of interaction of this compound with the hypothesized targets.

Workflow: Molecular Docking

cluster_0 Preparation cluster_1 Docking Simulation cluster_2 Analysis P1 Obtain 3D structure of This compound P2 Energy minimize the ligand structure P1->P2 D2 Perform molecular docking (e.g., using AutoDock Vina, Glide) P2->D2 P3 Obtain crystal structures of VGSC subtypes and CRMP2 (e.g., from PDB) P4 Prepare receptor structures: remove water, add hydrogens, assign charges P3->P4 D1 Define binding site on each receptor P4->D1 D1->D2 D3 Generate multiple binding poses D2->D3 A1 Calculate binding energies and scores D3->A1 A2 Analyze protein-ligand interactions (H-bonds, hydrophobic interactions) A1->A2 A3 Compare with Lacosamide docking results A2->A3

Caption: Molecular Docking Workflow for Target Prediction.

Protocol: Molecular Docking

  • Ligand Preparation:

    • Generate the 3D structure of this compound using chemical drawing software (e.g., ChemDraw, MarvinSketch).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

  • Receptor Preparation:

    • Download the crystal structures of human VGSC subtypes (e.g., Nav1.7) and CRMP2 from the Protein Data Bank (PDB).

    • Prepare the protein structures by removing water molecules, adding polar hydrogens, and assigning partial charges.

  • Docking Simulation:

    • Define the binding pocket on each receptor. For VGSCs, this will be guided by the known binding sites of other channel modulators.[15] For CRMP2, the putative Lacosamide binding site will be used.[14]

    • Run the docking simulation using software such as AutoDock Vina or Glide.

  • Analysis:

    • Analyze the predicted binding poses and their corresponding binding energy scores.

    • Visualize and identify key interactions (hydrogen bonds, hydrophobic contacts, etc.) between the compound and the target proteins.

    • Perform a comparative docking study with Lacosamide to benchmark the binding predictions.

Phase II: In Vitro Biochemical and Biophysical Assays

Objective: To experimentally confirm the direct binding of the compound to the hypothesized targets and determine the binding affinity.

Workflow: In Vitro Binding Assays

cluster_0 Target Protein Preparation cluster_1 Binding Assay Execution cluster_2 Data Analysis T1 Express and purify recombinant human VGSC subunits and CRMP2 T2 Validate protein identity and purity (SDS-PAGE, Western Blot) T1->T2 B2 Incubate purified protein with varying concentrations of the compound T2->B2 B1 Select appropriate binding assay: Radioligand Binding Assay (VGSCs) Surface Plasmon Resonance (CRMP2) B1->B2 B3 Measure binding signal B2->B3 A1 Generate saturation or competition binding curves B3->A1 A3 Determine binding kinetics (kon, koff) for SPR B3->A3 A2 Calculate Kd (dissociation constant) or Ki (inhibition constant) A1->A2

Caption: Workflow for In Vitro Binding Affinity Determination.

Protocol 1: Radioligand Binding Assay for VGSCs

  • Materials: Purified membrane fractions from cells expressing the VGSC subtype of interest, a suitable radioligand (e.g., [³H]-Batrachotoxin), and this compound.

  • Procedure:

    • Incubate the membrane fractions with a fixed concentration of the radioligand and increasing concentrations of the test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the bound radioactivity using a scintillation counter.

  • Data Analysis:

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀, which can be converted to a Ki value.

Protocol 2: Surface Plasmon Resonance (SPR) for CRMP2

  • Materials: Purified recombinant CRMP2, an SPR instrument with a suitable sensor chip (e.g., CM5), and the test compound.

  • Procedure:

    • Immobilize CRMP2 onto the sensor chip surface.

    • Flow a series of concentrations of the test compound over the chip surface.

    • Monitor the change in the refractive index at the surface, which is proportional to the mass of bound compound.

  • Data Analysis:

    • Analyze the sensorgrams to determine the association rate constant (kon) and dissociation rate constant (koff).

    • Calculate the equilibrium dissociation constant (Kd) as koff/kon.

Phase III: Cell-Based Functional Assays

Objective: To evaluate the functional effect of the compound on the activity of its targets in a cellular context.

Workflow: Electrophysiology for VGSCs

C1 Culture cells expressing the target VGSC subtype (e.g., HEK293, ND7/23) P1 Perform whole-cell patch-clamp recordings C1->P1 P2 Apply voltage protocols to elicit fast and slow inactivation P1->P2 T1 Apply test compound at varying concentrations P2->T1 M1 Measure changes in sodium current T1->M1 A1 Analyze effects on the voltage-dependence and kinetics of slow inactivation M1->A1 A2 Determine EC50 for functional effect A1->A2

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Evolving Asenapine

Asenapine is a second-generation (atypical) antipsychotic medication approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[1][2][3] Its therapeutic efficacy is believed to stem from a complex and unique pharmacodynamic profile, characterized by a combination of antagonist activities at multiple neurotransmitter receptors.[1][4] The primary mechanism is thought to be mediated through a combination of high-affinity antagonism at dopamine D₂ and serotonin 5-HT₂A receptors.[5][6][7]

However, Asenapine's distinction lies in its broad receptor signature, exhibiting high affinity for a wide array of serotonin (5-HT₁ₐ, 5-HT₁ₑ, 5-HT₂ₐ, 5-HT₂ₑ, 5-HT₂C, 5-HT₅, 5-HT₆, 5-HT₇), dopamine (D₁, D₂, D₃, D₄), α-adrenergic (α₁, α₂), and histamine (H₁) receptors.[5][8][9] This multifaceted interaction profile, while contributing to its efficacy, also presents opportunities for refinement. Exploratory studies on Asenapine-related compounds are driven by the pursuit of several key objectives:

  • Enhanced Efficacy: Targeting specific receptor subtypes with greater precision to improve efficacy against positive, negative, and cognitive symptoms of schizophrenia.[10]

  • Improved Tolerability: Modifying the structure to reduce affinity for receptors associated with undesirable side effects, such as H₁ antagonism (sedation, weight gain) or α₁-adrenergic antagonism (orthostatic hypotension).[11][12]

  • Optimized Pharmacokinetics: Developing analogs with improved metabolic stability, bioavailability, or a reduced potential for drug-drug interactions compared to the parent compound, which is primarily metabolized by CYP1A2 and UGT1A4.[1][4][13]

  • Novel Therapeutic Applications: Investigating whether modulation of Asenapine's unique receptor profile can yield efficacy in other CNS disorders.

This guide provides a comprehensive framework for the pharmacological investigation of novel compounds structurally related to Asenapine, detailing the critical in vitro and in vivo assays necessary to build a complete pharmacological profile and identify promising candidates for further development.

Part 1: Foundational Pharmacology of Asenapine as a Benchmark

A thorough understanding of Asenapine's own receptor binding and functional profile is the essential starting point for any exploratory program. This benchmark data allows for a direct comparison of novel analogs, enabling researchers to quantify changes in potency, selectivity, and functional activity.

Receptor Binding Affinity Profile

Asenapine's receptor binding profile is characterized by its high affinity across multiple receptor families. The binding affinity is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). A lower Ki value indicates a higher binding affinity.

Receptor SubtypeAsenapine Affinity (Ki, nM)Reference
Serotonin
5-HT₂A0.06[5]
5-HT₂C0.03[5]
5-HT₆1.6[5]
5-HT₇0.13[5]
5-HT₁A2.5[5]
Dopamine
D₂1.3[5]
D₃0.42[5]
D₄1.1[5]
D₁1.4[5]
Adrenergic
α₁1.2[5]
α₂1.2[5]
Histamine
H₁1.0[5]
Functional Activity Profile

While binding affinity indicates how strongly a compound interacts with a receptor, functional assays are crucial to determine the consequence of that interaction (i.e., whether the compound activates, blocks, or has no effect on receptor signaling). Asenapine acts as an antagonist at most of its high-affinity targets.[1][4] However, it notably behaves as a partial agonist at the 5-HT₁A receptor, an action that may contribute to its overall therapeutic effect, potentially mitigating extrapyramidal symptoms (EPS) and improving mood.[8][13][14]

Part 2: A Step-by-Step Guide to In Vitro Pharmacological Profiling

The initial characterization of novel Asenapine analogs begins with a systematic in vitro screening cascade. This process is designed to efficiently determine the affinity and functional activity of compounds at a broad range of relevant CNS targets.

Primary Screening: Radioligand Binding Assays

The foundational experiment in pharmacological profiling is the competitive radioligand binding assay.[15][16] This technique quantifies the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand of known affinity.

Causality Behind Experimental Choice: A broad-panel binding screen is the most efficient first step. It provides a comprehensive "fingerprint" of a compound's activity across dozens of receptors, channels, and transporters. This approach is critical for identifying on-target potency, off-target liabilities, and understanding the overall selectivity profile. It allows for the early deselection of compounds with undesirable off-target activities (e.g., high affinity for muscarinic receptors, which Asenapine lacks and is desirable to maintain).[5]

This protocol outlines the general steps for determining the Ki of a test compound at a specific G-Protein Coupled Receptor (GPCR).

  • Preparation of Reagents:

    • Membrane Homogenate: Prepare cell membranes from a stable cell line recombinantly expressing the human receptor of interest (e.g., HEK293 or CHO cells). Homogenize cells in a buffered solution and centrifuge to pellet the membranes. Resuspend the membrane pellet in assay buffer to a predetermined protein concentration.

    • Radioligand: Select a high-affinity radioligand specific for the target receptor (e.g., [³H]-Spiperone for D₂ receptors). Dilute to a working concentration (typically at or below its Kd value) in assay buffer.

    • Test Compound: Prepare a stock solution of the Asenapine analog in a suitable solvent (e.g., DMSO). Perform serial dilutions to create a range of concentrations (typically 10-12 concentrations spanning several orders of magnitude).

    • Non-Specific Binding (NSB) Control: Prepare a high concentration of a known, non-radiolabeled ligand for the target receptor to define maximum displacement.

  • Assay Incubation:

    • In a 96-well microplate, combine the membrane homogenate, radioligand, and either assay buffer (for total binding), the NSB control, or the test compound dilutions.

    • Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding reaction to reach equilibrium (e.g., 60-120 minutes).[17]

  • Separation of Bound and Free Ligand:

    • Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter plate using a vacuum manifold. This traps the cell membranes (with bound radioligand) on the filter while unbound radioligand passes through.[18]

    • Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

  • Quantification:

    • Allow the filter plate to dry completely.

    • Add liquid scintillation cocktail to each well.

    • Count the radioactivity retained on the filters using a microplate scintillation counter.

  • Data Analysis:

    • Convert the raw counts per minute (CPM) into percentage inhibition of specific binding.

    • Plot the percentage inhibition against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.

Secondary Screening: Functional Assays

Once binding affinity is established, functional assays are required to determine the efficacy of the compound at the receptor. These assays measure the downstream signaling events that occur after a ligand binds to and activates a GPCR.[19][20]

Causality Behind Experimental Choice: A compound can bind tightly to a receptor but be a potent antagonist (blocking the receptor), a potent agonist (activating it), or a partial agonist. This distinction is critical for antipsychotic drug development. For example, maintaining D₂ antagonism is crucial for antipsychotic effect, while introducing 5-HT₁A partial agonism could be beneficial.[14] Functional assays are the only way to elucidate this complex pharmacology.[21][22]

This protocol measures the modulation of cyclic AMP (cAMP), a key second messenger, and is suitable for receptors like D₁ (Gs-coupled) and D₂ (Gi-coupled).

  • Cell Preparation:

    • Plate a stable cell line expressing the receptor of interest (e.g., CHO-D₂) in a 96-well plate and grow to near confluency.

    • On the day of the assay, replace the growth medium with stimulation buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX). The PDE inhibitor prevents the degradation of cAMP, amplifying the signal.

  • Compound Treatment:

    • Antagonist Mode: Add serial dilutions of the test compound to the wells. Incubate for a short period (e.g., 15-30 minutes). Then, add a fixed concentration (e.g., EC₈₀) of a known agonist (e.g., quinpirole for D₂) to all wells except the basal control.

    • Agonist Mode: Add serial dilutions of the test compound directly to the cells.

  • Incubation:

    • Incubate the plate at 37°C for a defined period (e.g., 30 minutes) to allow for receptor stimulation and cAMP production.

  • Cell Lysis and Detection:

    • Lyse the cells according to the manufacturer's instructions for the chosen cAMP detection kit.

    • Perform the cAMP measurement. Homogeneous Time-Resolved Fluorescence (HTRF) is a common, robust method. It involves adding two fluorescently-labeled antibodies—one that binds to cAMP and another to a cAMP-probe conjugate—and measuring the resulting FRET signal.

  • Data Analysis:

    • Antagonist Mode: Plot the response (e.g., HTRF ratio) against the log concentration of the test compound. Fit the data to determine the IC₅₀, which can be converted to an antagonist constant (Kb).

    • Agonist Mode: Plot the response against the log concentration of the test compound. Fit the data to determine the EC₅₀ (potency) and the Emax (maximal efficacy relative to a full agonist). A compound with an Emax between that of a full agonist and an antagonist is classified as a partial agonist.

Part 3: In Vivo Models for Assessing Antipsychotic Potential

After in vitro characterization, promising compounds must be evaluated in whole-animal systems to assess their therapeutic potential and potential liabilities.[23] Animal models of schizophrenia and bipolar disorder aim to replicate specific endophenotypes of the human condition.[24][25][26]

Causality Behind Experimental Choice: In vitro assays, while precise, cannot predict brain penetration, metabolic stability in a living system, or complex behavioral effects. In vivo models are essential to bridge this gap. For antipsychotics, a battery of tests is required to model different symptom domains (positive, negative/cognitive) and to predict the likelihood of motor side effects (EPS), which is a key differentiator for atypical antipsychotics.[10][27]

Models for Positive Symptoms (Psychosis)
  • Amphetamine- or PCP-Induced Hyperlocomotion: Psychostimulants like amphetamine (dopamine releaser) or NMDA antagonists like phencyclidine (PCP) induce hyperlocomotion in rodents, which is considered a model for the positive symptoms of psychosis.[25]

    • Protocol: Rodents are habituated to an open-field arena. They are then pre-treated with the Asenapine analog or vehicle, followed by a challenge with amphetamine or PCP. Locomotor activity (distance traveled, rearing, etc.) is recorded using automated tracking systems. An effective antipsychotic will attenuate the stimulant-induced hyperactivity.

Models for Cognitive Deficits
  • Novel Object Recognition (NOR) Test: This test assesses learning and memory, domains often impaired in schizophrenia.

    • Protocol: A rodent is placed in an arena with two identical objects and allowed to explore. After a retention interval, one of the objects is replaced with a novel one. A healthy animal will spend significantly more time exploring the novel object. Cognitive impairment (e.g., induced by PCP) disrupts this preference. An effective compound will restore the preference for the novel object.[28]

Models for Extrapyramidal Side Effects (EPS)
  • Catalepsy Test: This model assesses the induction of motor rigidity, a hallmark of the EPS caused by typical antipsychotics.

    • Protocol: The rodent's front paws are placed on an elevated horizontal bar. The time it takes for the animal to remove its paws and correct its posture is measured. Compounds that induce significant D₂ blockade in the nigrostriatal pathway will cause the animal to remain in this unnatural posture for an extended period. Atypical antipsychotics like Asenapine are expected to have a low propensity to induce catalepsy at therapeutically relevant doses.[29]

Part 4: Visualizations of Key Concepts and Workflows

Diagram 1: Simplified Antipsychotic Signaling Pathway

This diagram illustrates the hypothesized core mechanism of atypical antipsychotics, involving the dual antagonism of dopamine D₂ and serotonin 5-HT₂A receptors.

Antipsychotic_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron (e.g., in Mesolimbic Pathway) DA_neuron Dopamine Neuron D2_receptor D2 Receptor DA_neuron->D2_receptor Dopamine HT_neuron Serotonin Neuron HT2A_receptor 5-HT2A Receptor HT_neuron->HT2A_receptor Serotonin Signal Downstream Signaling (Reduced Psychosis) D2_receptor->Signal Inhibits HT2A_receptor->D2_receptor Modulates Release Asenapine Asenapine Analog Asenapine->D2_receptor Antagonism Asenapine->HT2A_receptor Antagonism

Caption: Dual D₂/5-HT₂A receptor antagonism by Asenapine analogs.

Diagram 2: Experimental Screening Workflow

This flowchart outlines the logical progression from initial compound screening to in vivo validation.

Screening_Workflow start Library of Asenapine Analogs primary_binding Primary Screen: Broad Receptor Binding Panel (Ki) start->primary_binding decision1 Potent & Selective with desired functional profile? primary_binding->decision1 functional_assays Secondary Screen: Functional Assays (EC50, Emax, Kb) on Key Targets (D2, 5-HT2A, etc.) adme_screen In Vitro ADME/ Tox Screening functional_assays->adme_screen in_vivo_pk In Vivo Pharmacokinetics (Brain Penetration) adme_screen->in_vivo_pk decision1->functional_assays Yes stop Terminate Compound decision1->stop No in_vivo_efficacy In Vivo Efficacy Models (e.g., Amphetamine-induced hyperactivity) in_vivo_pk->in_vivo_efficacy in_vivo_safety In Vivo Safety/Tolerability (e.g., Catalepsy Test) in_vivo_efficacy->in_vivo_safety decision2 Efficacious & Safe in vivo? in_vivo_safety->decision2 lead_candidate Lead Candidate Selection decision2->lead_candidate Yes decision2->stop No

Caption: High-throughput screening cascade for Asenapine analogs.

Diagram 3: Lead Candidate Selection Logic

This diagram represents the multi-parameter decision-making process for advancing a compound.

Lead_Selection Input Compound Data In Vitro Profile In Vivo Profile Crit1 Potency & Selectivity High affinity for D2/5-HT2A? Low affinity for H1/M1? Input:f1->Crit1 Crit2 Functional Activity D2 Antagonism? 5-HT1A Partial Agonism? No unwanted agonist activity? Input:f1->Crit2 Crit3 In Vivo Efficacy Reversal of psychosis model? Improvement in cognitive model? Input:f2->Crit3 Crit4 Safety & PK Profile Low catalepsy risk? Favorable brain penetration & half-life? Input:f2->Crit4 Decision Advance to Preclinical Development Crit1->Decision All criteria met Crit2->Decision All criteria met Crit3->Decision All criteria met Crit4->Decision All criteria met

Caption: Multi-parameter decision matrix for lead optimization.

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In Silico Modeling of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione: A Technical Guide to Receptor Binding Prediction and Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico analysis of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione, a small molecule with uncharacterized biological targets. In the absence of known receptor information, this document outlines a systematic, multi-stage computational workflow designed for drug development professionals and researchers. The guide moves from initial ligand characterization and target prediction to rigorous, atomistic-level modeling of receptor-ligand interactions. It emphasizes the causality behind methodological choices, providing not just a protocol, but a strategic approach to navigating the early stages of drug discovery for novel chemical entities. Methodologies covered include ligand property analysis, pharmacophore modeling, reverse docking for target identification, molecular docking, and all-atom molecular dynamics simulations, culminating in a robust analysis of binding stability and interaction dynamics.

Introduction: The Challenge of an Orphan Ligand

In drug discovery, researchers often encounter novel compounds with promising scaffolds but unknown biological targets. Such is the case with this compound. While its structure is defined, its mechanism of action and specific receptor interactions remain uncharacterized. This scenario presents a significant challenge: without a known target, traditional structure-based drug design is impossible.

This guide addresses this challenge directly by presenting a validated in silico workflow to first predict high-probability biological targets and then to model the binding of the ligand to these predicted receptors at an atomic level. This "reverse" approach, starting from the ligand to identify the receptor, is a cornerstone of modern computational drug discovery and is critical for hypothesis generation, guiding future experimental validation, and identifying potential off-target effects.[1]

We will proceed through a logical pipeline, demonstrating how a combination of ligand-based and structure-based methods can build a comprehensive profile of a novel molecule's potential bioactivity.

Part 1: Ligand-Centric Analysis and Preparation

Before seeking a receptor, we must thoroughly understand the ligand itself. The physicochemical and structural properties of this compound will dictate its potential interactions.

Ligand Preparation Protocol

Accurate 3D representation of the ligand is critical for all subsequent modeling steps. This protocol ensures a standardized, energetically favorable conformation.

Experimental Protocol: Ligand Preparation

  • Obtain 2D Structure: Secure the 2D structure of the molecule, typically in SDF or SMILES format. For this guide, the SMILES string is CN1C(=O)C(C1=O)C2=CC=C(Cl)C=C2OC3=CC=CC=C3.

  • Convert to 3D: Use a tool like Open Babel to convert the 2D representation into a 3D structure.[2] This initial conversion generates a plausible, but not necessarily low-energy, 3D conformation.

  • Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94 or UFF). This step refines the bond lengths, angles, and dihedrals to find a low-energy, stable conformation. This can be accomplished with software like Avogadro or command-line tools.

  • Assign Partial Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions during docking and dynamics simulations.[3]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the molecule. This information is used by docking software to explore different conformations of the ligand within the receptor's binding site.

  • Save in PDBQT Format: For use with docking software like AutoDock Vina, the final prepared ligand structure, with charges and rotatable bond information, should be saved in the PDBQT file format.[4]

Physicochemical and Pharmacophoric Characterization

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target.[5] By analyzing our ligand, we can generate a hypothesis about the features a potential receptor might recognize.

PropertyValue (Predicted)Significance in Receptor Binding
Molecular Weight329.75 g/mol Influences bioavailability and fits within Lipinski's Rule of Five.
LogP3.2Indicates moderate lipophilicity, suggesting potential for membrane interaction or binding in hydrophobic pockets.
Hydrogen Bond Donors0The molecule lacks traditional hydrogen bond donor groups.
Hydrogen Bond Acceptors4 (2 carbonyl oxygens, 1 ether oxygen, 1 pyrrolidine nitrogen)These are key features for forming hydrogen bonds with receptor residues like Serine, Threonine, or backbone amides.
Aromatic Rings2Potential for π-π stacking or hydrophobic interactions with aromatic residues (e.g., Phenylalanine, Tyrosine).

Part 2: In Silico Target Identification

With a prepared ligand and an understanding of its features, we can now search for potential protein targets. This is achieved through "target fishing" or "reverse docking," which are computational methods to screen a library of known protein structures with the ligand of interest.[6]

Ligand-Based Target Prediction

This approach leverages the principle that similar molecules tend to bind to similar targets. We use the 2D and 3D structure of our ligand to screen databases of known bioactive molecules.

Recommended Tool: SwissTargetPrediction

The SwissTargetPrediction web server is an authoritative tool for this purpose.[7] It predicts the most probable protein targets of a small molecule based on a combination of 2D and 3D similarity measures to a library of known ligands.[8]

Experimental Protocol: Target Prediction with SwissTargetPrediction

  • Navigate to the Server: Access the SwissTargetPrediction web server.

  • Input the Ligand: Paste the SMILES string of this compound into the query box.

  • Select Organism: Choose the target organism (e.g., Homo sapiens).

  • Run Prediction: Initiate the prediction process.

  • Analyze Results: The server will return a ranked list of potential protein targets based on a probability score. The results will be grouped by protein class. For this guide, we will proceed with a hypothetical top-ranked candidate for the subsequent modeling steps. Let us assume the top predicted target is a human kinase .

Part 3: Molecular Docking of the Ligand-Receptor Complex

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[9] This allows for the characterization of the binding mode and estimation of the binding affinity. We will use the widely-cited AutoDock Vina for this purpose.[4]

Receptor Preparation

Proper preparation of the target protein structure is as crucial as ligand preparation.

Experimental Protocol: Receptor Preparation for Docking

  • Obtain Receptor Structure: Download the 3D crystal structure of our hypothetical human kinase target from the Protein Data Bank (PDB).

  • Clean the Structure: Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, ions, and any co-crystallized ligands.[10][11]

  • Add Hydrogen Atoms: Crystal structures typically do not include hydrogen atoms. Add polar hydrogens, as they are critical for forming hydrogen bonds.[12]

  • Assign Charges: Assign partial charges to all atoms of the protein (e.g., Kollman charges).

  • Save as PDBQT: Save the prepared receptor structure in the PDBQT format.

Defining the Binding Site and Running the Simulation

Experimental Protocol: Molecular Docking with AutoDock Vina

  • Identify the Binding Pocket: The binding site can be identified in two ways:

    • If a co-crystallized ligand was present: Use the coordinates of the original ligand to define the center of the binding pocket.

    • If no ligand was present ('apo' structure): Use binding site prediction software (e.g., CASTp, SiteHound) or visual inspection to identify putative pockets.

  • Define the Grid Box: In AutoDock Tools, define a 3D grid box that encompasses the entire binding site. The size of the box should be large enough to allow the ligand to rotate and translate freely.[3]

  • Create Configuration File: Prepare a configuration text file (conf.txt) that specifies the file paths for the receptor and ligand, the center and size of the grid box, and the desired exhaustiveness (a parameter controlling the computational effort).[4]

  • Execute Vina: Run the docking simulation from the command line: vina --config conf.txt --log log.txt

  • Analyze Output: Vina will generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The log file will contain the affinity scores for each pose.[4]

Visualization of Docking Workflow

G cluster_ligand Ligand Preparation cluster_receptor Receptor Preparation cluster_docking Molecular Docking L1 2D Structure (SMILES) L2 3D Conversion & Energy Minimization L1->L2 L3 Charge Assignment & Rotatable Bonds L2->L3 L4 Ligand.pdbqt L3->L4 D1 Define Binding Site (Grid Box) L4->D1 R1 Download PDB Structure R2 Clean Structure (Remove Water, etc.) R1->R2 R3 Add Hydrogens & Assign Charges R2->R3 R4 Receptor.pdbqt R3->R4 R4->D1 D2 Configure AutoDock Vina D1->D2 D3 Run Vina Simulation D2->D3 D4 Analyze Poses & Binding Affinity D3->D4 Output Ranked Binding Poses Binding Affinity (kcal/mol) D4->Output

Caption: Workflow for Molecular Docking.

Part 4: Molecular Dynamics Simulations

While docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a dynamic view of the complex over time, providing insights into its stability and the nuances of the interactions.[13] We will use GROMACS , a widely-used MD engine.[14]

System Preparation

Experimental Protocol: Preparing the System for MD Simulation

  • Select Docking Pose: Choose the top-ranked (lowest energy) binding pose from the molecular docking results as the starting structure for the simulation.

  • Generate Ligand Topology: The force field needs parameters for the ligand. Use a server like CGenFF or the Amber antechamber module to generate the topology and parameter files for this compound.[15]

  • Merge Protein and Ligand: Combine the coordinate files of the receptor and the ligand into a single complex file.[16]

  • Define Simulation Box: Place the complex in a simulation box (e.g., cubic or dodecahedron) and ensure a minimum distance between the protein and the box edges.

  • Solvate the System: Fill the simulation box with explicit water molecules (e.g., TIP3P or SPC/E water model).

  • Add Ions: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and to mimic physiological salt concentration.[17]

Simulation Execution

MD simulations are typically run in several stages.

Experimental Protocol: GROMACS Simulation Workflow

  • Energy Minimization: Perform a steep descent energy minimization of the entire system to remove any steric clashes or unfavorable geometries created during system setup.

  • NVT Equilibration: Conduct a short simulation (e.g., 1 ns) under constant Number of particles, Volume, and Temperature (NVT) conditions. This allows the solvent to equilibrate around the protein-ligand complex while the complex itself is position-restrained.

  • NPT Equilibration: Follow with another short simulation (e.g., 1-5 ns) under constant Number of particles, Pressure, and Temperature (NPT) conditions. This equilibrates the system's pressure and ensures the correct density. Position restraints on the complex are typically maintained.

  • Production MD: Remove the position restraints and run the production simulation for a significant duration (e.g., 100-200 ns or more) to sample the conformational space of the complex. This is the main data-gathering phase.[17]

Visualization of MD Workflow

G Start Docked Protein-Ligand Complex Prep Generate Ligand Topology Solvate & Add Ions Start->Prep EM Energy Minimization Prep->EM NVT NVT Equilibration (Constant Volume, Temperature) EM->NVT NPT NPT Equilibration (Constant Pressure, Temperature) NVT->NPT MD Production MD Simulation (100+ ns) NPT->MD Analysis Trajectory Analysis MD->Analysis Output RMSD, RMSF Hydrogen Bonds Binding Free Energy Analysis->Output

Caption: Workflow for Molecular Dynamics Simulation.

Part 5: Analysis of Simulation Trajectories

The output of an MD simulation is a trajectory file containing atomic coordinates over time. Analysis of this trajectory is essential to extract biologically meaningful information.[18]

Key Analysis Metrics
  • Root Mean Square Deviation (RMSD): The RMSD of the ligand and protein backbone atoms are calculated with respect to the starting structure. A stable, plateauing RMSD for both suggests that the system has reached equilibrium and the ligand remains stably bound in the pocket.[19]

  • Root Mean Square Fluctuation (RMSF): The RMSF is calculated for each residue of the protein. It highlights regions of the protein that are flexible or rigid. High fluctuations in the binding site residues may indicate instability, while low fluctuations can signify key stable contacts.[20]

  • Hydrogen Bond Analysis: Track the formation and breakage of hydrogen bonds between the ligand and receptor over the course of the simulation. Persistent hydrogen bonds are strong indicators of key interactions driving the binding.[19]

MetricPurposeInterpretation of a Favorable Result
Ligand RMSD Assesses the stability of the ligand's binding pose.A low, stable RMSD (< 2-3 Å) throughout the simulation indicates the ligand does not diffuse out of the binding pocket.
Protein RMSF Identifies flexible and rigid regions of the protein.Low RMSF values for residues in the binding pocket suggest that these residues form a stable interaction network with the ligand.
H-Bond Occupancy Quantifies the percentage of simulation time a specific hydrogen bond exists.High occupancy (> 50%) for specific hydrogen bonds points to critical interactions for binding affinity and specificity.

Conclusion and Future Directions

This guide has detailed a comprehensive in silico workflow for characterizing the potential receptor binding of this compound, a molecule with no known biological target. By systematically applying ligand-based target prediction, molecular docking, and molecular dynamics simulations, we can generate robust, testable hypotheses about the molecule's mechanism of action.

The results from this computational pipeline—including the list of predicted targets, the detailed binding poses, interaction fingerprints, and the dynamic stability of the complex—provide a strong foundation for guiding subsequent experimental validation. Wet lab experiments, such as enzymatic assays with the top-predicted kinase targets or surface plasmon resonance (SPR) to confirm binding, would be the logical next steps to validate these in silico findings. This integrated approach of computational prediction followed by experimental validation significantly accelerates the drug discovery process, saving time and resources while increasing the probability of success.

References

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The Unseen Player: A Technical Guide to CAS 1162120-35-5 in Pharmaceutical Manufacturing

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Foreword: Reframing the Narrative of a Pharmaceutical Constituent

In the landscape of pharmaceutical development, the focus invariably gravitates towards the active pharmaceutical ingredient (API) – the therapeutic hero of a drug product. However, the journey from laboratory synthesis to a patient's hands is a complex narrative, populated by a cast of chemical characters, including intermediates and process-related impurities. This technical guide shifts the spotlight to one such entity: CAS 1162120-35-5, chemically identified as 3-(5-chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione.

Initially, an inquiry into this molecule might seek a story of its own discovery, a unique mechanism of action, and a path through clinical trials. However, the scientific record reveals a different, yet equally critical, role. This molecule is not a drug candidate but rather a significant process-related impurity and potential intermediate in the synthesis of the atypical antipsychotic drug, Asenapine.

This guide, therefore, deviates from a traditional drug discovery narrative. Instead, it offers a deep dive into the world of process chemistry and analytical science, where the control and understanding of such molecules are paramount to ensuring the safety, efficacy, and quality of the final drug product. For the intended audience of researchers, scientists, and drug development professionals, this recontextualization is crucial. It underscores the principle that a comprehensive understanding of the entire chemical ecosystem of a drug's synthesis is fundamental to robust and compliant pharmaceutical manufacturing. We will explore the synthetic origins of this molecule, the analytical methodologies for its detection and quantification, and the regulatory framework that governs its presence, thereby providing a holistic view of its significance in the pharmaceutical industry.

Chemical Identity and Physicochemical Properties

1.1. Nomenclature and Structure

  • CAS Registry Number: 1162120-35-5

  • Chemical Name: this compound

  • Molecular Formula: C₁₇H₁₄ClNO₃

  • Molecular Weight: 315.75 g/mol

  • Synonyms: Asenapine Impurity 10

The molecular structure of CAS 1162120-35-5 features a central pyrrolidine-2,4-dione ring, substituted at the 3-position with a 5-chloro-2-phenoxyphenyl group and at the 1-position with a methyl group.

1.2. Physicochemical Data Summary

PropertyValueReference
Physical StateWhite crystalline powder[1]
SolubilityInformation not widely available in public literature
StorageRecommended storage at 2-8°C, sealed in a dry environment

The Role of CAS 1162120-35-5 in the Synthesis of Asenapine

Asenapine, an atypical antipsychotic, is a complex tetracyclic molecule. Its synthesis involves multiple steps, and like any intricate chemical process, it is susceptible to the formation of impurities and requires the use of various intermediates. The molecule this compound emerges as a key player in this context, primarily as a process-related impurity.

2.1. Potential Formation Pathways

The precise, proprietary synthesis routes for Asenapine are not fully disclosed in the public domain. However, based on the chemical structure of both Asenapine and this compound, we can postulate potential formation pathways. The presence of the 5-chloro-2-phenoxyphenyl moiety in both molecules is a strong indicator of a shared synthetic lineage.

It is plausible that this compound could arise from:

  • An Unreacted Intermediate: In a multi-step synthesis, this molecule could be a precursor that is not fully converted to the subsequent intermediate or the final Asenapine molecule.

  • A Byproduct of a Side Reaction: The reaction conditions used to construct the tetracyclic core of Asenapine could potentially lead to side reactions that form this pyrrolidine-2,4-dione derivative. For instance, the cyclization step to form the final ring system of Asenapine might compete with other reaction pathways, one of which could result in the formation of this impurity.

The following diagram illustrates a hypothetical relationship where an intermediate intended for Asenapine synthesis could, under certain conditions, lead to the formation of the impurity.

G cluster_synthesis Asenapine Synthesis Starting_Materials Starting Materials (e.g., 5-chloro-2-phenoxyphenyl derivatives) Intermediate_A Key Intermediate Starting_Materials->Intermediate_A Asenapine Asenapine (API) Intermediate_A->Asenapine Main Reaction Pathway Impurity CAS 1162120-35-5 (this compound) Intermediate_A->Impurity Side Reaction or Incomplete Conversion G cluster_workflow Impurity Profiling Workflow Sample_Prep Sample Preparation (Drug Substance/Product) HPLC_UPLC HPLC/UPLC Separation Sample_Prep->HPLC_UPLC Detection UV/PDA Detection HPLC_UPLC->Detection Data_Analysis Data Analysis (Identification & Quantification) Detection->Data_Analysis Reporting Reporting (Compliance with ICH Guidelines) Data_Analysis->Reporting

Sources

Methodological & Application

Application Note: Preparation and Certification of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione as a High-Purity Analytical Standard

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis, purification, and analytical certification of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione (CAS No: 1162120-35-5).[1][2] The establishment of a high-purity, well-characterized analytical standard is a foundational requirement for accurate quantification, impurity profiling, and quality control in pharmaceutical development and manufacturing.[3][4] This guide details a robust synthetic route, rigorous purification protocols, and a multi-technique analytical workflow designed to establish the identity, purity, and potency of the standard. The protocols are designed as a self-validating system, employing orthogonal analytical techniques to ensure the highest degree of confidence and trustworthiness in the final certified material.

Introduction and Scientific Rationale

This compound belongs to the tetramic acid (pyrrolidine-2,4-dione) class of compounds.[5][6] Derivatives of this scaffold have been investigated for a range of biological activities.[7][8][9][10] Accurate and reproducible analytical methods are paramount for evaluating drug candidates, and these methods depend entirely on the quality of the analytical reference standard used for calibration and identification.[4][11]

The objective of this protocol is to produce a primary analytical standard with a purity of ≥99.5%. This requires not only a successful chemical synthesis but also a comprehensive analytical characterization to confirm its structure and quantify any potential impurities.[12] The logic underpinning this guide is the principle of orthogonality; by confirming the material's properties through multiple, disparate analytical techniques (e.g., chromatography, mass spectrometry, and nuclear magnetic resonance), we create a self-validating loop that minimizes the risk of misidentification or inaccurate purity assessment.

Synthesis and Purification Strategy

While the direct synthesis for this specific molecule is not widely published, a reliable pathway can be designed based on established organic chemistry principles for the formation of substituted pyrrolidine-2,4-diones.[5][6] The proposed strategy involves a two-step process: acylation of a phenylacetic acid derivative followed by an intramolecular Dieckmann-type condensation to form the heterocyclic ring.

Synthetic Workflow

The overall process from starting materials to the certified analytical standard is outlined below. This workflow emphasizes critical control points for purification and analysis to ensure the final material meets the stringent requirements for a reference standard.

G start Starting Materials: 1. 2-(5-Chloro-2-phenoxyphenyl)acetic acid 2. N-Methylglycine ethyl ester reaction1 Step 1: Amide Coupling (e.g., EDC, HOBt) start->reaction1 intermediate Intermediate: Ethyl 2-((2-(5-chloro-2-phenoxyphenyl) acetyl)(methyl)amino)acetate reaction1->intermediate reaction2 Step 2: Cyclization (Dieckmann Condensation, e.g., NaOEt) intermediate->reaction2 crude Crude Product: 3-(5-Chloro-2-phenoxyphenyl)-1- methylpyrrolidine-2,4-dione reaction2->crude purification1 Purification Step 1: Silica Gel Column Chromatography crude->purification1 purified_fraction Purified Fractions purification1->purified_fraction purification2 Purification Step 2: Recrystallization purified_fraction->purification2 final_product Final Product: High-Purity Crystalline Solid purification2->final_product certification Analytical Certification: (HPLC, LC-MS, NMR, etc.) final_product->certification standard Certified Analytical Standard (Purity ≥ 99.5%) certification->standard

Caption: Synthetic and purification workflow for the analytical standard.

Experimental Protocol: Synthesis

Disclaimer: This protocol involves hazardous chemicals and should be performed by trained personnel in a suitable fume hood with appropriate personal protective equipment (PPE).

Step 1: Synthesis of Intermediate Ethyl 2-((2-(5-chloro-2-phenoxyphenyl)acetyl)(methyl)amino)acetate

  • To a solution of 2-(5-chloro-2-phenoxyphenyl)acetic acid (1.0 eq) in dichloromethane (DCM, 10 mL/g), add N-methylglycine ethyl ester hydrochloride (1.1 eq) and HOBt (1-Hydroxybenzotriazole, 1.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride, 1.2 eq) portion-wise, maintaining the temperature below 5 °C.

  • Add triethylamine (2.5 eq) dropwise to neutralize the hydrochloride salt.

  • Allow the reaction to warm to room temperature and stir for 16 hours. Monitor reaction completion by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude intermediate, which can be used in the next step without further purification if sufficiently pure.

Step 2: Cyclization to this compound

  • Prepare a solution of sodium ethoxide (2.5 eq) in absolute ethanol.

  • Add the crude intermediate from Step 1 (1.0 eq), dissolved in a minimal amount of anhydrous toluene, dropwise to the sodium ethoxide solution at room temperature.

  • Heat the mixture to reflux (approx. 80-90 °C) for 4-6 hours. The reaction progress can be monitored by the consumption of the starting material (TLC or LC-MS).

  • After completion, cool the reaction to room temperature and carefully quench by pouring it into a mixture of ice and concentrated HCl to neutralize the base.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

Experimental Protocol: Purification

Causality: A two-step purification process is employed. Column chromatography is highly effective at removing structurally distinct impurities and unreacted starting materials. Recrystallization is then used to remove trace impurities and to isolate the final product in a stable, crystalline form, which is ideal for a reference standard.

Step 1: Flash Column Chromatography

  • Adsorb the crude product onto a small amount of silica gel.

  • Load the adsorbed material onto a pre-packed silica gel column.

  • Elute the column using a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

  • Collect fractions and analyze by TLC. Combine fractions containing the pure product.

  • Evaporate the solvent to yield a partially purified solid.

Step 2: Recrystallization

  • Dissolve the solid from the chromatography step in a minimal amount of a hot solvent system (e.g., ethanol/water or ethyl acetate/heptane).

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator (4 °C) for several hours to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

  • Dry the crystals under high vacuum at 40 °C for 24 hours to remove residual solvents.

Analytical Characterization and Certification

The certification of the material as an analytical standard requires a battery of tests to confirm its identity and purity. The following workflow ensures a comprehensive evaluation.

G cluster_identity Identity Confirmation cluster_purity Purity & Potency Assessment start Purified Material ms Mass Spectrometry (LC-MS) Confirms Molecular Weight start->ms nmr NMR Spectroscopy (¹H, ¹³C, DEPT) Confirms Covalent Structure start->nmr hplc HPLC-UV Quantifies Chromatographic Purity (Area %) start->hplc gc GC-HS (Optional) Quantifies Residual Solvents start->gc cert Certification Decision Are all results consistent and meet specifications (e.g., Purity ≥ 99.5%)? ms->cert nmr->cert hplc->cert gc->cert final Certified Reference Standard cert->final Yes

Caption: Orthogonal analytical workflow for standard certification.

Identity Confirmation

Protocol 1: Mass Spectrometry (MS)

  • Rationale: MS provides a direct measurement of the mass-to-charge ratio, which is used to calculate the molecular weight of the compound, offering primary evidence of its identity.[13][14]

  • Technique: Liquid Chromatography-Mass Spectrometry (LC-MS).[15][16]

  • Procedure:

    • Prepare a ~0.1 mg/mL solution of the standard in acetonitrile.

    • Inject 1-5 µL into the LC-MS system.

    • Acquire data in positive electrospray ionization (ESI+) mode.

    • Expected Result: A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 316.75. The characteristic chlorine isotope pattern (³⁵Cl/³⁷Cl in a ~3:1 ratio) should be observed.

Parameter Value
Instrument High-Resolution TOF or Quadrupole MS
Ionization Mode Electrospray Ionization (ESI), Positive
Mass Range (m/z) 100 - 1000
Mobile Phase Acetonitrile/Water with 0.1% Formic Acid
Expected [M+H]⁺ 316.75
Table 1: Typical LC-MS Parameters

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR provides unambiguous confirmation of the covalent structure by mapping the chemical environment of all hydrogen (¹H) and carbon (¹³C) atoms in the molecule.[17][18][19][20][21]

  • Procedure:

    • Dissolve 5-10 mg of the standard in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Acquire ¹H, ¹³C, and DEPT-135 spectra.

    • Expected Result: The spectra must be consistent with the structure of this compound. This includes the expected number of signals, chemical shifts, integration values (for ¹H), and coupling patterns corresponding to the aromatic protons, the methine proton on the pyrrolidine ring, and the N-methyl group.

Parameter Value
Instrument 400 MHz or higher NMR Spectrometer
Solvent Chloroform-d (CDCl₃)
Reference Tetramethylsilane (TMS) at 0.00 ppm
Experiments ¹H, ¹³C, DEPT-135
Table 2: Typical NMR Parameters
Purity Assessment

Protocol 3: High-Performance Liquid Chromatography (HPLC)

  • Rationale: HPLC is the gold standard for determining the purity of small molecule active pharmaceutical ingredients (APIs) and standards.[12][22][23] It separates the main component from any process-related impurities or degradation products.[24]

  • Procedure:

    • Prepare a stock solution of the standard at 1.0 mg/mL in acetonitrile. Prepare a working solution at ~0.1 mg/mL.

    • Inject onto a reverse-phase HPLC system equipped with a UV detector.

    • Monitor the chromatogram at a suitable wavelength (e.g., 254 nm).

    • Calculate purity based on the relative peak area of the main component versus the total area of all peaks.

    • Acceptance Criteria: Purity ≥ 99.5%.

Parameter Value
Column C18, 4.6 x 150 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 50% to 95% B over 20 min, hold 5 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detector Wavelength 254 nm
Injection Volume 10 µL
Table 3: Recommended HPLC Method Parameters

Certificate of Analysis Summary

Upon successful completion of all tests, a Certificate of Analysis (CoA) should be generated. This document summarizes the characterization data and formally certifies the material as an analytical standard.

Test Specification Example Result
Appearance White to Off-White Crystalline SolidConforms
Molecular Formula C₁₇H₁₄ClNO₃C₁₇H₁₄ClNO₃
Molecular Weight 315.75 g/mol 315.75 g/mol
Identity by ¹H NMR Spectrum conforms to the proposed structure.Conforms
Identity by MS [M+H]⁺ = 316.75 ± 0.2 Da, with correct isotope pattern.Found: 316.75
Purity by HPLC (254 nm) ≥ 99.5%99.8%
Residual Solvents Per ICH Q3C limitsConforms
Table 4: Example Certificate of Analysis Data

Handling and Storage

  • Storage: The certified analytical standard should be stored in an airtight container, protected from light, at 2-8 °C.

  • Handling: Before use, allow the container to equilibrate to room temperature before opening to prevent moisture uptake. Use calibrated balances for weighing and volumetric glassware for solution preparation.

  • Stability: Long-term stability should be monitored periodically (e.g., annually) by re-analyzing the purity via HPLC.

Conclusion

This application note has detailed a robust and scientifically-grounded process for the preparation and certification of this compound as a high-purity analytical standard. By following the prescribed synthetic, purification, and orthogonal analytical testing protocols, researchers and drug development professionals can produce a reliable reference material. The use of such a well-characterized standard is fundamental to ensuring the accuracy, reproducibility, and integrity of all subsequent analytical data generated during the pharmaceutical development lifecycle.[25][26]

References

  • Title: Molecular Weight Determination. Source: Impact Analytical URL: [Link]

  • Title: Accurate-Mass LC/TOF-MS for Molecular Weight Confirmation of Intact Proteins. Source: Agilent Technologies URL: [Link]

  • Title: 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Source: Chemistry LibreTexts URL: [Link]

  • Title: 1HNMR spectrometry in structural elucidation of organic compounds. Source: Journal of Chemical and Pharmaceutical Sciences URL: [Link]

  • Title: Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: design, synthesis, biological evaluation, and 3D-QSAR study. Source: RSC Publishing URL: [Link]

  • Title: Structural elucidation by NMR(1HNMR). Source: Slideshare URL: [Link]

  • Title: Molecular weight Determination. Source: Aragen Bioscience URL: [Link]

  • Title: Preparing standard samples with ease. Source: Drug Discovery News URL: [Link]

  • Title: NMR Spectroscopy in Structural Analysis of Organic Compounds. Source: AZoLifeSciences URL: [Link]

  • Title: What is Mass Spectrometry? Source: Broad Institute URL: [Link]

  • Title: Fast and Simple Protein Molecular Weight Confirmation Using the Agilent InfinityLab LC/MSD XT Mass Selective Detector. Source: Agilent Technologies URL: [Link]

  • Title: 13C NMR Spectroscopy. Source: Chemistry LibreTexts URL: [Link]

  • Title: Identity and Purity - Small Molecules. Source: Pacific BioLabs URL: [Link]

  • Title: Novel pyrrolidine-2,4-dione derivatives containing pharmacophores of both hydrazine and diphenyl ether as potential antifungal agents: Design, synthesis, biological evaluation, and 3D-QSAR study. Source: ResearchGate URL: [Link]

  • Title: Impurity Identification in Small-Molecule APIs. Source: Pharma's Almanac URL: [Link]

  • Title: A Step-by-Step Guide to Analytical Method Development and Validation. Source: Emery Pharma URL: [Link]

  • Title: Small Molecule Analysis Testing: HPLC vs GC. Source: Brewer Science Blog URL: [Link]

  • Title: Small Molecule Development Analytical Methods for Faster Time to Market. Source: Hovione URL: [Link]

  • Title: Analytical development. Source: Progress - Experts in Life Sciences URL: [Link]

  • Title: Analytical Development for Pharmaceutical Products: A Comprehensive Guide. Source: Triverity Laboratories URL: [Link]

  • Title: Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Source: Chromatography Online URL: [Link]

  • Title: Synthesis of pyrrolidine-2,4-diones(tetramic acids) and some derivatives. Source: Semantic Scholar URL: [Link]

  • Title: Synthesis of pyrrolidine-2,4-diones(tetramic acids) and some derivatives. Source: RSC Publishing URL: [Link]

  • Title: Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families. Source: PMC - NIH URL: [Link]

  • Title: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Source: PubMed URL: [Link]

  • Title: this compound. Source: Pharmaffiliates URL: [Link]

  • Title: this compound. Source: Active Biopharma URL: [Link]

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A Validated Stability-Indicating RP-HPLC Method for the Quantification of Asenapine Impurity 15 in Bulk Drug Substance

Author: BenchChem Technical Support Team. Date: February 2026

Application Note

Abstract This application note presents a robust, specific, and stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of Asenapine Impurity 15 in Asenapine bulk drug substance. The control of impurities in active pharmaceutical ingredients (APIs) is a critical requirement for ensuring drug safety and efficacy, as mandated by global regulatory bodies.[1] This method was developed and validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[2][3] The described protocol provides pharmaceutical researchers and quality control analysts with a reliable tool for monitoring the purity of Asenapine.

1. Introduction Asenapine is an atypical antipsychotic agent used in the management of schizophrenia and bipolar disorder.[4][5] It is a dibenzo-oxepino pyrrole derivative with a molecular formula of C₁₇H₁₆ClNO and a molecular weight of 285.77 g/mol .[4][6] During the synthesis or storage of Asenapine, various related substances or impurities can form. Regulatory guidelines necessitate the identification and quantification of any impurity present at levels of 0.10% or higher.[7]

Asenapine Impurity 15, chemically identified as N-((8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-10-yl)methyl)-N-methylformamide, is a potential process-related impurity or degradant.[8] It possesses a molecular formula of C₁₇H₁₄ClNO₃ and a molecular weight of 315.8 g/mol .[8][9] Its distinct chemical structure compared to the parent API necessitates a well-resolved chromatographic method for accurate quantification.

This document provides a detailed protocol for an HPLC method designed to separate Asenapine from Impurity 15 and other potential impurities, ensuring reliable quantification for quality control and stability testing. The method utilizes a C18 stationary phase with a gradient elution of a phosphate buffer and acetonitrile, coupled with UV detection. The rationale behind the selection of these parameters is to achieve optimal separation based on the polarity differences between the API and its impurities.

2. Experimental Protocol

2.1. Equipment and Reagents

  • Equipment:

    • HPLC system with a quaternary pump, degasser, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.

    • Analytical balance (0.01 mg readability).

    • pH meter.

    • Volumetric flasks and pipettes (Class A).

    • Sonicator.

    • 0.45 µm membrane filters.

  • Chemicals and Reagents:

    • Asenapine Reference Standard (RS).

    • Asenapine Impurity 15 Reference Standard (RS).

    • Acetonitrile (HPLC Grade).

    • Potassium Dihydrogen Phosphate (KH₂PO₄) (AR Grade).

    • Orthophosphoric Acid (OPA) (AR Grade).

    • Water (HPLC Grade or Milli-Q).

2.2. Chromatographic Conditions The chromatographic parameters are summarized in the table below. A C18 column was selected due to its hydrophobicity, which provides excellent retention for the moderately non-polar Asenapine molecule and its related substances.[10] A gradient elution is employed to ensure the timely elution of both early-retaining polar impurities and the more retained API, providing a sharp peak shape and efficient separation within a reasonable runtime. UV detection at 220 nm is chosen as it offers high sensitivity for a broad range of related substances in Asenapine analysis.[11]

ParameterCondition
Stationary Phase C18 Column, 250 mm x 4.6 mm, 5 µm particle size (e.g., SunFire C18, Inertsil ODS-3V or equivalent)
Mobile Phase A 0.02 M KH₂PO₄ buffer, pH adjusted to 3.0 with Orthophosphoric Acid.
Mobile Phase B Acetonitrile
Gradient Program Time (min)
0.01
15.00
25.00
30.00
32.00
35.00
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection UV at 220 nm
Injection Volume 10 µL
Diluent Mobile Phase A : Mobile Phase B (50:50, v/v)

2.3. Preparation of Solutions

  • Mobile Phase A (Buffer): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with diluted Orthophosphoric Acid. Filter through a 0.45 µm membrane filter and degas.

  • Standard Stock Solution (Asenapine & Impurity 15):

    • Accurately weigh about 25 mg of Asenapine RS and 25 mg of Asenapine Impurity 15 RS and transfer into separate 50 mL volumetric flasks.

    • Add approximately 30 mL of diluent and sonicate to dissolve.

    • Allow to cool to room temperature and make up the volume with the diluent. This yields stock solutions of approximately 500 µg/mL.

  • System Suitability Solution (SSS):

    • Pipette 5.0 mL of the Asenapine stock solution into a 50 mL volumetric flask.

    • Pipette 1.0 mL of the Asenapine Impurity 15 stock solution into the same flask.

    • Make up the volume with diluent. This solution contains approximately 50 µg/mL of Asenapine and 10 µg/mL of Impurity 15.

  • Sample Solution:

    • Accurately weigh about 50 mg of the Asenapine bulk drug sample and transfer it to a 100 mL volumetric flask.

    • Add approximately 70 mL of diluent, sonicate for 15 minutes to dissolve, and then cool to room temperature.

    • Make up the volume with the diluent to obtain a solution with a nominal concentration of 500 µg/mL.

3. Method Validation Protocol The developed method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose.[12][13]

3.1. System Suitability Before performing any analysis, the chromatographic system's suitability must be confirmed.

  • Inject the diluent as a blank to ensure no interfering peaks are present.

  • Inject the System Suitability Solution (SSS) five times.

  • The system is deemed suitable for use if the following criteria are met:

    • Resolution: The resolution between the Asenapine and Impurity 15 peaks should be greater than 2.0.

    • Tailing Factor: The tailing factor for the Asenapine peak should not be more than 1.5.

    • %RSD: The relative standard deviation (%RSD) for the peak areas of five replicate injections should not be more than 2.0%.

3.2. Specificity Specificity demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities or degradants.[12][14]

  • Procedure: Inject the blank (diluent), individual standard solutions of Asenapine and Impurity 15, and a spiked sample solution. The retention times of the analytes in the sample solution should match those of the standards, and there should be no interference from the blank at these retention times.

3.3. Linearity The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte.[14]

  • Procedure: Prepare a series of solutions of Asenapine Impurity 15 ranging from the Limit of Quantitation (LOQ) to 150% of the target concentration (e.g., LOQ, 0.5, 1.0, 1.5, 2.0, 2.5 µg/mL). Plot a graph of peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

3.4. Accuracy (Recovery) Accuracy is determined by applying the method to samples to which known amounts of the impurity have been added.

  • Procedure: Spike the Asenapine sample with Impurity 15 at three concentration levels (e.g., 50%, 100%, and 150% of the specification limit). Prepare each level in triplicate. Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 90.0% to 110.0%.[11]

3.5. Precision

  • Repeatability (Intra-day Precision): Analyze six separate preparations of the Asenapine sample spiked with Impurity 15 at the 100% level on the same day.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the area of Impurity 15 in the precision studies should not be more than 10.0% for impurities.

3.6. Limit of Detection (LOD) and Limit of Quantitation (LOQ)

  • Procedure: LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

  • Verification: The LOQ should be verified by analyzing a solution at the determined concentration and ensuring the precision (%RSD) is acceptable (typically ≤ 10%).

4. Visualization of Experimental Workflow

HPLC_Workflow cluster_hplc HPLC Analysis cluster_data Data Processing & Validation prep_mobile Prepare Mobile Phases A & B prep_std Prepare Standard Stock Solutions (Asenapine & Impurity 15) prep_sss Prepare System Suitability Solution (SSS) prep_sample Prepare Asenapine Sample Solution sys_suit System Suitability Check (Inject SSS 5x) prep_sample->sys_suit analysis Inject Blank, Standards, and Sample Solutions sys_suit->analysis Criteria Met? integration Integrate Chromatograms analysis->integration quant Quantify Impurity 15 (External Standard Method) integration->quant validation Perform Method Validation (Linearity, Accuracy, Precision) quant->validation report Generate Final Report validation->report

Sources

Application Note: A Validated UPLC Method for the Rapid Analysis of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a detailed, robust, and validated Ultra-Performance Liquid Chromatography (UPLC) method for the quantitative analysis of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione, a novel heterocyclic compound of interest in pharmaceutical development. The method is designed for accuracy, precision, and high throughput, leveraging the power of UPLC technology to achieve rapid separation with excellent resolution and sensitivity. This document provides a comprehensive guide for researchers, quality control analysts, and drug development professionals, covering theoretical principles, practical method development strategies, a step-by-step protocol, and a full validation summary in accordance with the latest International Council for Harmonisation (ICH) Q2(R2) guidelines.

Introduction

This compound is a synthetic organic molecule featuring a chlorinated phenoxyphenyl group attached to a methylpyrrolidine-2,4-dione core. As with many novel chemical entities in the pharmaceutical pipeline, the development of a reliable and efficient analytical method is a critical prerequisite for its characterization, stability testing, and quality control. Ultra-Performance Liquid Chromatography (UPLC) offers significant advantages over traditional HPLC, including faster analysis times, reduced solvent consumption, and improved chromatographic efficiency, making it the ideal platform for this application.[1]

The primary objective of this work was to develop and validate a UPLC method capable of accurately quantifying this compound, ensuring it is fit for its intended purpose in a regulated environment.

Physicochemical Properties and Chromatographic Considerations

A thorough understanding of the analyte's physicochemical properties is fundamental to developing a robust chromatographic method. While experimental data for this compound is not extensively published, we can infer key properties from its structure to guide our method development.

  • Structure: C₁₇H₁₄ClNO₃

  • Key Features: The molecule contains a weakly acidic proton on the pyrrolidine-2,4-dione ring and is largely hydrophobic due to the two aromatic rings. The chloro- and ether functionalities contribute to its polarity and potential for specific interactions with stationary phases.

  • Predicted Properties:

    • pKa: The pyrrolidine-2,4-dione moiety is expected to have a pKa in the acidic range. This is a critical parameter for selecting the mobile phase pH to ensure the analyte is in a single, un-ionized form for consistent retention and good peak shape.[2]

    • logP: The octanol-water partition coefficient (logP) is predicted to be moderately high, indicating good retention on a reversed-phase column.[3]

    • Solubility: The compound is expected to be soluble in common organic solvents like acetonitrile and methanol.

Based on these predicted properties, a reversed-phase UPLC method was selected as the most promising approach.

UPLC Method Development Strategy

Our strategy for method development followed a systematic, risk-based approach, focusing on achieving optimal separation in the shortest possible time.

Column and Stationary Phase Selection

Given the hydrophobic nature of the analyte, a C18 stationary phase was the logical first choice. We selected a Waters ACQUITY UPLC® BEH C18 column (1.7 µm, 2.1 x 50 mm) for its high efficiency, mechanical strength, and wide pH stability, which provides flexibility during method optimization.

Mobile Phase Optimization
  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity, which allows for higher flow rates at lower backpressures, and its typically stronger elution strength for hydrophobic compounds.

  • Aqueous Phase and pH Control: To ensure consistent retention and prevent peak tailing, the mobile phase pH must be controlled. Given the predicted acidic nature of the analyte, a mobile phase pH of around 3.0 was targeted to suppress the ionization of the pyrrolidine-2,4-dione ring. A 0.1% solution of formic acid in water is an excellent choice as it is a volatile buffer suitable for mass spectrometry (MS) detection if required.

Gradient Elution

A gradient elution was developed to ensure a sharp peak shape and a short run time. The initial gradient was designed to be relatively steep to quickly elute the analyte while ensuring it is well-separated from any potential impurities.

Detailed Analytical Protocol

This section provides a step-by-step protocol for the UPLC analysis of this compound.

Equipment and Materials
  • UPLC System: Waters ACQUITY UPLC H-Class System with a Quaternary Solvent Manager, Sample Manager, and a PDA Detector.

  • Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm.

  • Software: Waters Empower™ 3 Chromatography Data Software.

  • Solvents: Acetonitrile (UPLC grade), Water (UPLC grade), Formic Acid (LC-MS grade).

  • Vials: Amber glass vials with pre-slit septa.[4]

Preparation of Solutions
  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard Solution (0.1 mg/mL): Pipette 1 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

Chromatographic Conditions
ParameterCondition
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.5 mL/min
Gradient 30% to 90% B in 3 minutes
Run Time 5 minutes
Column Temperature 40 °C
Injection Volume 2 µL
Detection UV at 260 nm
Experimental Workflow

G cluster_prep Sample & Standard Preparation cluster_uplc UPLC Analysis cluster_data Data Processing A Weigh Reference Standard B Dissolve in Diluent (Stock) A->B C Dilute to Working Concentration B->C G Inject System Suitability Standard (x5) C->G D Prepare Sample Solution H Inject Samples D->H E Equilibrate System F Inject Blank (Diluent) E->F F->G G->H I Integrate Peaks H->I J Calculate System Suitability I->J K Quantify Analyte I->K L Generate Report K->L

Caption: UPLC Analysis Workflow.

System Suitability

System suitability testing (SST) is an integral part of the analytical procedure and must be performed before any sample analysis to ensure the chromatographic system is performing adequately.[5] A series of five replicate injections of the working standard solution (0.1 mg/mL) are made. The acceptance criteria are detailed in the table below.

ParameterAcceptance CriteriaRationale
Tailing Factor (T) ≤ 1.5Ensures peak symmetry, which is crucial for accurate integration and quantification.
Theoretical Plates (N) ≥ 5000Indicates high column efficiency and good separation power.
Repeatability (%RSD of Peak Area) ≤ 1.0%Demonstrates the precision of the injection and detection system.
Repeatability (%RSD of Retention Time) ≤ 0.5%Confirms the stability and reproducibility of the pump and mobile phase composition.

Method Validation

The developed UPLC method was validated according to the ICH Q2(R2) guidelines to demonstrate its fitness for purpose.[6][7] The validation parameters assessed were specificity, linearity, accuracy, precision, and robustness.

Specificity

Specificity was demonstrated by injecting a blank (diluent) and a placebo solution. No interfering peaks were observed at the retention time of the main analyte peak. The peak purity of the analyte was also assessed using a PDA detector, which confirmed no co-eluting impurities.

Linearity and Range

Linearity was evaluated over a concentration range of 0.01 mg/mL to 0.15 mg/mL (10% to 150% of the working concentration). The method was found to be linear over this range with a correlation coefficient (r²) of >0.999.

Accuracy

Accuracy was determined by a recovery study, spiking a placebo with the analyte at three concentration levels (80%, 100%, and 120% of the working concentration). The mean recovery was between 99.0% and 101.0%.

Precision
  • Repeatability (Intra-day precision): The %RSD for six replicate preparations of the standard solution was found to be less than 1.0%.

  • Intermediate Precision (Inter-day precision): The analysis was repeated on a different day by a different analyst. The %RSD between the two days was less than 2.0%.

Robustness

The robustness of the method was evaluated by making small, deliberate changes to the chromatographic conditions, including:

  • Flow rate (± 0.05 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase composition (± 2% organic)

The system suitability parameters remained within the acceptance criteria for all tested variations, demonstrating the robustness of the method.

G cluster_validation Method Validation (ICH Q2 R2) Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision Robustness Robustness Analyte Analyte Method Analyte->Specificity Analyte->Linearity Analyte->Accuracy Analyte->Precision Analyte->Robustness

Caption: Core Parameters of Method Validation.

Conclusion

This application note describes a fast, sensitive, and reliable UPLC method for the quantitative analysis of this compound. The method has been developed based on sound scientific principles and has been fully validated in accordance with ICH guidelines, demonstrating its suitability for use in a regulated pharmaceutical environment. The short run time of 5 minutes allows for high-throughput analysis, making it a valuable tool for process monitoring, quality control, and stability studies.

References

  • A novel, reversed-phase ultra-performance liquid chromatographic method was developed and validated for the determination of related substances in Naproxen (NAP) bulk drugs and dosage forms. (URL: [Link])

  • Improved Chromatographic Analysis of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) Using CORTECS™ Premier Columns That Feature MaxPeak High Performance Surfaces (HPS) Technology. Waters Corporation. (URL: [Link])

  • Introduction to UPLC-MS Sample Preparation. Organomation. (URL: [Link])

  • Analytical methods for quantification of non-steroidal anti-inflammatory drugs in pharmaceutical and biological samples: An overview of developments in the last decade. Arabian Journal of Chemistry. (URL: [Link])

  • ICH Q2(R2) Guide: Analytical Method Validation Explained. IntuitionLabs. (URL: [Link])

  • Guide to Ultra-Performance Liquid Chromatography (UPLC). Waters Corporation. (URL: [Link])

  • Pharmaceutical Chromatography Sample Preparation. Shimadzu. (URL: [Link])

  • Validation of Analytical Procedures Q2(R2). International Council for Harmonisation (ICH). (URL: [Link])

  • ICH guideline Q2(R2) on validation of analytical procedures. European Medicines Agency (EMA). (URL: [Link])

  • Analysis of Non-Steroidal Anti-Inflammatory Drugs Using a Highly Pure, High Surface Area C18 HPLC Column. LabRulez LCMS. (URL: [Link])

  • Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. (URL: [Link])

  • New update for ICH Q2 (R2) Analytical process validation guidance. AMSlab. (URL: [Link])

  • Sample Preparation of Drug Substances and Products in Regulated Testing: A Primer. LCGC North America. (URL: [Link])

  • This compound. LookChem. (URL: [Link])

  • A practical guide to sample preparation for liquid chromatography-tandem mass spectrometry in clinical research and toxicology. ResearchGate. (URL: [Link])

  • Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. National Center for Biotechnology Information (NCBI). (URL: [Link])

  • LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Michael Green. (URL: [Link])

  • Lipophilicity Descriptors: Understanding When to Use LogP & LogD. ACD/Labs. (URL: [Link])

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Application Notes and Protocols for In Vitro Evaluation of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Pyrrolidine-2,4-dione Derivative

The pyrrolidine-2,4-dione scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-HIV, antineoplastic, and neurological effects.[1][2] The compound 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione is a specific derivative of this class. While it has been identified as a key intermediate in the synthesis of the antiepileptic drug Lacosamide, its intrinsic biological activity remains largely uncharacterized.[3] This document provides a comprehensive guide for the initial in vitro assessment of this compound, offering researchers a strategic framework to explore its potential cytotoxic and other biological effects.

These protocols are designed for researchers, scientists, and drug development professionals aiming to conduct a preliminary screening of this compound. The following sections will detail the necessary safety precautions, a foundational cell viability assay protocol, and a roadmap for subsequent, more specific bioassays based on the known activities of related compounds.

Compound Handling and Safety Precautions

General Handling Guidelines:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][5][6]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.[4][5][6]

  • Storage: Store the compound in a tightly sealed container in a cool, dry place, away from heat and open flames.[5]

  • Spill and Disposal: In case of a spill, use absorbent material and dispose of it as hazardous waste according to institutional and local guidelines.[4][5] Do not flush down the drain.[4][5]

Part 1: Foundational In Vitro Assay - Cell Viability (MTT Assay)

The initial step in characterizing any new compound is to assess its effect on cell viability. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric assay to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Principle of the MTT Assay

The MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The formazan crystals are then solubilized, and the absorbance of the resulting colored solution is quantified by a spectrophotometer. The intensity of the purple color is directly proportional to the number of viable, metabolically active cells.

Experimental Workflow: MTT Assay

MTT_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis A 1. Cell Seeding (e.g., 1x10^4 cells/well in a 96-well plate) B 2. Cell Adherence (Incubate for 24 hours) A->B C 3. Compound Treatment (Add serial dilutions of the compound) B->C D 4. Incubation (e.g., 24, 48, or 72 hours) C->D E 5. Add MTT Reagent (Incubate for 2-4 hours) D->E F 6. Solubilize Formazan (Add DMSO or other solvent) E->F G 7. Measure Absorbance (at ~570 nm) F->G H 8. Calculate Cell Viability (%) and IC50 G->H

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol: MTT Assay

Materials:

  • This compound

  • Selected cancer or normal cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Perform serial dilutions of the stock solution in complete medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (DMSO at the same concentration as the highest compound concentration) and a no-treatment control.

    • After 24 hours of cell incubation, carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.

    • Incubate the plate for another 24, 48, or 72 hours.

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

    • Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability using the following formula:

      • % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

    • Plot the percentage of cell viability against the compound concentration to determine the half-maximal inhibitory concentration (IC₅₀) value.

Data Presentation
Compound Concentration (µM)Absorbance (570 nm)% Cell Viability
0 (Control)1.25100
0.11.2297.6
11.1592.0
100.8568.0
500.4536.0
1000.1512.0

Note: The data in the table is for illustrative purposes only.

Part 2: A Roadmap for Further In Vitro Screening

Based on the diverse biological activities reported for other pyrrolidine-2,4-dione derivatives, a broader screening approach is recommended to fully elucidate the bioactivity of this compound.

Proposed Screening Cascade

Screening_Cascade cluster_secondary Secondary Screening (Based on Primary Results) A Primary Screening: Cell Viability (MTT Assay) B Antimicrobial Assays (MIC Determination) A->B If cytotoxic to microbes C Anticancer Assays (Apoptosis, Cell Cycle) A->C If cytotoxic to cancer cells D Neurological Assays (Neurite Outgrowth, Receptor Binding) A->D If structurally similar to neuroactive compounds

Caption: A proposed screening cascade for this compound.

Antimicrobial Activity Screening
  • Rationale: Several pyrrolidine-2,4-dione derivatives have demonstrated antimicrobial properties.[1][2]

  • Recommended Assay: Minimum Inhibitory Concentration (MIC) determination using broth microdilution method against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

Anticancer Activity Screening
  • Rationale: The pyrrolidine-2,4-dione scaffold is present in some antineoplastic agents.[1] If the compound shows selective cytotoxicity towards cancer cell lines in the initial MTT assay, further investigation is warranted.

  • Recommended Assays:

    • Apoptosis Assay: Using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to determine if the compound induces programmed cell death.

    • Cell Cycle Analysis: Using flow cytometry to assess the effect of the compound on cell cycle progression.

Neurological Activity Screening
  • Rationale: The compound is an intermediate in the synthesis of the antiepileptic drug Lacosamide. While this does not guarantee similar activity, it suggests that the scaffold may interact with neurological targets. Additionally, other related compounds have shown potential as antipsychotics or cannabinoid receptor modulators.[7][8]

  • Recommended Assays:

    • Neurite Outgrowth Assay: In a relevant neuronal cell line (e.g., PC12, SH-SY5Y) to assess potential effects on neuronal development and regeneration.

    • Receptor Binding Assays: If a specific neurological target is hypothesized (e.g., based on computational modeling), competitive binding assays can be performed. For instance, given the structural class, investigating binding to cannabinoid receptors could be a starting point.[8]

Conclusion

The provided protocols offer a systematic and scientifically grounded approach to the initial in vitro characterization of this compound. By first establishing a safety and handling protocol and then determining the compound's effect on cell viability, researchers can generate the foundational data necessary to guide further, more targeted investigations into its potential antimicrobial, anticancer, or neurological activities. This structured approach will enable a comprehensive understanding of the compound's biological profile and its potential for future therapeutic development.

References

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  • Active Biopharma. (n.d.). This compound. Retrieved from [Link]

  • Wang, T., et al. (2014). Discovery of 5-chloro-4-((1-(5-chloropyrimidin-2-yl)piperidin-4-yl)oxy)-1-(2-fluoro-4-(methylsulfonyl)phenyl)pyridin-2(1H)-one (BMS-903452), an antidiabetic clinical candidate targeting GPR119. Journal of Medicinal Chemistry, 57(18), 7499-508. Retrieved from [Link]

  • Al-Hiari, Y. M., et al. (2001). Reactions with pyrrolidine-2,4-diones, Part 4: Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie, 56(12), 933-7. Retrieved from [Link]

  • Funke, C. W., et al. (1990). Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. Arzneimittelforschung, 40(5), 536-9. Retrieved from [Link]

  • Muccioli, G. G., et al. (2006). Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. Journal of Medicinal Chemistry, 49(5), 1759-66. Retrieved from [Link]

  • Gopalkrishna, S., et al. (2023). Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Molecules, 28(9), 3768. Retrieved from [Link]

  • Perez-Villanueva, J., et al. (2022). Synthesis, In Vitro, In Vivo and In Silico Antidiabetic Bioassays of 4-Nitro(thio)phenoxyisobutyric Acids Acting as Unexpected PPARγ Modulators: An In Combo Study. Pharmaceuticals, 15(1), 89. Retrieved from [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). Manufacturer of this compound: A Feasibility Analysis. Retrieved from [Link]

  • Karcı, F., et al. (2018). Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules, 23(10), 2639. Retrieved from [Link]

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Application Notes and Protocols for the Neuropharmacological Investigation of CAS 1162120-35-5

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of: Researchers, scientists, and drug development professionals.

Disclaimer: A comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the use of CAS 1162120-35-5 in neuropharmacology research. This document provides available information and presents a speculative framework for its investigation based on its relationship to a known antipsychotic agent. The protocols described herein are general and require validation for this specific compound.

Introduction: Uncovering the Profile of a Novel Compound

This guide is structured to provide researchers with the foundational information on CAS 1162120-35-5 and to propose a systematic approach for its initial characterization. The causality behind the proposed experimental choices is grounded in the established methodologies for evaluating novel compounds with potential antipsychotic activity, drawing parallels from the known pharmacology of Asenapine.

Compound Identification and Physicochemical Properties

A clear understanding of the test article is the first step in any rigorous scientific inquiry.

Table 1: Chemical Identity of CAS 1162120-35-5

PropertyValueReference(s)
CAS Registry Number 1162120-35-5[1][2]
Chemical Name 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione[1]
Molecular Formula C₁₇H₁₄ClNO₃[1]
Molecular Weight 315.75 g/mol [1]
Known Association Impurity of Asenapine[4]

Hypothesized Mechanism of Action: A Link to Asenapine

Asenapine's therapeutic efficacy in treating schizophrenia and bipolar disorder is attributed to its complex receptor binding profile, primarily its high antagonist activity at dopamine D₂ and serotonin 5-HT₂ₐ receptors. If CAS 1162120-35-5 shares structural similarities that confer biological activity, a primary hypothesis would be its interaction with these key receptors in the central nervous system.

Hypothesized_Signaling_Pathway cluster_0 Potential Target Receptors D2R Dopamine D₂ Receptor Response Modulation of Neuronal Signaling D2R->Response HT2AR Serotonin 5-HT₂ₐ Receptor HT2AR->Response Compound CAS 1162120-35-5 Compound->D2R Binding? Compound->HT2AR Binding?

Caption: Initial hypothesis for CAS 1162120-35-5 interaction with key CNS receptors.

Experimental Protocols: A Roadmap for Characterization

The following protocols are designed as a self-validating system, where in vitro findings on receptor affinity inform the design and interpretation of subsequent in vivo behavioral assays.

Part 1: In Vitro Characterization - Receptor Affinity Profiling

Rationale: To establish the foundational pharmacology of CAS 1162120-35-5, it is essential to first determine its binding affinity (Kᵢ) and functional activity at a broad range of CNS receptors. This provides a mechanistic basis for any observed in vivo effects.

Protocol 1: Radioligand Binding Assays

Objective: To determine the binding affinity of CAS 1162120-35-5 for a panel of dopaminergic, serotonergic, adrenergic, histaminergic, and muscarinic receptors.

Methodology:

  • Membrane Preparation: Utilize commercially sourced cell membranes from cell lines (e.g., HEK293, CHO) stably expressing individual human recombinant receptors.

  • Assay Buffer: Prepare a suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Competition Binding:

    • In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]-Spiperone for D₂ receptors, [³H]-Ketanserin for 5-HT₂ₐ receptors) at a concentration near its Kₔ, and a range of concentrations of CAS 1162120-35-5 (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • Define total binding (radioligand + membranes) and non-specific binding (radioligand + membranes + a high concentration of a known unlabeled antagonist).

  • Incubation: Incubate plates at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.

  • Harvesting: Rapidly filter the plate contents through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash filters with ice-cold buffer.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percent specific binding against the log concentration of CAS 1162120-35-5.

    • Use non-linear regression to fit a sigmoidal dose-response curve and determine the IC₅₀ value.

    • Convert the IC₅₀ to a binding affinity constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

In_Vitro_Workflow start Start: Compound Synthesis & Purification binding_assay Radioligand Binding Assays (Determine Kᵢ) start->binding_assay functional_assay Functional Assays (e.g., Calcium Flux, cAMP) binding_assay->functional_assay data_analysis Determine Affinity & Potency (IC₅₀, EC₅₀, Kᵢ) functional_assay->data_analysis end Proceed to In Vivo Studies data_analysis->end

Caption: Workflow for the in vitro characterization of a novel compound.

Part 2: In Vivo Evaluation - Behavioral Pharmacology

Rationale: Following in vitro characterization, in vivo models are employed to assess the compound's effects on complex behaviors relevant to psychosis and its potential for inducing motor side effects.

Protocol 2: Rodent Model of Psychosis - Amphetamine-Induced Hyperlocomotion

Objective: To evaluate the ability of CAS 1162120-35-5 to attenuate dopamine-mediated hyperlocomotion, a predictive model for antipsychotic efficacy.

Methodology:

  • Animals: Use adult male Sprague-Dawley rats (250-300g).

  • Acclimation: Allow animals to habituate to the testing room for at least 1 hour before the experiment. Habituate individual rats to open-field chambers (40x40 cm) for 30 minutes.

  • Dosing:

    • Prepare CAS 1162120-35-5 in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

    • Administer various doses of the compound (e.g., 1, 3, 10 mg/kg) or vehicle via intraperitoneal (i.p.) injection.

  • Pretreatment Time: Allow for a 30-minute pretreatment period.

  • Challenge: Administer d-amphetamine (1.5 mg/kg, i.p.) to all animals.

  • Data Collection: Immediately place animals back in the open-field chambers and record locomotor activity (total distance traveled) using an automated video-tracking system for 90 minutes.

  • Statistical Analysis: Analyze the data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's) to compare drug-treated groups to the vehicle-treated control group. A significant reduction in locomotion indicates potential antipsychotic-like activity.

Protocol 3: Assessment of Extrapyramidal Side Effects - The Catalepsy Bar Test

Objective: To assess the potential of CAS 1162120-35-5 to induce catalepsy, a proxy for extrapyramidal side effects in humans.

Methodology:

  • Animals: Use adult male C57BL/6 mice (20-25g).

  • Dosing: Administer various doses of CAS 1162120-35-5 or vehicle i.p.

  • Testing: At set time points post-dosing (e.g., 30, 60, 90 minutes), assess for catalepsy.

    • Gently place the mouse's forepaws onto a horizontal metal bar (3 mm diameter) elevated 4 cm above the surface.

    • Start a stopwatch and measure the time it takes for the mouse to remove both forepaws from the bar.

    • A cut-off time (e.g., 180 seconds) is typically used.

  • Data Analysis: Compare the latency to descend between the different dose groups using a non-parametric test (e.g., Kruskal-Wallis). A significant, dose-dependent increase in descent latency is indicative of cataleptic-like effects.

Data Summary and Interpretation

The quantitative data obtained from these experiments should be systematically tabulated to build a comprehensive profile of the compound.

Table 2: Example Data Summary for CAS 1162120-35-5

Assay TypeTargetParameterResult
In Vitro Dopamine D₂ ReceptorKᵢ (nM)To be determined
Serotonin 5-HT₂ₐ ReceptorKᵢ (nM)To be determined
In Vivo Amphetamine HyperlocomotionED₅₀ (mg/kg)To be determined
Catalepsy InductionMED (mg/kg)To be determined

ED₅₀: Effective dose for 50% maximal response; MED: Minimum effective dose.

Safety, Handling, and Storage

As a compound with an uncharacterized biological and toxicological profile, CAS 1162120-35-5 must be handled with care.

  • Personal Protective Equipment: Always wear safety glasses, chemical-resistant gloves, and a laboratory coat.

  • Engineering Controls: Handle the compound in a chemical fume hood to avoid inhalation of any dust or aerosols.[5]

  • Storage: Keep the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials.[5]

References

  • Pharmaffiliates. This compound. [Link]

  • KM Pharma Solution Private Limited. N-nitroso N-Desmethyl Asenapine. [Link]

  • Arctom. CAS NO. 1162120-35-5 | 3-(5-Chloro-2-phenoxyphenyl)-1... [Link]

  • NIST. 2,4-Difluoronitrobenzene. [Link]

  • PubMed. Novel in vitro invariant natural killer T cell functional assays. [Link]

  • PubMed. Mechanisms of action for the commonly used antiepileptic drugs: relevance to antiepileptic drug-associated neurobehavioral adverse effects. [Link]

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  • PubMed. Pharmacokinetics of trimetrexate (NSC 352122) in monkeys. [Link]

  • GraphPad. 50% of what? How exactly are IC50 and EC50 defined?. [Link]

  • PubMed. New Insights into the Mechanism of Action of Viloxazine: Serotonin and Norepinephrine Modulating Properties. [Link]

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  • PubMed. A pharmacological profile of the selective silent 5-HT1A receptor antagonist, WAY-100635. [Link]

  • NIH. Metrics other than potency reveal systematic variation in responses to cancer drugs. [Link]

  • Covestro. SAFETY DATA SHEET - Solution Center. [Link]

  • PubMed. Novel mechanisms of action of three antiepileptic drugs, vigabatrin, tiagabine, and topiramate. [Link]

  • PubMed. Reduction of Voltage-Operated Potassium Currents by Levetiracetam: A Novel Antiepileptic Mechanism of Action?. [Link]

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  • MKS Bytovia Bytów. Raport przedmeczowy przed Siedlcami. [Link]

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Troubleshooting & Optimization

Optimizing mobile phase for separation of Asenapine and its impurities

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Asenapine Analysis

Optimizing Mobile Phase for the Separation of Asenapine and its Impurities

Welcome to the technical support center for Asenapine analysis. This guide is designed for researchers, analytical scientists, and drug development professionals to provide in-depth, practical answers to common challenges encountered during the chromatographic separation of Asenapine and its related substances. The following sections offer troubleshooting advice and frequently asked questions to help you develop and optimize a robust HPLC or UPLC method.

Troubleshooting Guide

This section addresses specific experimental issues in a direct question-and-answer format. The explanations are grounded in chromatographic theory to empower you to make informed decisions.

Q1: My Asenapine peak is showing significant tailing. What are the likely mobile phase-related causes and how can I fix it?

A1: Peak tailing for Asenapine, a basic compound with a pKa of 8.6, is commonly caused by secondary interactions between the analyte and the stationary phase.[1] Here’s how to troubleshoot this from a mobile phase perspective:

  • Underlying Cause: Asenapine is a basic compound.[1] At mid-range pH, residual, acidic silanol groups (-SiOH) on the surface of C18 or C8 silica-based columns can become ionized (-SiO⁻). The positively charged Asenapine molecules can then interact ionically with these sites, leading to multiple retention mechanisms and causing the peak to tail.

  • Solution 1: Lower the Mobile Phase pH: By lowering the pH of the aqueous portion of your mobile phase (Mobile Phase A) to between 2.5 and 3.5, you can suppress the ionization of the silanol groups.[1][2] At this low pH, the silanols are protonated and neutral, minimizing the unwanted ionic interactions. Orthophosphoric acid is commonly used for this pH adjustment.[1][3][4]

  • Solution 2: Add a Competing Base: Incorporating a small amount of a competing base, like triethylamine (TEA), into the mobile phase can also resolve tailing. TEA will preferentially interact with the active silanol sites, effectively masking them from the Asenapine molecules. A concentration of 0.1% v/v TEA in the mobile phase is a good starting point.[5][6]

  • Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 20-50 mM) can help maintain a consistent pH on the column surface and can also help mask silanol interactions, leading to improved peak symmetry.[7]

Q2: I am not getting sufficient resolution between Asenapine and a critical impurity. How can I improve selectivity by modifying the mobile phase?

A2: Improving resolution between closely eluting peaks requires altering the selectivity (α) of your chromatographic system. This is highly influenced by the mobile phase composition.

  • Underlying Cause: Selectivity is a measure of the difference in retention between two analytes. If selectivity is low, the peaks will overlap. To improve it, you need to change the chemical environment to alter the relative interactions of Asenapine and its impurity with the stationary and mobile phases.

  • Solution 1: Change the Organic Modifier: The choice of organic solvent (Mobile Phase B) is a powerful tool for changing selectivity. Acetonitrile and methanol are the most common choices in reversed-phase HPLC.[7][8] They have different properties and will interact differently with your analytes. If you are using acetonitrile, try switching to methanol, or even a ternary mixture of water, acetonitrile, and methanol.[4][9]

  • Solution 2: Fine-Tune the Mobile Phase pH: Even small adjustments in pH can dramatically impact selectivity, especially if the impurity has a different pKa value than Asenapine. A change of just 0.2-0.5 pH units can alter the ionization state of one compound more than the other, changing their relative hydrophobicity and retention.[5] Experiment with pH values in the 2.5 to 4.0 range.

  • Solution 3: Introduce an Ion-Pair Reagent: For very polar impurities that are difficult to retain and resolve, an ion-pair reagent like tetra-n-butyl ammonium hydrogen sulphate can be added to the mobile phase.[10] This reagent pairs with the ionized analyte, forming a neutral, more hydrophobic complex that is better retained on a reversed-phase column, which can significantly alter elution order and improve resolution.

Q3: My retention times are drifting from one injection to the next. What mobile phase issues could be causing this instability?

A3: Retention time instability is often a sign of an unequilibrated column or an inconsistent mobile phase.

  • Underlying Cause: Consistent retention times depend on a stable, homogenous mobile phase and a fully equilibrated stationary phase. Any change in the mobile phase composition or pH during the analytical run will cause retention to shift.

  • Solution 1: Ensure Proper Mobile Phase Preparation and Degassing: Always pre-mix the aqueous and organic components of your mobile phase if running an isocratic method.[3] For gradient methods, ensure your pump's proportioning valves are working correctly. Thoroughly degas the mobile phase using sonication or vacuum filtration to prevent air bubbles from forming in the pump, which can cause flow rate fluctuations.[3]

  • Solution 2: Verify Column Equilibration Time: Before starting a sequence, ensure the column is fully equilibrated with the initial mobile phase conditions. A stable baseline is a good indicator, but it's best practice to pump at least 10-15 column volumes of the starting mobile phase through the column. Insufficient equilibration is a very common cause of retention time drift at the beginning of a run.

  • Solution 3: Check Buffer pH and Stability: If you are using a buffer, ensure its pH is not near the pKa of the buffer components, as this is where the buffer has the least capacity to resist pH changes. Also, be aware of the buffer's solubility in the organic modifier. Phosphate buffers, for example, can precipitate in high concentrations of acetonitrile, which will clog the system and cause pressure fluctuations and retention shifts.[11]

Frequently Asked Questions (FAQs)

This section covers broader topics to build a foundational understanding of mobile phase development for Asenapine.

Q4: What is a good starting point for a mobile phase to separate Asenapine and its impurities?

A4: Based on published methods, a robust starting point for developing a reversed-phase HPLC method for Asenapine would be:[1][2][10][12]

  • Stationary Phase: A C8 or C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[1][13][14] C8 columns offer slightly less hydrophobic retention than C18, which can be advantageous.[13]

  • Mobile Phase A (Aqueous): 0.02 M to 0.05 M potassium dihydrogen phosphate buffer, with the pH adjusted to between 2.5 and 3.5 using orthophosphoric acid.[1][2]

  • Mobile Phase B (Organic): Acetonitrile or Methanol.[7][15]

  • Detection: UV detection at approximately 220-232 nm or 270 nm.[2][3][12]

  • Mode: Start with a gradient elution to visualize all potential impurities. A broad gradient, such as 5% to 95% Mobile Phase B over 20-30 minutes, is a good initial scouting run.

An example of a starting gradient program is summarized in the table below.

Time (minutes)% Mobile Phase A (Buffer)% Mobile Phase B (Acetonitrile)
0.0955
20.0595
25.0595
25.1955
30.0955

Table 1: Example of a generic scouting gradient for Asenapine impurity profiling.

Q5: Why is a low pH phosphate buffer so commonly used for this separation?

A5: The use of a low pH phosphate buffer is a strategic choice based on the physicochemical properties of both the analyte and the stationary phase.

  • Analyte Control: Asenapine is a basic compound with a pKa of 8.6.[1] By maintaining the mobile phase pH well below this value (e.g., pH 2.5-3.5), the molecule is kept in a single, fully protonated (ionized) state. This prevents peak splitting or broadening that can occur if the pH is close to the pKa, where a mixture of ionized and non-ionized forms would exist.

  • Stationary Phase Control: As discussed in Q1, the low pH suppresses the ionization of residual silanol groups on the silica-based stationary phase.[16] This is crucial for achieving symmetrical peak shapes for basic compounds like Asenapine by preventing secondary ionic interactions.[13]

  • Buffer Properties: Phosphate buffers are ideal for this pH range due to the pKa of phosphoric acid's first dissociation (~2.15). They provide good buffering capacity and are compatible with UV detection.[11]

Q6: What is the difference between using Acetonitrile and Methanol as the organic modifier?

A6: Acetonitrile (ACN) and methanol (MeOH) are the two most prevalent organic solvents in reversed-phase chromatography, but they offer different selectivities and practical advantages.[8][9]

  • Elution Strength: Acetonitrile is generally a "stronger" solvent than methanol, meaning you typically need a lower percentage of ACN to achieve the same retention time as with MeOH.[8]

  • Selectivity: This is the most critical difference. Due to their distinct chemical properties (ACN is aprotic, MeOH is protic), they interact differently with analytes. This can change the elution order of Asenapine relative to its impurities. If you have a co-elution problem with one solvent, switching to the other is a primary optimization step.

  • Viscosity and Pressure: Acetonitrile/water mixtures have a lower viscosity than methanol/water mixtures. This results in lower column backpressure, which is particularly beneficial for UPLC systems or when using long columns and high flow rates.[7]

  • UV Cutoff: Acetonitrile has a lower UV cutoff (~190 nm) compared to methanol (~205 nm), making it a better choice for detection at very low UV wavelengths.[7]

The diagram below illustrates a systematic approach to optimizing your mobile phase.

Mobile_Phase_Optimization Systematic Mobile Phase Optimization Workflow Start Start: Initial Method (e.g., C18, ACN/Phosphate Buffer pH 3.0, Gradient) Eval1 Evaluate Chromatogram: - Peak Shape - Resolution - Retention Time Start->Eval1 Tailing Problem: Peak Tailing? Eval1->Tailing Check Peak Shape Resolution Problem: Poor Resolution? Eval1->Resolution Check Separation Retention Problem: Poor Retention? Eval1->Retention Check k' Good All Parameters Acceptable? Eval1->Good Final Check Tailing->Resolution No TailingSol1 Adjust pH (Lower to 2.5-2.8) Tailing->TailingSol1 Yes TailingSol2 Add Competing Base (e.g., 0.1% TEA) Tailing->TailingSol2 If pH change is insufficient Resolution->Retention No ResSol1 Change Organic Modifier (ACN -> MeOH or vice versa) Resolution->ResSol1 Yes ResSol2 Fine-Tune pH (Small +/- 0.2 unit changes) Resolution->ResSol2 If solvent change fails ResSol3 Adjust Gradient Slope (Shallower for better separation) Resolution->ResSol3 For complex mixtures Retention->Good No RetSol1 Adjust Organic %: - Increase for less retention - Decrease for more retention Retention->RetSol1 Yes Good->Tailing No, Re-evaluate End Method Optimized Good->End Yes TailingSol1->Eval1 TailingSol2->Eval1 ResSol1->Eval1 ResSol2->Eval1 ResSol3->Eval1 RetSol1->Eval1

Figure 1: A flowchart outlining a systematic approach to troubleshooting and optimizing the mobile phase for separating Asenapine and its impurities.

References

  • Nagarajan, G., Koulagari, S., Methuku, A., Podhuturi, S., & Venkata, R. B. (2012). Method development and validation of RP-HPLC method for determination of new antipsychotic agent asenapine maleate in bulk and in pharmaceutical formulation. Der Pharmacia Lettre, 4(6), 1805-1810. [Link]

  • M, N. C. R., G, K., & K, S. (2024). HPLC method development and validation for asenapine tablets. International Journal of Advancement in Pharmaceutical Technology and Research. [Link]

  • Pansuriya, K., Parejiya, P., Suthar, D., Shelat, P., Vekariya, A., & Patel, H. (2019). Development and validation of RP-HPLC method for quantitative determination and estimation of asenapine maleate in bulk and buccal (effervescent) dosage form. The Pharma Innovation Journal, 8(5), 305-313. [Link]

  • Reddy, G. V., Reddy, B. S., & Kumar, P. (2015). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. ResearchGate. [Link]

  • Bhupatiraju, R. V., Kumar, B. S., Peddi, P., & Tangeti, V. S. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International, 31(4). [Link]

  • UCL Discovery. (n.d.). Development of optimal topical formulations of Asenapine Maleate. [Link]

  • Pounikar, R. A., Shirkhedkar, A. A., & Surana, S. J. (2020). Screening of nanoemulsion components for asenapine maleate using validated RP-HPLC method. Heliyon, 6(5), e03908. [Link]

  • ALWSCI. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. Industry News. [Link]

  • Al-Hamidi, H., Edwards, K. A., Mohammad, M. A., & Nokhodchi, A. (2021). Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. Molecules, 26(11), 3373. [Link]

  • LibreTexts Chemistry. (2021, November 13). 12.5: High-Performance Liquid Chromatography. [Link]

  • Shinde, V. (2025, February 2). Exploring the Different Mobile Phases in HPLC. Veeprho. [Link]

  • Aarelly, K., Thimmaraju, M. K., Nerella, R., & Allabotharam, S. (2012). Method development and validation of asenapine in bulk by RP-HPLC method. Journal of Chemical and Pharmaceutical Research, 4(5), 2580-2584. [Link]

  • Managuli, R., Kumar, L., Chonkar, A., & Mutalik, S. (2016). Development and Validation of a Stability-Indicating RP-HPLC Method by a Statistical Optimization Process for the Quantification of Asenapine Maleate in Lipidic Nanoformulations. Journal of Chromatographic Science, 54(8), 1335-1345. [Link]

  • Govindarajan, N., Koulagari, S., Methuku, A., Podhuturi, S., & Venkata, R. B. (2012). Method development and validation of RP-HPLC method for determinationof new antipsychotic agent asenapine maleate in bulk and in pharmaceuticalformulation. Semantic Scholar. [Link]

  • Patel, P. S., Patel, C. N., & Patel, M. M. (2018). Validated RP-HPLC Method for Estimation of Asenapine in Bulk and Tablet Dosage Form. Scholars Academic Journal of Pharmacy, 7(5), 220-226. [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2025). validated stability indicating analytical method for the estimation of asenapine maleate using uplc method. [Link]

  • Dong, M. W. (2021). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International, 34(5), 18-26. [Link]

  • ResearchGate. (2018, October 17). For HPLC, what different mobile phases are best to start with for methods development? [Link]

  • Dash, R. N., & Al-Suwayeh, S. A. (2021). Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade. Critical Reviews in Analytical Chemistry, 52(7), 1629-1643. [Link]

  • Reddy, M. N. C., G, K., & Katari, N. K. (2016). Validuted RP- HPLC method for Determination of modafinil in Pharmaceutical formalation and forced degradation. World Journal of Pharmaceutical Research, 5(4), 1653-1663. [Link]

  • Reddy, G. S., Reddy, S. L. N., & Reddy, T. M. (2012). Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. Journal of the Chilean Chemical Society, 57(3), 1269-1273. [Link]

  • ResearchGate. (2025, August 5). HPLC Analysis of Antipsychotic Asenapine in Alternative Biomatrices: Hair and Nail Clippings. [Link]

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Improving solubility of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Compound: 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione CAS Number: 1162120-35-5 Molecular Formula: C17H14ClNO3 Appearance: White crystalline powder[1][2]

Introduction for the Senior Application Scientist

Welcome, researchers. As your Senior Application Scientist, I've developed this comprehensive guide to address a critical challenge in early-stage drug discovery: the poor aqueous solubility of promising compounds like this compound. This technical support center is designed to provide you with not just protocols, but the underlying scientific rationale to empower you to make informed decisions in your in vitro assays. We will navigate the complexities of solubility, from initial stock preparation to advanced formulation strategies, ensuring the integrity and reproducibility of your experimental data.

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my aqueous cell culture medium. What is happening and how can I fix it?

A1: This phenomenon, often called "crashing out," occurs when a compound that is soluble in a strong organic solvent like Dimethyl Sulfoxide (DMSO) is introduced into an aqueous environment where its solubility is much lower.[3] The abrupt change in solvent polarity causes the compound to come out of solution.

Troubleshooting Steps:

  • Optimize Final DMSO Concentration: The first line of defense is to ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, and certainly not exceeding 1%.[4][5] Higher concentrations can be toxic to cells and can also alter cellular responses.[6][7] Always include a vehicle control with the same final DMSO concentration in your experiments.[8]

  • Modify the Dilution Method: Instead of adding the DMSO stock directly to the full volume of aqueous media, try a serial dilution approach. A gradual decrease in solvent polarity can sometimes keep the compound in solution.[9] Also, warming the aqueous medium to 37°C before adding the compound stock can be beneficial.[9]

  • Reduce the Final Compound Concentration: It's possible that you are exceeding the compound's kinetic solubility limit in the final assay medium.[10] Try testing a lower concentration of the compound.

Q2: What is the difference between kinetic and thermodynamic solubility, and which one is more relevant for my in vitro assays?

A2: Understanding the distinction between kinetic and thermodynamic solubility is crucial for interpreting your results.

  • Thermodynamic Solubility is the true equilibrium solubility of a compound in a solvent. It is the maximum concentration of a compound that can be dissolved in a solvent under equilibrium conditions, where there is a balance between the dissolved and undissolved compound.[11][12] This is a fundamental property of the compound in a given solvent system.

  • Kinetic Solubility , on the other hand, is the concentration at which a compound, pre-dissolved in a solvent like DMSO, begins to precipitate when added to an aqueous medium.[13][14] This measurement is highly dependent on the experimental conditions, such as the rate of addition, mixing, and incubation time.[11]

For most high-throughput screening and early-stage in vitro assays, kinetic solubility is the more practical and relevant parameter.[11][14] Your goal is to maintain the compound in a supersaturated but clear solution for the duration of the experiment.

Q3: Are there alternative solvents to DMSO I can use?

A3: Yes, while DMSO is a common starting point, other water-miscible organic solvents can be considered if DMSO is not effective or is incompatible with your assay.[3] These include:

  • Ethanol[4]

  • Dimethylformamide (DMF)

  • Dimethylacetamide (DMA)

It is critical to test the tolerance of your specific cell line or assay system to these solvents and to always include a corresponding vehicle control.[15][16]

Troubleshooting Guide: A Step-by-Step Approach to Solubility Enhancement

If basic troubleshooting fails, a more systematic approach is necessary. The following guide will walk you through a solubility screening workflow to identify an optimal formulation for this compound.

Step 1: Initial Solubility Screening

The objective of this step is to determine the approximate kinetic solubility of your compound in different solvent systems.

Experimental Protocol: Kinetic Solubility Turbidimetric Assay

  • Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a 10 mM stock solution.

  • Prepare Assay Buffer: Use your final in vitro assay buffer (e.g., PBS, cell culture medium).

  • Set up a 96-well Plate: Add the assay buffer to the wells of a clear-bottom 96-well plate.

  • Add Compound Stock: Using a multichannel pipette, add small volumes of the 10 mM DMSO stock to the buffer to achieve a range of final compound concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Ensure the final DMSO concentration remains constant across all wells (e.g., 1%).

  • Incubate and Read: Incubate the plate at room temperature for 1-2 hours. Measure the turbidity at a wavelength of 620 nm using a plate reader. An increase in absorbance indicates precipitation. The concentration at which you first observe a significant increase in turbidity is your approximate kinetic solubility.[17]

Step 2: Exploring Solubilization Strategies

Based on the initial screening, you can now explore more advanced strategies if the desired concentration is not achieved.

Decision-Making Workflow

Solubility_Workflow start Start: Poor Solubility Observed initial_screen Step 1: Kinetic Solubility Screening (DMSO in Assay Buffer) start->initial_screen is_sol_ok Is Solubility > Target Concentration? initial_screen->is_sol_ok use_cosolvent Strategy A: Co-Solvent System (e.g., PEG 400, Propylene Glycol) is_sol_ok->use_cosolvent No use_cyclodextrin Strategy B: Cyclodextrins (e.g., HP-β-CD, SBE-β-CD) is_sol_ok->use_cyclodextrin use_surfactant Strategy C: Surfactants (e.g., Tween 80, Pluronic F-68) (Caution with cell-based assays) is_sol_ok->use_surfactant end_success End: Proceed with In Vitro Assay is_sol_ok->end_success Yes test_cosolvent Protocol 2: Co-solvent Formulation use_cosolvent->test_cosolvent test_cyclodextrin Protocol 3: Cyclodextrin Formulation use_cyclodextrin->test_cyclodextrin test_surfactant Protocol 4: Surfactant Formulation use_surfactant->test_surfactant is_cosolvent_ok Solubility Improved? test_cosolvent->is_cosolvent_ok is_cyclodextrin_ok Solubility Improved? test_cyclodextrin->is_cyclodextrin_ok is_surfactant_ok Solubility Improved? test_surfactant->is_surfactant_ok optimize Step 3: Optimization and Validation (Test for Assay Interference) is_cosolvent_ok->optimize Yes end_fail End: Re-evaluate Compound or Assay is_cosolvent_ok->end_fail No is_cyclodextrin_ok->optimize Yes is_cyclodextrin_ok->end_fail No is_surfactant_ok->optimize Yes is_surfactant_ok->end_fail No optimize->end_success

Caption: Decision workflow for enhancing compound solubility.

Strategy A: Co-solvents

Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, can increase the solubility of poorly soluble compounds.[18][19] They work by reducing the polarity of the aqueous environment.[20]

  • Recommended Co-solvents: Polyethylene glycol 400 (PEG 400), Propylene glycol (PG), Glycerin.[19][20]

  • Protocol: Prepare a stock solution of the compound in the chosen co-solvent. Then, perform the kinetic solubility assay as described above, adding the co-solvent stock to the assay buffer. The final concentration of the co-solvent should be kept low (typically 1-5%) to avoid assay interference.[21]

Strategy B: Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[22] They can form inclusion complexes with poorly soluble drugs, effectively encapsulating the hydrophobic molecule and increasing its apparent water solubility.[23][24]

  • Recommended Cyclodextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).[25]

  • Protocol: Prepare a stock solution of the cyclodextrin in your assay buffer. Add the DMSO stock of your compound to the cyclodextrin-containing buffer. Allow the mixture to equilibrate (e.g., by shaking for 1-2 hours) before assessing for precipitation.

Strategy C: Surfactants

Surfactants are amphiphilic molecules that can form micelles in aqueous solutions above a certain concentration (the critical micelle concentration, CMC).[26][27] The hydrophobic core of these micelles can solubilize poorly soluble compounds.[28]

  • Important Consideration: Surfactants can be disruptive to cell membranes and may interfere with biological assays.[10][29] This approach should be used with caution, especially for cell-based assays, and at concentrations below the CMC where possible.

  • Recommended Surfactants (for biochemical assays): Tween® 20, Tween® 80, Pluronic® F-68.[10]

  • Protocol: Prepare a stock solution of the surfactant in your assay buffer. Add the DMSO stock of your compound to the surfactant-containing buffer and assess for precipitation.

Step 3: Optimization and Validation

Once a suitable solubilization method is identified, it is crucial to validate that the chosen excipients do not interfere with your assay.

  • Vehicle Control: Run a control with the final concentration of all solubilizing agents (e.g., DMSO + co-solvent) but without the compound to ensure they do not have a biological effect on their own.

  • Positive Control Check: If your assay has a positive control compound, test its activity in the presence of your chosen formulation to ensure there is no inhibition of the expected signal.

Data Summary Table

The following table provides a template for summarizing your solubility screening results.

Formulation StrategyExcipientExcipient Conc. (%)Max Achieved Solubility (µM)Observations (Precipitation, Color Change)Assay Interference (Yes/No)
Baseline DMSO1%N/A
Co-solvent PEG 4002%
Propylene Glycol2%
Cyclodextrin HP-β-CD1% (w/v)
SBE-β-CD1% (w/v)
Surfactant Tween® 800.01%

Conclusion

Improving the solubility of compounds like this compound for in vitro assays is a multi-faceted challenge that requires a systematic and logical approach. By understanding the principles of solubility and employing the troubleshooting strategies and experimental protocols outlined in this guide, you can develop a robust formulation that ensures the reliable and reproducible data necessary to advance your research.

References

  • American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Technology Networks. [Link]

  • Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. [Link]

  • Brief Overview of Various Approaches to Enhance Drug Solubility. Longdom Publishing. [Link]

  • Cosolvent. Wikipedia. [Link]

  • Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches. PubMed Central. [Link]

  • Optimizing solubility: Kinetic versus thermodynamic solubility temptations and risks. ResearchGate. [Link]

  • Cosolvent - The 'Medicinal Magician' in The Laboratory. Shandong IRO Chelating Chemical Co., Ltd.. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. PubMed Central. [Link]

  • Comparison of kinetic solubility with equilibrium solubility (μM) of... ResearchGate. [Link]

  • Surfactants: physicochemical interactions with biological macromolecules. PubMed Central. [Link]

  • How to enhance drug solubility for in vitro assays? ResearchGate. [Link]

  • Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Sygnature Discovery. [Link]

  • Best Practices in Compound Management for Preserving Compound Integrity and Accurately Providing Samples for Assays. ResearchGate. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. University of Copenhagen Research Portal. [Link]

  • The effect of solvents on drug metabolism in vitro. PubMed. [Link]

  • Considerations regarding use of solvents in in vitro cell based assays. Semantic Scholar. [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion. PubMed Central. [Link]

  • (PDF) Cyclodextrins in drug delivery (Review). ResearchGate. [Link]

  • (PDF) CYCLODEXTRINS IN DRUG FORMULATIONS: PART I. ResearchGate. [Link]

  • Preparation, Physicochemical Characterization and In-vitro Dissolution Studies of Diosmin-cyclodextrin Inclusion Complexes. Brieflands. [Link]

  • What is a suitable organic solvent to dilute a compound for in vitro and in vivo treatments? ResearchGate. [Link]

  • Manufacturer of this compound: A Feasibility Analysis. ningboinno.com. [Link]

  • (PDF) Compound Precipitation in High-Concentration DMSO Solutions. ResearchGate. [Link]

  • Compound Management for Quantitative High-Throughput Screening. PubMed Central. [Link]

  • Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review. ijcrt.org. [Link]

  • High-Throughput Screening: Best Practice, Trends and Challenges. Pharma IQ. [Link]

  • Help, hydrophobic drugs mixed in DMSO precipitates in aqueous cell culture media! Reddit. [Link]

  • Adapting High-Throughput Screening Methods and Assays for Biocontainment Laboratories. PubMed Central. [Link]

  • How Automation Overcomes Variability & Limitations in HTS Troubleshooting. Dispendix. [Link]

  • Review on Solubility Enhancement Techniques for Poorly Soluble Drugs. Auctores. [Link]

  • Limitations and Innovative Application Methods of Surfactants for Solubilization of Poorly Water-Soluble Drugs. PubMed Central. [Link]

  • Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. alliedacademies.org. [Link]

  • DMSO in cell based assays. Scientist Solutions. [Link]

  • Any suggestions for treating DMSO soluble compound in cell culture? ResearchGate. [Link]

  • This compound. Active Biopharma. [Link]

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Technical Support Center: Optimization of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis and optimization of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione (CAS 1162120-35-5). This molecule is a crucial intermediate in the development of various pharmaceutical compounds.[1] Achieving high yield and purity is paramount for efficient downstream applications. This guide is structured to provide researchers, chemists, and process development professionals with actionable insights, troubleshooting protocols, and a deep mechanistic understanding of the synthetic process. We will focus on the key challenges encountered during the synthesis, which typically culminates in an intramolecular Dieckmann condensation to form the target pyrrolidine-2,4-dione ring system.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis.

Q1: What is the most common synthetic strategy for this compound?

The most logical and convergent strategy involves a two-stage process. First, the synthesis of a diester precursor, N-(5-chloro-2-phenoxyphenyl)-N-methyl-2-(methoxycarbonyl)acetamide. Second, an intramolecular Dieckmann condensation of this precursor, which cyclizes to form the desired this compound.

Synthetic_Overview A Starting Materials (e.g., 2-(5-chloro-2-phenoxyphenyl)-N-methylacetamide & Dimethyl Malonate derivative) B Diester Precursor Synthesis A->B Acylation C Dieckmann Condensation (Intramolecular Cyclization) B:e->C:w Base-catalyzed cyclization E Purification (Crystallization/Chromatography) C:e->E:w Acidic Workup D Final Product (3-(5-Chloro-2-phenoxyphenyl)-1- methylpyrrolidine-2,4-dione) E->D Isolation

Caption: High-level synthetic workflow.

Q2: What is a Dieckmann condensation and why is it critical for this synthesis?

The Dieckmann condensation is an intramolecular cyclization of a diester using a base to form a cyclic β-keto ester.[2][3] It is the key ring-forming step in this synthesis. The reaction proceeds via the formation of an enolate ion at an α-carbon, which then attacks the second ester group within the same molecule to form the five-membered pyrrolidine-2,4-dione ring.[3][4] The efficiency of this single step dictates the overall yield and purity of the final product.

Q3: What are the most critical parameters that influence the reaction yield?

The three most critical parameters are:

  • Choice of Base: The base must be strong enough to deprotonate the α-carbon but should minimize side reactions. Sterically hindered, non-nucleophilic bases are often preferred.[4]

  • Solvent Selection: The solvent must be aprotic and anhydrous to prevent quenching the base and enolate intermediates. It also plays a role in stabilizing the enolate.[4]

  • Temperature Control: Dieckmann condensations can be exothermic. Precise temperature control is crucial to prevent side reactions, such as decomposition or intermolecular condensation, which leads to dimerization.[4]

Q4: What are the typical impurities I should expect?

Common impurities include unreacted starting material (the diester precursor), hydrolyzed intermediates from a non-anhydrous workup, and byproducts from intermolecular condensation (dimers). If a nucleophilic base like sodium ethoxide is used in a solvent other than ethanol, transesterification byproducts can also form.

Part 2: Troubleshooting Guide for Dieckmann Condensation

This guide provides a structured approach to diagnosing and solving common problems encountered during the critical cyclization step.

Problem 1: Low or No Product Formation (Reaction Stalls)

Symptom: TLC or LC-MS analysis shows predominantly unreacted starting material (diester precursor) even after extended reaction time.

Troubleshooting_Low_Yield Start Low Yield Detected Check_Base Is the base strong enough and active? Start->Check_Base Check_Conditions Are reaction conditions strictly anhydrous? Check_Base->Check_Conditions No Sol_Base Solution: Use a stronger, non-nucleophilic base (e.g., LHMDS, KHMDS). Ensure fresh, properly stored base. Check_Base->Sol_Base Yes Check_Temp Is the reaction temperature optimal? Check_Conditions->Check_Temp No Sol_Anhydrous Solution: Use freshly distilled, anhydrous solvents. Dry all glassware thoroughly. Run reaction under inert atmosphere (N2 or Ar). Check_Conditions->Sol_Anhydrous Yes Sol_Temp Solution: Gradually increase temperature. For some bases (e.g., NaH), initial heating may be required to initiate the reaction. Check_Temp->Sol_Temp Yes

Caption: Decision tree for troubleshooting low yield.

Possible Causes & Solutions:

  • Insufficient Base Strength/Activity: The pKa of the α-proton on the malonate moiety requires a sufficiently strong base for deprotonation.

    • Explanation: The reaction is an equilibrium. A base that is not strong enough will not generate a sufficient concentration of the reactive enolate intermediate for the cyclization to proceed effectively.

    • Solution: Switch from a weaker base (e.g., sodium ethoxide) to a stronger, non-nucleophilic base like Lithium diisopropylamide (LDA), Lithium bis(trimethylsilyl)amide (LHMDS), or Sodium Hydride (NaH).[4] Always use a freshly opened or properly stored base, as alkali metal hydrides and amides can be deactivated by atmospheric moisture.

  • Presence of Protic Impurities (Water/Alcohols): Trace amounts of water or alcohol in the solvent or on the glassware will quench the base and the enolate intermediate, halting the reaction.

    • Explanation: The enolate is a strong base and will readily abstract a proton from any available protic source, converting it back to the inactive diester starting material.

    • Solution: Ensure all solvents (e.g., THF, Toluene) are rigorously dried and distilled prior to use.[4] Flame-dry all glassware under vacuum and cool under an inert atmosphere (Nitrogen or Argon) before adding reagents.

  • Sub-optimal Temperature: The reaction may have a significant activation energy that is not being met at the current temperature.

    • Explanation: While excessive heat can be detrimental, some base/solvent systems require thermal energy to initiate the reaction. For example, reactions with NaH in THF often require gentle warming to increase the hydride's reactivity and solubility.

    • Solution: Monitor the reaction at room temperature first. If no conversion is observed, gradually warm the reaction mixture to 40-50 °C and continue monitoring by TLC or LC-MS.

Problem 2: Formation of Multiple Byproducts

Symptom: TLC plate shows multiple new spots in addition to the starting material and desired product. Mass spectrometry may indicate the presence of dimers or other unexpected species.

Possible Causes & Solutions:

  • Intermolecular Condensation: If the concentration of the diester precursor is too high, the enolate of one molecule can attack the ester of another molecule, leading to dimer formation. This is a common side reaction in Dieckmann condensations intended for 5- or 6-membered rings.[4]

    • Explanation: The intramolecular reaction (cyclization) is a first-order process, while the intermolecular reaction (dimerization) is second-order. At high concentrations, the second-order pathway becomes more competitive.

    • Solution: Employ high-dilution conditions. Prepare a solution of the diester precursor and add it slowly via a syringe pump over several hours to a solution of the base. This keeps the instantaneous concentration of the precursor low, favoring the intramolecular pathway.

  • Base-Induced Decomposition: The combination of a strong base and elevated temperatures can lead to the decomposition of the starting material or product.

    • Explanation: The phenoxyphenyl group or the dione ring itself may have limited stability under harsh basic conditions, especially at high temperatures.

    • Solution: Use a less aggressive base if possible, and maintain the lowest effective temperature. Consider bases like potassium tert-butoxide in THF at lower temperatures.[4] Also, ensure the reaction is quenched with a mild acid as soon as it reaches completion to minimize the product's exposure to the strong base.

Parameter Condition A (Classic) Condition B (Hindered Base) Condition C (High Dilution)
Base Sodium Ethoxide (NaOEt)LHMDS or KHMDSSodium Hydride (NaH)
Solvent EthanolAnhydrous THFAnhydrous THF or Toluene
Temperature Reflux-78 °C to Room Temp0 °C to 50 °C
Pros Inexpensive, simple setupHigh yields, fewer side reactions, works for less acidic protonsMinimizes dimerization
Cons Risk of transesterification, can promote side reactionsExpensive, requires strict anhydrous/inert conditionsRequires specialized equipment (syringe pump), longer reaction times
Best For Simple, robust substratesComplex substrates, maximizing yieldSubstrates prone to intermolecular side reactions

Table 1. Comparison of reaction conditions for the Dieckmann Condensation.

Part 3: Experimental Protocols

Protocol 1: Synthesis of this compound via Dieckmann Condensation

This protocol is a representative procedure based on established chemical principles and should be adapted and optimized for specific laboratory conditions.

Step A: Preparation of the Diester Precursor

The synthesis of the diester precursor, N-(5-chloro-2-phenoxyphenyl)-N-methyl-2-(methoxycarbonyl)acetamide, is a prerequisite. This can typically be achieved by reacting N-methyl-2-(5-chloro-2-phenoxyphenyl)acetamide with dimethyl carbonate or a similar acylating agent in the presence of a strong base. Ensure this precursor is purified (>98% purity by NMR/LC-MS) before proceeding.

Step B: Intramolecular Cyclization

  • Setup: Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, a reflux condenser with a nitrogen/argon inlet, and a rubber septum. Allow the apparatus to cool to room temperature under a positive pressure of inert gas.

  • Reagent Preparation: In the reaction flask, add sodium hydride (NaH, 1.2 equivalents, 60% dispersion in mineral oil). Wash the NaH three times with anhydrous hexane under an inert atmosphere to remove the mineral oil, then carefully decant the hexane. Add anhydrous THF (to make a ~0.1 M solution with respect to the diester precursor).

  • Reaction Initiation: Cool the NaH suspension to 0 °C using an ice bath.

  • Substrate Addition: Dissolve the diester precursor (1.0 equivalent) in a separate flask with anhydrous THF. Using a syringe pump, add the precursor solution to the stirred NaH suspension over a period of 4-6 hours. A slow evolution of hydrogen gas should be observed.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 45-50 °C for 2-4 hours, or until TLC/LC-MS analysis indicates the complete consumption of the starting material.

  • Quenching: Cool the reaction mixture back to 0 °C. Cautiously quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Workup: Transfer the mixture to a separatory funnel and dilute with ethyl acetate. Wash the organic layer sequentially with water and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Step C: Purification

  • Chromatography: Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

  • Recrystallization: Alternatively, if the crude product is semi-solid, attempt recrystallization from a suitable solvent system such as ethyl acetate/hexane or isopropanol to obtain the final product as a crystalline solid.[5]

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and HRMS.

References

  • J&K Scientific LLC. Dieckmann Condensation. Available from: [Link]

  • Organic Syntheses. Synthesis of Chiral Tetramic Acids: Preparation of (S)-5- Benzylpyrrolidine-2,4-dione from L-Phenylalanine Methyl Ester Hydrochloride. Org. Synth. 2019, 96, 340-359. Available from: [Link]

  • ResearchGate. Dieckmann Condensation. Available from: [Link]

  • Organic Syntheses Procedure. 7. Available from: [Link]

  • Purechemistry. Dieckmann condensation. Available from: [Link]

  • Ningbo Inno Pharmchem Co., Ltd. Manufacturer of this compound: A Feasibility Analysis. Available from: [Link]

  • Journal of Young Pharmacists. Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Available from: [Link]

  • Der Pharma Chemica. An Efficient and Practical Synthesis of Dimethyl 2-chloromalonate. 2011, 3(6):437-442. Available from: [Link]

  • Google Patents. Process for producing methoxyminoacetamide compounds. EP0605392B1.
  • Molbase. Synthesis of Production of E-2-methoxyimino-N-methyl-2-(2-phenoxyphenyl)acetamide. Available from: [Link]

  • Google Patents. N-methyl (p-phenoxy, phenoxy) acetamide and its preparation method. CN1634874A.
  • PubMed. Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. Pharmazie. 2001 Dec;56(12):933-7. Available from: [Link]

  • Google Patents. Preparation method of dimethyl malonate. CN103319338A.
  • Google Patents. Process for the preparation of 1-[(3r)-3-[4-amino-3-(4-phenoxyphenvl)-1h-pvrazolo[3,4-d]pyriniidin-1-y1]-1-piperidinvl]-2-propen-1-one and its polymorphs thereof. WO2016170545A1.
  • Pharmaffiliates. This compound. Available from: [Link]

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  • ResearchGate. Synthesis of N-methyl-2-(4-chlorophenoxy) acetamide. Available from: [Link]

  • MDPI. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Molecules. 2018, 23(11), 2947. Available from: [Link]

  • Beilstein Journals. Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein J. Org. Chem. 2021, 17, 2818–2828. Available from: [Link]

  • ResearchGate. Synthesis of a library of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Available from: [Link]

  • PMC - NIH. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Pharmaceuticals (Basel). 2021, 14(10), 1042. Available from: [Link]

  • Google Patents. Intermediate compounds for the preparation of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole. US20060229352A1.
  • Organic Syntheses Procedure. 4-carbomethoxy-5-methoxy-2-phenyl-1,3-oxazole. Available from: [Link]

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  • Google Patents. Process for the preparation of 3,5-dichloro-2,2,2-trifluoroacetophenone. WO2021240331A1.
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Technical Support Center: Storage and Handling of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound during storage and experimental use. Here, we address common questions and troubleshooting scenarios based on the chemical properties of the molecule.

Quick Reference: Recommended Storage Conditions

For optimal stability, this compound should be stored under the following conditions:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Minimizes thermal degradation and slows down potential chemical reactions.
Atmosphere Inert gas (Argon or Nitrogen)Protects against oxidative degradation of the ether linkage.
Light Amber vial or dark containerPrevents photodecomposition of the chlorinated aromatic ring.
Moisture Tightly sealed container with desiccantMinimizes hydrolysis of the pyrrolidine-2,4-dione ring.

Troubleshooting Guide & FAQs

This section provides answers to specific questions you may have regarding the storage and handling of this compound.

FAQ 1: I've received my shipment of this compound. What are the immediate steps for proper storage?

Upon receipt, immediately transfer the compound to a refrigerator set to 2-8°C.[1] It is crucial to store it in a tightly sealed container, preferably the one it arrived in, to protect it from moisture. For long-term storage, flushing the container with an inert gas like argon or nitrogen is highly recommended to displace oxygen and prevent oxidation.

FAQ 2: My compound has changed color from white to a yellowish tint. What could be the cause?

A color change often indicates degradation. Given the structure of this compound, this could be due to several factors:

  • Oxidative Degradation: The ether linkage is susceptible to oxidation, which can lead to the formation of colored byproducts.[2] This is more likely to occur if the compound has been exposed to air for extended periods.

  • Photodecomposition: Exposure to light, especially UV light, can cause the breakdown of the chlorinated aromatic ring, a common issue with such compounds.[3]

  • Hydrolysis: Although typically slower, interaction with moisture can lead to the opening of the pyrrolidine-2,4-dione ring.

To troubleshoot, you should first verify the purity of the compound using an appropriate analytical method, such as HPLC or LC-MS, and compare it to the certificate of analysis provided by the supplier.

Diagram: Potential Degradation Pathways

cluster_main This compound cluster_degradation Degradation Pathways cluster_products Potential Degradation Products main C₁₇H₁₄ClNO₃ oxidation Oxidative Cleavage (Ether Linkage) main->oxidation O₂ photolysis Photodecomposition (Dechlorination) main->photolysis hv hydrolysis Hydrolysis (Dione Ring Opening) main->hydrolysis H₂O phenol Phenolic Byproducts oxidation->phenol dechlorinated Dechlorinated Species photolysis->dechlorinated ring_opened Ring-Opened Carboxylic Acids hydrolysis->ring_opened

Caption: Potential degradation pathways for the target compound.

FAQ 3: I need to prepare a stock solution. What solvent should I use and how should I store the solution?

For preparing stock solutions, it is advisable to use high-purity, anhydrous solvents. While the compound's solubility should be experimentally determined for your specific concentration needs, solvents like anhydrous DMSO or DMF are common choices for similar compounds.

When storing solutions, follow these guidelines:

  • Use amber glass vials with PTFE-lined caps to prevent photodegradation and leaching.

  • Store solutions at -20°C or -80°C to minimize degradation.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

FAQ 4: Are there any chemicals that are incompatible with this compound?

Yes, based on its functional groups, you should avoid storing or mixing this compound with the following:

  • Strong Oxidizing Agents: These can aggressively attack the ether linkage and the aromatic rings.

  • Strong Acids and Bases: These can catalyze the hydrolysis of the pyrrolidine-2,4-dione ring.

  • Reactive Metals: Such as alkali metals, which can react with the chlorinated components.[4]

Always consult a chemical compatibility chart and the material safety data sheet (MSDS) before mixing chemicals.[5]

Diagram: Storage Compatibility Workflow

start Start: New Chemical check_sds Consult SDS for Incompatibilities start->check_sds check_functional_groups Identify Functional Groups (Ether, Dione, Chlorinated Aromatic) check_sds->check_functional_groups avoid_oxidizers Segregate from Strong Oxidizers check_functional_groups->avoid_oxidizers avoid_acids_bases Segregate from Strong Acids & Bases avoid_oxidizers->avoid_acids_bases store_separately Store in Designated, Labeled Area avoid_acids_bases->store_separately end Safe Storage store_separately->end

Caption: Workflow for ensuring safe chemical storage segregation.

Experimental Protocols

Protocol 1: Procedure for Long-Term Storage
  • Container: Use an amber glass vial with a PTFE-lined screw cap.

  • Inert Atmosphere: Place the vial in a desiccator or glove box with an inert atmosphere (argon or nitrogen).

  • Purging: Gently flush the vial with the inert gas for 30-60 seconds to displace any air.

  • Sealing: Immediately and tightly seal the vial. For added protection, wrap the cap with parafilm.

  • Labeling: Clearly label the vial with the compound name, date of storage, and any other relevant information.

  • Refrigeration: Place the sealed vial in a refrigerator at 2-8°C in a designated and organized storage area.

Protocol 2: Visual Inspection for Degradation

Routinely inspect the compound, especially before use. Look for the following signs of degradation:[6]

  • Color Change: Any deviation from the initial white powder appearance.

  • Clumping or Caking: This could indicate moisture absorption.

  • Cloudiness in Solutions: If you have a stock solution, any precipitation or cloudiness upon warming to room temperature could be a sign of degradation or insolubility.

If any of these signs are observed, it is recommended to re-analyze the compound for purity before proceeding with your experiments.

References

  • Oxidative Cleavage of Diverse Ethers by an Extracellular Fungal Peroxygenase. PMC - NIH. Available at: [Link]

  • Management of Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH. Available at: [Link]

  • Storage of Laboratory Chemicals: Research Safety. Protect IU - Indiana University. Available at: [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. University of Bristol. Available at: [Link]

  • Department of Natural Sciences, Pharmacy and Health Professions Laboratory Chemical Storage. Elizabeth City State University. Available at: [Link]

  • Reactivity of different 1,3‐dicarbonyl compounds. ResearchGate. Available at: [Link]

  • Degradation of Glucose: Reinvestigation of Reactive α-Dicarbonyl Compounds. ResearchGate. Available at: [Link]

  • Degradation of Glucose: Reinvestigation of Reactive α-Dicarbonyl Compounds | Journal of Agricultural and Food Chemistry. ACS Publications. Available at: [Link]

  • Chlorinated Solvents: Their Advantages, Disadvantages, and Alternatives in Organic and Medicinal Chemistry | Chemical Reviews. ACS Publications. Available at: [Link]

  • Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI. Available at: [Link]

  • Chemical Compatibility Chart. Available at: [Link]

  • Chemical Compatibility Database from Cole-Parmer. Cole-Parmer. Available at: [Link]

  • Synthesis, Hydrolytic Stability and In Vivo Biological Study of Bioconjugates of the Tetrapeptides FELL Containing Pyrrole Moiety. MDPI. Available at: [Link]

  • Pyrrolidine - Wikipedia. Wikipedia. Available at: [Link]

  • Two different mechanisms of the pyrrolidine-2,4-dione ring formation in... ResearchGate. Available at: [Link]

  • chemical compatibility testing final report including test plans and procedures. Available at: [Link]

  • Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. PubMed. Available at: [Link]

  • Chemical Compatibility - IDEX Health & Science. IDEX Health & Science. Available at: [Link]

  • Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. PubMed. Available at: [Link]

  • This compound | Pharmaffiliates. Pharmaffiliates. Available at: [Link]

  • Manufacturer of this compound: A Feasibility Analysis. Ningbo Inno Pharmchem Co., Ltd. Available at: [Link]

  • This compound - Active Biopharma. Active Biopharma. Available at: [Link]

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Technical Support Center: Managing Cell Toxicity with 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering unexpected cell toxicity when working with the compound 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione in cell culture. As a novel chemical entity, understanding its interaction with biological systems is paramount. This document provides a structured approach to troubleshooting common issues, ensuring the generation of reliable and reproducible data.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the use of this compound in cell culture.

Q1: What is the expected solubility and stability of this compound in cell culture media?

A1: The solubility and stability of a novel compound in aqueous media can be variable. It is recommended to prepare a high-concentration stock solution in an organic solvent such as DMSO.[1] Subsequent dilutions into your cell culture media should be done immediately before use to minimize precipitation. Visually inspect the media for any signs of precipitation after adding the compound. The stability of similar compounds can be affected by factors like pH, light, and temperature.[2]

Q2: At what concentration should I start my experiments to assess the cytotoxicity of this compound?

A2: For a novel compound, it is advisable to perform a dose-response experiment over a wide range of concentrations. A common starting point for small molecules is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).[1] This will help in determining the EC50 (half-maximal effective concentration) or IC50 (half-maximal inhibitory concentration) for your specific cell line.

Q3: My cells are dying rapidly even at low concentrations of the compound. What could be the issue?

A3: Rapid cell death can be attributed to several factors.[3][4] Firstly, ensure that the solvent concentration (e.g., DMSO) in your final culture volume is not exceeding a toxic level, typically below 0.5%. Secondly, the compound itself might be highly potent and cytotoxic to your chosen cell line. It is also crucial to rule out other potential causes of cell death such as contamination (bacterial, fungal, or mycoplasma), or issues with the cell culture environment (e.g., CO2 levels, temperature).[5][6][7]

Q4: How can I differentiate between apoptosis and necrosis induced by this compound?

A4: Distinguishing between different cell death mechanisms is crucial for understanding the compound's mode of action. Apoptosis, or programmed cell death, is characterized by specific morphological and biochemical changes, including cell shrinkage, membrane blebbing, and caspase activation.[8][9][10] Necrosis, on the other hand, is a form of passive cell death resulting from acute cellular injury, leading to cell swelling and lysis.[3] Specific assays, such as Annexin V/Propidium Iodide staining, can effectively differentiate between these two pathways.

Part 2: Troubleshooting Guide for Unexpected Cytotoxicity

This section provides a systematic approach to identifying and resolving common issues encountered during cytotoxicity experiments with this compound.

Initial Assessment of Cell Health

Before attributing cell death to the compound, it is essential to verify the overall health of your cell culture.

Table 1: Key Parameters for Assessing Cell Culture Health

ParameterRecommended Range/ObservationPotential Issues if DeviatedTroubleshooting Steps
Cell Morphology Consistent with cell line characteristicsDetachment, rounding, granularityCheck for contamination, passage number, and media quality.
Growth Rate Consistent doubling timeSlow or no growthVerify incubator settings, check for mycoplasma, use fresh media.
Media pH Stable (typically 7.2-7.4)Rapid color change (yellow or purple)Check CO2 levels, look for bacterial or fungal contamination.[7]
Confluency 70-80% for passagingOver-confluency or low densityAdhere to a strict passaging schedule.[3]
Experimental Design and Optimization

Proper experimental design is critical for obtaining meaningful cytotoxicity data.[11][12][13]

Table 2: Optimizing Your Cytotoxicity Assay

Experimental VariableRecommendationRationale
Cell Seeding Density Optimize for linear growth during the assay periodToo few cells can lead to high variability; too many can result in nutrient depletion.
Compound Incubation Time Test a range of time points (e.g., 24, 48, 72 hours)Cytotoxic effects can be time-dependent.
Controls Include untreated, vehicle (e.g., DMSO), and positive (known cytotoxic agent) controlsEssential for data normalization and validating assay performance.[14]
Assay Choice Select an assay appropriate for your research question (e.g., MTT, MTS, LDH, Annexin V)Different assays measure different aspects of cell health and death.[15][16]
Investigating the Mechanism of Cell Death

If the compound is confirmed to be cytotoxic, the next step is to elucidate the underlying mechanism. A common pathway for drug-induced cell death is apoptosis, which is often mediated by a cascade of enzymes called caspases.[8][17]

Hypothetical Signaling Pathway for Compound-Induced Apoptosis

Compound 3-(5-Chloro-2-phenoxyphenyl) -1-methylpyrrolidine-2,4-dione Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Caspase9 Caspase-9 Activation Mitochondria->Caspase9 Activates Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments to troubleshoot and characterize the cytotoxicity of this compound.

Protocol 1: Dose-Response Cytotoxicity Assay using MTT

This protocol is for determining the IC50 value of the compound.

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of the compound in culture media. Also, prepare vehicle and positive controls.

  • Treatment: Remove the old media from the cells and add 100 µL of the 2x compound dilutions.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.

Protocol 2: Differentiation of Apoptosis and Necrosis using Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with the compound at its IC50 concentration for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash with cold PBS.

  • Staining: Resuspend the cells in 1x Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

    • Viable cells: Annexin V-FITC negative and PI negative.

    • Early apoptotic cells: Annexin V-FITC positive and PI negative.

    • Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.

    • Necrotic cells: Annexin V-FITC negative and PI positive.

Troubleshooting Workflow Diagram

Start Unexpected Cell Death Observed CheckCulture Verify Cell Culture Health (Morphology, Contamination, Environment) Start->CheckCulture IssueFound Issue Identified? CheckCulture->IssueFound ResolveCulture Resolve Culture Issue (e.g., New Stock, Decontaminate) IssueFound->ResolveCulture Yes NoIssue No Obvious Culture Issue IssueFound->NoIssue No ReRunExp Re-run Experiment ResolveCulture->ReRunExp ReRunExp->CheckCulture OptimizeAssay Optimize Cytotoxicity Assay (Dose, Time, Controls) NoIssue->OptimizeAssay ConfirmToxicity Is Compound Cytotoxic? OptimizeAssay->ConfirmToxicity InvestigateMechanism Investigate Mechanism of Death (e.g., Annexin V, Caspase Assay) ConfirmToxicity->InvestigateMechanism Yes NoToxicity Re-evaluate Compound Purity and Concentration ConfirmToxicity->NoToxicity No End Characterized Cytotoxicity Profile InvestigateMechanism->End NoToxicity->ReRunExp

Caption: A systematic workflow for troubleshooting unexpected cell death.

References

  • Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Activation and role of caspases in chemotherapy-induced apoptosis. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • (PDF) Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • In Vitro Cytotoxicity Determination: Avoiding Pitfalls. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019, May 1). NCBI. Retrieved January 22, 2026, from [Link]

  • Optimizing Assay Development. (2019, June 5). Biocompare.com. Retrieved January 22, 2026, from [Link]

  • Troubleshooting Common Cell Culture Contamination Issues. (2025, September 22). Retrieved January 22, 2026, from [Link]

  • Caspase Activation Pathways: an Overview. (n.d.). Holland-Frei Cancer Medicine. 6th edition. Retrieved January 22, 2026, from [Link]

  • benzyl]-5-(2-phenoxymethyl-pyrrolidine-1-sulfonyl)-1H-indole-2,3-dione. (2007, June 28). NCBI. Retrieved January 22, 2026, from [Link]

  • Apoptosis. (n.d.). Wikipedia. Retrieved January 22, 2026, from [Link]

  • A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). NIH. Retrieved January 22, 2026, from [Link]

  • Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • What's Killing My Cell Cultures? Troubleshooting Cell Growth Issues. (n.d.). Corning. Retrieved January 22, 2026, from [Link]

  • Synthesis and alpha(1)-antagonist activity of derivatives of 4-chloro-5-[4-[2-(2-methoxyphenoxy)-ethyl]-1-piperazinyl]-3(2H)-pyridazinone. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Troubleshooting Cell Culture Contamination: A Comprehensive Guide. (n.d.). Creative Bioarray. Retrieved January 22, 2026, from [Link]

  • Deciphering the Conundrum of Failing in vitro Cytotoxicity Tests of Hypodermic Needles. (n.d.). Retrieved January 22, 2026, from [Link]

  • Optimizing INFOGEST Digest Conditioning for Reliable In Vitro Assessment of Nutrient Bioavailability Using Caco-2 Cell Models. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Optimization of Cell Viability Assays for Drug Sensitivity Screens. (n.d.). ResearchGate. Retrieved January 22, 2026, from [Link]

  • How to escape from a cytotoxicity failure? (2022, July 1). YouTube. Retrieved January 22, 2026, from [Link]

  • Cytotoxic Tumour-Selective 1,5-Diaryl-3-Oxo-1,4-Pentadienes Mounted on a Piperidine Ring. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Activation of Caspases || Apoptosis I || 4K Animation. (2024, April 21). YouTube. Retrieved January 22, 2026, from [Link]

  • Troubleshooting: Cell Culture. (n.d.). Retrieved January 22, 2026, from [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Understanding and Preventing Cell Death in Cell Culture | Key Causes and Solutions. (2025, October 21). Retrieved January 22, 2026, from [Link]

  • Recent Update Targeting Autophagy-Apoptosis Crosstalk Using Bioactive Natural Products for Ovarian Cancer Treatment. (n.d.). MDPI. Retrieved January 22, 2026, from [Link]

  • Manufacturer of this compound: A Feasibility Analysis. (n.d.). Retrieved January 22, 2026, from [Link]

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  • Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. (n.d.). PubMed. Retrieved January 22, 2026, from [Link]

  • Discovery of Novel Substituted N-(4-Amino-2-chlorophenyl)-5-chloro-2-hydroxybenzamide Analogues as Potent Human Adenovirus Inhibitors. (2020, November 12). PubMed. Retrieved January 22, 2026, from [Link]

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Enhancing resolution between Asenapine and 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Method Development and Troubleshooting

Welcome to our dedicated technical support center for resolving challenges in the chromatographic analysis of Asenapine. This guide is designed for researchers, analytical scientists, and drug development professionals who are working to achieve optimal separation of Asenapine from its process-related impurities and degradation products, with a special focus on enhancing resolution for challenging compounds like 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione.

Asenapine, an atypical antipsychotic, presents unique challenges in chromatographic separation due to its structural complexity and the potential for various closely-related impurities.[1][2] Achieving baseline resolution is critical for accurate quantification and ensuring the quality and safety of the final drug product.[3][4] This guide provides a comprehensive, experience-driven approach to troubleshooting and method optimization.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the chromatographic analysis of Asenapine and its related substances.

Q1: We are observing poor resolution between Asenapine and a known impurity. Where do we start our troubleshooting?

A1: Poor resolution is a common challenge that can be systematically addressed. The resolution of two peaks is governed by three key factors: efficiency (N) , selectivity (α) , and retention factor (k) .[5][6] A logical troubleshooting workflow is essential.

Troubleshooting Workflow for Poor Resolution

Troubleshooting_Workflow Start Poor Resolution Observed Check_System Verify HPLC System Suitability (Pressure, Leaks, Detector Noise) Start->Check_System Initial_Investigation Initial Investigation Check_System->Initial_Investigation Adjust_Mobile_Phase Adjust Mobile Phase Composition (% Organic, pH, Buffer Strength) Initial_Investigation->Adjust_Mobile_Phase Most common starting point Change_Column Evaluate Alternative Column Chemistries (C8, Phenyl, etc.) Adjust_Mobile_Phase->Change_Column If resolution is still poor Successful_Resolution Resolution Achieved Adjust_Mobile_Phase->Successful_Resolution If successful Optimize_Temp_Flow Optimize Temperature and Flow Rate Change_Column->Optimize_Temp_Flow For fine-tuning Change_Column->Successful_Resolution If successful Optimize_Temp_Flow->Successful_Resolution If successful Further_Optimization Consider Advanced Techniques (Gradient Elution, 2D-LC) Optimize_Temp_Flow->Further_Optimization If further improvement is needed

Caption: A systematic approach to troubleshooting poor resolution in HPLC.

Start by evaluating the selectivity (α), as it has the most significant impact on resolution.[6] This is primarily influenced by the mobile phase composition and the stationary phase chemistry.

Q2: How does mobile phase pH affect the resolution of Asenapine and its impurities?

A2: Asenapine is a basic compound with a pKa of 8.6.[7] Therefore, the pH of the mobile phase will significantly impact its retention and selectivity against its impurities.

  • At low pH (e.g., pH 2.5-3.5): Asenapine will be fully protonated and exhibit good retention on a reversed-phase column. Many published methods for Asenapine utilize a low pH mobile phase, often with a phosphate buffer, to ensure good peak shape and retention.[7]

  • At neutral pH: Asenapine will be partially ionized, which can lead to poor peak shape (tailing) and unpredictable retention.

  • At high pH: Asenapine will be in its neutral form, leading to stronger retention on a reversed-phase column. However, silica-based columns are generally not stable at high pH.

To resolve Asenapine from a closely eluting impurity like this compound, systematically varying the mobile phase pH is a powerful tool. The impurity's structure suggests it may have different acidic/basic properties than Asenapine, meaning a change in pH could differentially affect their retention times.

Q3: We've tried adjusting the pH, but the resolution is still not optimal. What's the next step?

A3: If pH adjustment is insufficient, consider modifying the organic modifier in your mobile phase. The most common organic solvents in reversed-phase HPLC are acetonitrile (ACN) and methanol (MeOH).

  • Acetonitrile vs. Methanol: These solvents exhibit different selectivities due to their unique chemical properties. ACN is aprotic, while MeOH is protic and can engage in hydrogen bonding interactions. Switching from ACN to MeOH, or using a ternary mixture of Water/ACN/MeOH, can alter the elution order and improve the resolution of closely eluting peaks.

  • Ion-Pairing Reagents: For basic compounds like Asenapine, adding an ion-pairing reagent such as tetra-n-butyl ammonium hydrogen sulphate to the mobile phase can improve peak shape and retention.[8]

Q4: Should we consider changing the HPLC column?

A4: Yes, if mobile phase optimization does not yield the desired resolution, the next logical step is to evaluate different stationary phase chemistries.

Stationary Phase Key Characteristics & Application for Asenapine Separation References
C18 (Octadecylsilane) The most common reversed-phase chemistry, offering high hydrophobicity. A good starting point for Asenapine analysis.[7][9][7][9]
C8 (Octylsilane) Less retentive than C18, which can be advantageous for reducing long run times. It can also offer different selectivity for polar compounds. An Accucore C8 column has been shown to provide excellent resolution for Asenapine and its cis-isomer impurity.[10][10]
Phenyl Provides alternative selectivity through π-π interactions with aromatic rings in the analytes. Asenapine and many of its related substances are aromatic, making this a viable option.
Embedded Polar Group (e.g., Amide, Carbamate) These columns offer enhanced retention for polar compounds and can provide unique selectivity for compounds with hydrogen bonding capabilities. They are also more stable in highly aqueous mobile phases.

Q5: Can temperature and flow rate be used to improve resolution?

A5: Yes, these parameters can be used for fine-tuning your separation.

  • Temperature: Increasing the column temperature generally decreases the viscosity of the mobile phase, which can lead to sharper peaks and improved efficiency.[6] It can also alter the selectivity of the separation. Experiment with a range of temperatures (e.g., 25°C to 45°C) to find the optimum.

  • Flow Rate: Decreasing the flow rate can increase the efficiency of the separation and improve resolution, but at the cost of longer analysis times.[5]

Experimental Protocols for Method Optimization

Here are step-by-step protocols to guide your method development and troubleshooting efforts.

Protocol 1: Mobile Phase pH Scouting

Objective: To determine the optimal mobile phase pH for the separation of Asenapine and this compound.

  • Prepare Buffer Solutions: Prepare a series of aqueous buffer solutions at different pH values (e.g., 2.5, 3.0, 3.5, 4.0). A 20mM potassium phosphate buffer is a good starting point.

  • Prepare Mobile Phases: For each pH, prepare a mobile phase consisting of the buffer and an organic modifier (e.g., acetonitrile) in a fixed ratio (e.g., 60:40 v/v).[7]

  • Equilibrate the System: Equilibrate your HPLC system, equipped with a C18 column, with the first mobile phase for at least 20 column volumes.

  • Inject Sample: Inject a solution containing both Asenapine and the impurity.

  • Analyze Results: Record the retention times and calculate the resolution between the two peaks.

  • Repeat: Repeat steps 3-5 for each mobile phase pH.

  • Evaluate: Plot the resolution as a function of pH to identify the optimal pH.

Protocol 2: Organic Modifier and Stationary Phase Screening

Objective: To evaluate the effect of different organic modifiers and column chemistries on the separation.

  • Select Columns: Choose a set of columns with different stationary phases (e.g., C18, C8, Phenyl).

  • Prepare Mobile Phases: At the optimal pH determined in Protocol 1, prepare mobile phases with different organic modifiers (e.g., acetonitrile and methanol).

  • Screen Columns and Solvents: Systematically run your sample on each column with each mobile phase.

  • Analyze and Compare: Compare the chromatograms to identify the column and mobile phase combination that provides the best resolution.

Logical Relationship of Optimization Parameters

Optimization_Parameters Goal Achieve Baseline Resolution (Rs > 1.5) Selectivity Selectivity (α) Goal->Selectivity Primary Driver Efficiency Efficiency (N) Goal->Efficiency Secondary Driver Retention Retention (k) Goal->Retention Foundation Mobile_Phase Mobile Phase (pH, Organic Solvent, Buffer) Selectivity->Mobile_Phase Stationary_Phase Stationary Phase (Column Chemistry) Selectivity->Stationary_Phase Column_Parameters Column Parameters (Length, Particle Size) Efficiency->Column_Parameters Instrument_Parameters Instrument Parameters (Flow Rate, Temperature) Efficiency->Instrument_Parameters Retention->Mobile_Phase

Sources

Technical Support Center: Minimizing Variability in Bioassays with 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for researchers utilizing the small molecule inhibitor, 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione. This guide is designed to provide in-depth, field-proven insights to help you minimize variability and ensure the robustness of your bioassay data. As this is a novel investigational compound, establishing a highly reproducible experimental system is paramount for generating reliable and meaningful results.

This resource is structured to address common challenges encountered during the characterization of small molecule inhibitors, from initial assay development to routine screening. We will delve into the root causes of variability and provide actionable strategies and validated protocols to enhance the precision, accuracy, and overall integrity of your findings.

Part 1: Foundational Principles of Bioassay Integrity

Before delving into specific troubleshooting scenarios, it is crucial to establish a framework of best practices. Bioassay outcomes are influenced by a multitude of factors, and a holistic approach to controlling variability is essential.

The Self-Validating System: A Pillar of Trustworthiness

Every protocol you implement should be designed as a self-validating system. This means incorporating appropriate controls and checks at every stage to ensure that the assay is performing as expected. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) provide comprehensive guidelines on bioanalytical method validation, which serve as an excellent framework for ensuring data quality, even in a research setting.[1][2][3][4][5][6] Adhering to these principles will not only improve the reproducibility of your own experiments but also enhance the credibility of your findings within the scientific community.

Part 2: Troubleshooting Guides & FAQs

This section is formatted in a question-and-answer style to directly address specific issues you may encounter.

Section 2.1: Cell-Based Assays

Cell-based assays are a cornerstone of drug discovery, but the inherent biological variability of living cells can be a significant challenge.[7][8][9]

Question 1: We are seeing significant well-to-well and day-to-day variability in our cell-based assay results. What are the likely culprits?

Answer: This is a common issue that can often be traced back to inconsistencies in cell culture and handling. Here are the primary areas to investigate:

  • Cell Culture Drift: Continuous passaging of cell lines can lead to genetic and phenotypic drift, altering their characteristics and response to stimuli.[7][10] It is crucial to work with low-passage cells and to establish a cryopreserved master cell bank.

  • Inconsistent Cell Health and Confluency: The metabolic state and health of your cells at the time of the assay are critical.[10][11] Always ensure cells are in the logarithmic growth phase and avoid using over-confluent or starved cultures.[11]

  • Variable Seeding Density: Uneven cell distribution in microplates is a major source of variability.[10][11] Ensure your cell suspension is homogenous before and during plating.

  • Environmental Fluctuations: Minor changes in incubator temperature and CO2 levels can impact cell growth and physiology.[10]

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant errors.[10]

Question 2: How can we standardize our cell culture practice to minimize variability?

Answer: Implementing a rigorous Standard Operating Procedure (SOP) for cell culture is non-negotiable. Here are key recommendations:

  • Source and Authenticate Cell Lines: Obtain cell lines from reputable cell banks (e.g., ATCC). Periodically authenticate your cell lines using methods like Short Tandem Repeat (STR) profiling.[7]

  • Limit Passage Number: Establish a firm limit for the number of times a cell line can be passaged before reverting to a fresh vial from your cell bank.[7][10]

  • Standardize Culture Conditions: Use the same media formulation, serum lot, and supplements for all experiments.[10] Document and control cell density at passaging and seeding for assays.[7]

  • Routine Contamination Testing: Regularly test for mycoplasma and other microbial contaminants, as these can significantly alter cellular responses.[7]

  • Thaw-and-Use Approach: For large-scale screening, consider creating large, quality-controlled batches of frozen, assay-ready cells. This "thaw-and-use" approach can dramatically reduce variability by treating cells like a consistent reagent.[7]

Section 2.2: Enzyme Inhibition Assays

Enzyme inhibition assays are fundamental for characterizing the mechanism of action of small molecules.[12] However, they are not without their own set of potential pitfalls.[13]

Question 3: Our IC50 values for this compound are inconsistent between experiments. What should we investigate?

Answer: Fluctuations in IC50 values often point to subtle variations in assay conditions. Here’s a checklist of factors to scrutinize:

  • Enzyme Concentration and Activity: The IC50 of an inhibitor can be dependent on the enzyme concentration, particularly for tight-binding inhibitors.[12] Ensure you are using a consistent concentration of an enzyme with known, stable activity.

  • Substrate Concentration: The concentration of the substrate relative to its Michaelis constant (Km) is critical. For competitive inhibitors, the apparent potency will decrease as the substrate concentration increases.[12][14]

  • Incubation Times: Ensure that pre-incubation times (enzyme with inhibitor) and reaction times (after adding substrate) are precisely controlled.[15]

  • Reagent Preparation and Storage: Improperly stored enzymes can lose activity, and incorrectly prepared inhibitor stock solutions can lead to dosing errors. Always prepare fresh dilutions of your compound for each experiment.

  • DMSO Concentration: Ensure the final concentration of DMSO (or other solvent) is consistent across all wells, including controls, as it can affect enzyme activity.[12]

Question 4: We are observing unexpected activation of our enzyme at low concentrations of the inhibitor. Is this an artifact?

Answer: This phenomenon, known as hormesis, can occur and is not necessarily an artifact, though ruling out artifacts is the first step.[16] Here are some potential explanations:

  • Compound Impurities: The inhibitor stock may contain a contaminating activating compound.

  • Assay Interference: The compound may interfere with the detection method at certain concentrations.

  • Complex Allosteric Effects: Some compounds can bind to allosteric sites on the enzyme, causing a conformational change that leads to activation at low concentrations and inhibition at higher concentrations.[16]

  • Substrate Competition Artifacts: In some cases, if the inhibitor is also a very weak substrate, it can lead to complex kinetic behaviors.[16]

To investigate this, it is crucial to re-purify the compound if possible and run appropriate controls to rule out assay interference.

Part 3: Protocols and Workflows

Protocol 3.1: Standardized Cell Seeding for 96-Well Plates
  • Cell Preparation: Culture cells to approximately 70-80% confluency.

  • Harvesting: Gently wash the cells with PBS and detach them using a minimal concentration of trypsin-EDTA. Neutralize the trypsin with media containing serum.

  • Cell Counting: Perform a cell count using a hemocytometer or automated cell counter. Assess viability using a method like trypan blue exclusion. Viability should be >95%.[10]

  • Suspension Preparation: Centrifuge the cells and resuspend the pellet in fresh, pre-warmed media to the desired final seeding concentration. Ensure the cell suspension is homogenous by gently pipetting up and down.

  • Seeding: Using a multichannel pipette, dispense the cell suspension into the 96-well plate. To avoid cell settling in the reservoir, gently mix the suspension between dispensing every few rows.

  • Edge Effect Mitigation: To minimize the "edge effect" caused by differential evaporation, consider not using the outer wells of the plate for experimental data. Fill these wells with sterile PBS or media.[11]

  • Incubation: Allow cells to adhere and stabilize for a set period (e.g., 12-24 hours) before adding the compound.

Workflow 3.2: General Workflow for an Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagent_prep Reagent Preparation (Buffer, Enzyme, Substrate) pre_incubation Pre-incubation: Enzyme + Inhibitor reagent_prep->pre_incubation compound_prep Compound Dilution Series (3-(5-Chloro-2-phenoxyphenyl)- 1-methylpyrrolidine-2,4-dione) compound_prep->pre_incubation reaction_init Initiate Reaction: Add Substrate pre_incubation->reaction_init incubation Reaction Incubation (Controlled Time & Temp) reaction_init->incubation reaction_stop Stop Reaction (Optional) incubation->reaction_stop detection Signal Detection (e.g., Absorbance, Fluorescence) reaction_stop->detection data_norm Data Normalization (to Controls) detection->data_norm curve_fit Dose-Response Curve Fitting (e.g., 4-parameter logistic) data_norm->curve_fit ic50_calc IC50 Determination curve_fit->ic50_calc

Caption: Workflow for a typical enzyme inhibition assay.

Part 4: Data Presentation and Interpretation

Table 1: Key Parameters for Bioassay Validation
ParameterDefinitionAcceptance Criteria (Example)Reference
Precision The closeness of agreement among a series of measurements.Coefficient of Variation (CV) ≤ 15%[2][4]
Accuracy The closeness of the mean test results to the true value.Within ±15% of the nominal value[2][4]
Selectivity The ability of the assay to differentiate and quantify the analyte in the presence of other components in the sample.No significant interference from matrix components[2]
Robustness The capacity of the assay to remain unaffected by small, deliberate variations in method parameters.Consistent results with minor changes in pH, temperature, etc.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.99

Part 5: Advanced Concepts

Understanding the Impact of Small Molecule Characteristics

While optimizing the bioassay is critical, the physicochemical properties of this compound itself can contribute to variability.

  • Solubility: Poor solubility can lead to precipitation in your assay media, resulting in inaccurate concentrations and non-reproducible results. Always determine the solubility of your compound in the final assay buffer.

  • Stability: The compound may degrade over time in aqueous solutions. It is advisable to prepare fresh dilutions for each experiment and to assess the stability of the compound under assay conditions.

  • Promiscuity: Some small molecules can interact with multiple targets, leading to off-target effects that can confound your results.[17] As you progress in your research, it may be necessary to perform counter-screens to assess the selectivity of the compound.

Hypothetical Signaling Pathway Inhibition

The following diagram illustrates a generalized signaling pathway that could be targeted by a small molecule inhibitor like this compound.

G receptor Receptor kinase1 Kinase 1 receptor->kinase1 Signal kinase2 Kinase 2 kinase1->kinase2 Phosphorylation transcription_factor Transcription Factor kinase2->transcription_factor Activation nucleus Nucleus transcription_factor->nucleus gene_expression Gene Expression nucleus->gene_expression cellular_response Cellular Response (e.g., Proliferation, Apoptosis) gene_expression->cellular_response inhibitor 3-(5-Chloro-2-phenoxyphenyl)- 1-methylpyrrolidine-2,4-dione inhibitor->kinase2 Inhibition

Caption: Hypothetical inhibition of a kinase signaling pathway.

By systematically addressing each potential source of variability discussed in this guide, you will be well-equipped to generate high-quality, reproducible data in your studies with this compound.

References

  • Promega Connections. (2018). How to Reduce Cell Culture Variability. [Link]

  • U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • Biocompare. (2018). Ten Tips for Optimizing Cell-Based Assays. [Link]

  • ResolveMass Laboratories Inc. (n.d.). Essential FDA Guidelines for Bioanalytical Method Validation. [Link]

  • Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. [Link]

  • ResearchGate. (2025). Overcoming Variability in Cell-Based Assays. [Link]

  • Bioanalysis Zone. (2018). FDA announces final guidance for 'Bioanalytical Method validation,' now available. [Link]

  • European Medicines Agency. (2011). Guideline on bioanalytical method validation. [Link]

  • U.S. Food and Drug Administration. (2020). Bioanalytical Method Validation (BMV) Panel Discussion – June 17, 2019. [Link]

  • ResearchGate. (2025). European Medicines Agency guideline on bioanalytical method validation: what more is there to say?. [Link]

  • PubMed. (2021). A standard operating procedure for an enzymatic activity inhibition assay. [Link]

  • Bioanalysis Zone. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]

  • ECA Academy. (2011). EMA Guideline on bioanalytical Method Validation adopted. [Link]

  • European Medicines Agency. (n.d.). Bioanalytical method validation - Scientific guideline. [Link]

  • European Bioanalysis Forum. (n.d.). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes - Assay Guidance Manual. [Link]

  • ResearchGate. (2021). What's optimal method for Optimization of an enzyme assay (i.e. Enzyme Inhibition Assay)?. [Link]

  • ResearchGate. (2014). Can anyone help with a query on enzyme inhibition and activation?. [Link]

  • LCGC International. (2016). Trends and Challenges for Bioanalysis and Characterization of Small and Large Molecule Drugs. [Link]

  • ACS Publications. (n.d.). bioassayR: Cross-Target Analysis of Small Molecule Bioactivity. [Link]

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Validation & Comparative

A Comprehensive Guide to the Validation of an HPLC Method for Asenapine Impurity 15 in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Impurity Profiling in Asenapine Drug Development

Asenapine is an atypical antipsychotic medication used for the treatment of schizophrenia and bipolar disorder.[1] As with any active pharmaceutical ingredient (API), the control of impurities is a critical aspect of drug development and manufacturing to ensure the safety and efficacy of the final drug product. Regulatory bodies, such as the International Council for Harmonisation (ICH), have established stringent guidelines for the identification, qualification, and quantification of impurities. This guide provides a comprehensive, in-depth look at the validation of a High-Performance Liquid Chromatography (HPLC) method for a specific potential impurity in Asenapine, designated as Impurity 15.

Asenapine Impurity 15 is chemically identified as N-((8-Chloro-11-oxo-10,11-dihydrodibenzo[b,f]oxepin-10-yl)methyl)-N-methylformamide.[2] The presence of this and other impurities, even in trace amounts, can potentially impact the safety and efficacy of the drug. Therefore, a robust and reliable analytical method is paramount for its accurate quantification. This guide will walk you through the essential steps of validating an HPLC method for this impurity, grounded in the principles of the ICH Q2(R1) guideline on the validation of analytical procedures.[3]

The Foundation of a Validated Method: Understanding the "Why"

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[4] For an impurity quantification method, this means proving that the method can reliably and accurately measure the concentration of Asenapine Impurity 15 at specified low levels in the presence of the API and other potential impurities. The core validation parameters, as stipulated by ICH Q2(R1), are not just a checklist but a framework for building confidence in the analytical data.[5][6]

A Proposed HPLC Method for Asenapine and Its Impurities

Before delving into the validation process, let's establish a hypothetical, yet representative, reversed-phase HPLC (RP-HPLC) method for the separation of Asenapine and its impurities. This method will serve as the basis for our validation discussion.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A mixture of acetonitrile and phosphate buffer (pH 3.0) in a gradient elution
Flow Rate 1.0 mL/min
Detection UV at 270 nm
Column Temperature 30 °C
Injection Volume 10 µL

This method is designed to provide good separation between the main Asenapine peak and the peaks of its potential impurities, including Impurity 15.

The Validation Journey: A Step-by-Step Protocol

Specificity: Ensuring the Method's Discriminatory Power

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[7]

Experimental Protocol:

  • Individual Injections: Inject solutions of Asenapine API, Asenapine Impurity 15 standard, and a placebo (a mixture of all formulation excipients without the API).

  • Spiked Sample: Prepare a sample of Asenapine API spiked with a known amount of Impurity 15 and other known impurities.

  • Forced Degradation: Subject the Asenapine API to stress conditions (e.g., acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples.

Acceptance Criteria:

  • The peak for Impurity 15 should be well-resolved from the Asenapine peak and any other impurity peaks, with a resolution of not less than 1.5.

  • No interfering peaks should be observed at the retention time of Impurity 15 in the placebo chromatogram.

  • Peak purity analysis (using a photodiode array detector) should confirm that the Impurity 15 peak is spectrally homogeneous and not co-eluting with other components.

Causality Behind the Choices: Forced degradation studies are crucial for demonstrating specificity in a stability-indicating method. By intentionally degrading the API, we can show that the method can separate the resulting degradation products from the analyte of interest, providing confidence that the method will be able to do so for unknown degradants that may form during the product's shelf life.

Linearity and Range: Establishing a Proportional Response

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Experimental Protocol:

  • Prepare a series of at least five solutions of Asenapine Impurity 15 at different concentrations, typically ranging from the reporting limit to 120% of the specified limit.

  • Inject each solution in triplicate.

  • Plot a graph of the mean peak area versus the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.995.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the regression line.

Data Presentation:

Concentration (µg/mL)Mean Peak Area
0.11500
0.253750
0.57500
0.7511250
1.015000
1.218000
Accuracy: How Close to the True Value?

Accuracy is the closeness of the test results obtained by the method to the true value. For an impurity method, it is typically assessed by recovery studies.

Experimental Protocol:

  • Prepare a sample of the drug product placebo and spike it with known amounts of Asenapine Impurity 15 at three different concentration levels (e.g., reporting limit, 100% of the specified limit, and 120% of the specified limit).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery of the impurity.

Acceptance Criteria:

  • The mean recovery should be within a pre-defined range, typically 80-120% for impurities at low concentrations.

Data Presentation:

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL)Recovery (%)
Low0.250.2496.0
Medium0.50.51102.0
High1.00.9898.0
Precision: Repeatability and Intermediate Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels:

  • Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, and/or with different equipment.

Experimental Protocol:

  • Repeatability: Prepare six individual samples of Asenapine spiked with Impurity 15 at a target concentration (e.g., the specified limit). Analyze these samples on the same day by the same analyst.

  • Intermediate Precision: Repeat the repeatability study on a different day with a different analyst and/or on a different HPLC system.

  • Calculate the Relative Standard Deviation (RSD) of the results.

Acceptance Criteria:

  • The RSD for repeatability and intermediate precision should be not more than a pre-defined value, typically ≤ 10% for impurity analysis.

Data Presentation:

ParameterSample 1Sample 2Sample 3Sample 4Sample 5Sample 6MeanRSD (%)
Repeatability (Area) 74507550760074007500755075080.9
Intermediate Precision (Area) 76007700755076507750760076421.0
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The Lower Boundaries
  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol:

There are several methods to determine LOD and LOQ, including:

  • Based on Signal-to-Noise Ratio: This approach involves comparing the signal from samples with known low concentrations of the analyte with those of blank samples. A signal-to-noise ratio of 3:1 is generally acceptable for estimating the LOD, and a ratio of 10:1 is used for the LOQ.

  • Based on the Standard Deviation of the Response and the Slope: This method uses the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

Acceptance Criteria:

  • The LOQ must be experimentally verified by analyzing a series of samples at the determined concentration and demonstrating acceptable precision and accuracy.

Data Presentation:

ParameterValue (µg/mL)Method
LOD 0.05Signal-to-Noise (3:1)
LOQ 0.15Signal-to-Noise (10:1)
Robustness: Withstanding Minor Variations

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, such as:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 2 °C)

    • Mobile phase pH (e.g., ± 0.1 units)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a system suitability solution and a spiked sample under each of the modified conditions.

  • Evaluate the impact on system suitability parameters (e.g., resolution, tailing factor) and the quantitative results.

Acceptance Criteria:

  • The system suitability parameters should remain within the defined limits.

  • The quantitative results should not be significantly affected by the changes in the method parameters.

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Analysis & Reporting Protocol Develop Validation Protocol Specificity Specificity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy Protocol->Accuracy Precision Precision Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness MethodDev HPLC Method Development MethodDev->Protocol DataAnalysis Data Analysis Specificity->DataAnalysis Linearity->DataAnalysis Accuracy->DataAnalysis Precision->DataAnalysis LOD_LOQ->DataAnalysis Robustness->DataAnalysis ValidationReport Final Validation Report DataAnalysis->ValidationReport

Caption: A flowchart illustrating the typical workflow for HPLC method validation.

Comparative Analysis: Alternative Chromatographic Approaches

While the proposed RP-HPLC method is robust, it's beneficial to consider alternative approaches.

MethodAdvantagesDisadvantages
RP-HPLC (Current Method) Robust, widely available, well-understood.Longer run times compared to UPLC.
Ultra-High-Performance Liquid Chromatography (UPLC) Faster analysis times, higher resolution, and sensitivity.Requires specialized high-pressure equipment.
Hydrophilic Interaction Liquid Chromatography (HILIC) Better retention for polar impurities.May require different mobile phases and equilibration times.

The choice of method will depend on the specific needs of the laboratory, including sample throughput, available instrumentation, and the polarity of other potential impurities.

Conclusion: A Foundation of Trust in Analytical Data

The validation of an HPLC method for the quantification of Asenapine Impurity 15 is a meticulous but essential process. By systematically evaluating specificity, linearity, range, accuracy, precision, detection and quantitation limits, and robustness, we can establish a high degree of confidence in the analytical data generated. This, in turn, is fundamental to ensuring the quality, safety, and efficacy of the final drug product. This guide provides a comprehensive framework for this validation process, grounded in the authoritative principles of the ICH Q2(R1) guideline.

References

  • SynZeal. Asenapine Impurity 15. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • Altabrisa Group. 3 Key Steps for HPLC Impurities Methods Validation. [Link]

  • Jordi Labs. ICH Guidance; Validation of Analytical Procedures: Text and Methodology Q2 (R1). [Link]

  • Naresh Chandra Reddy M, et al. HPLC method development and validation for asenapine tablets. [Link]

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  • International Council for Harmonisation. ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). [Link]

  • LCGC International. HPLC Method Development and Validation for Pharmaceutical Analysis. [Link]

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  • The Pharma Innovation. Development and validation of RP-HPLC method for quantitative determination and estimation of asenapine maleate in bulk and buccal. [Link]

  • MDPI. Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. [Link]

  • SAS Publishers. Validated RP-HPLC Method for Estimation of Asenapine in Bulk and Tablet Dosage Form. [Link]

  • Lösungsfabrik. What is the difference between specificity and selectivity? [Link]

  • ResearchGate. Method development and validation of asenapine in bulk by RP-HPLC method. [Link]

  • SynZeal. Asenapine Impurity 15. [Link]

  • International Journal of Pharmaceutical Sciences and Research. DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR QUANTITATIVE DETERMINATION AND ESTIMATION OF ASENAPINE MALEATE IN BULK AND BUCCAL (EFFERVESCENT) DOSAGE FORM. [Link]

  • LCGC International. Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]

  • Separation Science. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. [Link]

  • IVT Network. Method Validation Essentials, Limit of Blank, Limit of Detection, and Limit of Quantitation. [Link]

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A Comparative Analysis of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione and Other Asenapine Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. This guide provides an in-depth comparative analysis of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione, a potential process-related impurity or degradation product of the atypical antipsychotic Asenapine, with other known Asenapine impurities. By understanding the chemical nature, formation pathways, and analytical challenges of these impurities, researchers can develop more robust manufacturing processes and quality control strategies.

Asenapine, with its complex dibenzo-oxepino pyrrole structure, is used in the treatment of schizophrenia and bipolar disorder.[1] The intricate synthesis and inherent chemical reactivity of the Asenapine molecule create a landscape where various impurities can emerge, either from the manufacturing process or through degradation over time.[2][3] The presence of these impurities, even in trace amounts, can impact the safety and efficacy of the final drug product. Therefore, their diligent identification, characterization, and control are critical regulatory and scientific requirements.

This guide will focus on a comparative analysis of this compound against other well-documented Asenapine impurities. While the direct formation of this specific pyrrolidine-2,4-dione from Asenapine is not extensively reported in publicly available literature, its structural elements bear resemblance to potential precursors and degradation fragments of the Asenapine molecule, making it a relevant subject for investigation in impurity profiling.

The Landscape of Asenapine Impurities

A number of impurities associated with Asenapine have been identified, arising from various stages of its lifecycle. These can be broadly categorized as process-related impurities (byproducts of the synthesis) and degradation products (formed during storage or under stress conditions).[4] Some of the key known impurities include Asenapine N-Oxide, N-Desmethyl Asenapine, and various isomers.[]

Forced degradation studies, which subject the drug substance to harsh conditions such as acid, base, oxidation, heat, and light, are instrumental in identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[6][7] Studies on Asenapine have revealed the formation of several degradation products under such stress conditions, which can be effectively monitored using advanced chromatographic techniques.[8]

Comparative Profile of Asenapine Impurities

To facilitate a clear comparison, the following table summarizes the key characteristics of this compound and other prominent Asenapine impurities.

Impurity NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )TypePotential Origin
This compound 1162120-35-5C₁₇H₁₄ClNO₃315.75Process-Related/Degradant (Hypothesized)Hypothetically could arise from the cleavage of the oxepine ring and subsequent rearrangement and oxidation of a precursor or intermediate in the Asenapine synthesis. Its structure suggests a significant departure from the core Asenapine scaffold.
Asenapine N-Oxide128949-51-9C₁₇H₁₆ClNO₂301.77DegradantOxidation of the tertiary amine in the pyrrolidine ring of Asenapine. Often observed in oxidative stress studies.[]
N-Desmethyl Asenapine128915-56-0C₁₆H₁₄ClNO271.74Metabolite/DegradantRemoval of the methyl group from the pyrrolidine nitrogen. It is a known metabolite of Asenapine and can also be a process-related impurity.[4]
cis-Asenapine1422571-39-8C₁₇H₁₆ClNO285.77Process-Related (Isomer)A stereoisomer of the active trans-Asenapine. Its presence is typically controlled during the synthesis and purification steps.[4]
Deschloro Asenapine1847487-56-2C₁₇H₁₇NO251.32Process-RelatedAn impurity lacking the chlorine atom on the dibenzo-oxepino pyrrole core. Likely arises from an incomplete chlorination step or the use of unchlorinated starting materials during synthesis.[4]
2,3-Dihydro-1-oxo Asenapine934996-79-9C₁₇H₁₂ClNO₂297.74Process-Related/DegradantAn oxidized form of an Asenapine-related compound, potentially arising from a lactam intermediate in the synthesis.[]

Analytical Strategies for Impurity Profiling

The structural diversity of Asenapine impurities necessitates the use of high-resolution analytical techniques for their effective separation and quantification. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC) are the cornerstones of Asenapine impurity analysis.[7]

Experimental Protocol: A Stability-Indicating UPLC-MS/MS Method

The following protocol outlines a robust method for the separation and identification of Asenapine and its potential impurities, including this compound. This method is designed to be stability-indicating, meaning it can resolve the API from its degradation products.

1. Instrumentation:

  • UPLC system equipped with a binary solvent manager, sample manager, and a photodiode array (PDA) detector.

  • Tandem quadrupole mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

2. Chromatographic Conditions:

  • Column: A reversed-phase C18 column with a particle size of 1.7 µm (e.g., Acquity UPLC BEH C18, 2.1 x 100 mm) is recommended for high-efficiency separations.[8]

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution: A gradient program is essential to resolve impurities with a wide range of polarities. A typical gradient might start at 10% B, increasing to 90% B over 15 minutes, followed by a re-equilibration step.

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • PDA Detection: 220-400 nm, with specific monitoring at the λmax of Asenapine (around 228 nm).[8]

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: 3.0 kV.

  • Cone Voltage: 30 V.

  • Source Temperature: 150 °C.

  • Desolvation Temperature: 400 °C.

  • Desolvation Gas Flow: 800 L/hr.

  • Collision Gas: Argon.

  • MS/MS Analysis: For structural elucidation, precursor ion scans and product ion scans can be performed to identify the molecular ions and fragmentation patterns of the impurities.

Causality behind Experimental Choices:

  • The choice of a sub-2 µm particle size column (UPLC) provides higher resolution and sensitivity compared to traditional HPLC, which is crucial for separating closely eluting impurities.[8]

  • A C18 stationary phase is selected for its hydrophobic retention of the moderately non-polar Asenapine and its related compounds.

  • The use of formic acid in the mobile phase aids in the ionization of the analytes for MS detection and improves peak shape.

  • Gradient elution is necessary to effectively separate a mixture of compounds with varying polarities within a reasonable analysis time.

  • Tandem mass spectrometry (MS/MS) provides definitive identification of impurities by offering both molecular weight information and characteristic fragmentation patterns, which is invaluable for characterizing unknown compounds.[6]

Visualization of the Analytical Workflow

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing & Interpretation Sample Asenapine Sample (Bulk/Formulation) Dissolution Dissolution in Diluent (e.g., Acetonitrile/Water) Sample->Dissolution Filtration Filtration (0.22 µm) Dissolution->Filtration UPLC UPLC Separation (C18 Column, Gradient Elution) Filtration->UPLC PDA PDA Detection (220-400 nm) UPLC->PDA MS Mass Spectrometry (ESI+, Full Scan) UPLC->MS Chromatogram Chromatogram Analysis (Peak Integration, Purity Assessment) PDA->Chromatogram MSMS MS/MS Fragmentation (Product Ion Scan) MS->MSMS MassSpectra Mass Spectra Interpretation (Molecular Ion Identification) MS->MassSpectra Fragmentation Fragmentation Pattern Analysis (Structural Elucidation) MSMS->Fragmentation Comparison Comparison with Reference Standards MassSpectra->Comparison Fragmentation->Comparison

Caption: UPLC-MS/MS workflow for Asenapine impurity profiling.

Logical Framework for Impurity Identification

The identification of an unknown peak in a chromatogram follows a logical progression, as illustrated in the diagram below. This self-validating system ensures a high degree of confidence in the identification of impurities.

Impurity_Identification_Logic Start Unknown Peak Detected in Chromatogram RT_Check Compare Retention Time (RT) with Known Impurity Standards Start->RT_Check Match RT Match? RT_Check->Match Identified Impurity Tentatively Identified Match->Identified Yes No_Match RT Does Not Match Match->No_Match No MS_Analysis Analyze Mass Spectrum (MS) Identified->MS_Analysis No_Match->MS_Analysis MW_Check Determine Molecular Weight (MW) MS_Analysis->MW_Check DB_Search Compare MW with Known Impurities & Degradation Products Database MW_Check->DB_Search DB_Match MW Match in Database? DB_Search->DB_Match MSMS_Analysis Perform MS/MS Fragmentation Analysis DB_Match->MSMS_Analysis Yes DB_Match->MSMS_Analysis No Frag_Compare Compare Fragmentation Pattern with Literature/Reference Data MSMS_Analysis->Frag_Compare Structure_Elucidation Propose Structure of Unknown Impurity Frag_Compare->Structure_Elucidation Synthesis Synthesize Proposed Structure as a Reference Standard Structure_Elucidation->Synthesis Final_Confirmation Confirm Identity by Co-injection and Spectral Comparison Synthesis->Final_Confirmation

Caption: Logical workflow for the identification of unknown impurities.

Conclusion

The comprehensive analysis of impurities is a non-negotiable aspect of modern pharmaceutical development. For a complex molecule like Asenapine, a thorough understanding of its potential impurities, including both well-documented and hypothetically-related compounds like this compound, is essential. By employing robust, stability-indicating analytical methods such as UPLC-MS/MS, researchers can confidently identify, quantify, and control these impurities, ultimately ensuring the quality, safety, and efficacy of Asenapine-based therapies. The methodologies and comparative data presented in this guide serve as a valuable resource for scientists and professionals dedicated to advancing the field of drug development.

References

  • Madhu, M., et al. (2024). Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway. Toxicology International, 31(4). Available at: [Link]

  • World Journal of Pharmacy and Pharmaceutical Sciences. (2025). Validated stability indicating analytical method for the estimation of asenapine maleate using uplc method. Available at: [Link]

  • Kumar, N., Sangeetha, D., & Kalyanraman, L. (n.d.). Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. ResearchGate. Available at: [Link]

  • ResearchGate. (2025). STRESS DEGRADATION STUDIES AND DEVELOPMENT AND VALIDATION OF RP-HPLC METHOD FOR THE ESTIMATION OF ASENAPINE MALEATE. Available at: [Link]

  • Scribd. (n.d.). Asenapine Synthesis. Available at: [Link]

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  • Funke, C. W., Hindriks, H., & Sam, A. P. (1990). Physico-chemical properties and stability of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. Arzneimittelforschung, 40(5), 536-539. Available at: [Link]

  • van de Wetering, J. E., et al. (1990). Neurochemical studies with the potential antipsychotic compound trans-5-Chloro-2-methyl-2,3,3a,12b-tetrahydro-1H- dibenz[2,3:6,7]oxepino[4,5-c]pyrrolidine maleate. Arzneimittelforschung, 40(5), 550-554. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Asenapine. PubChem Compound Database. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Asenapine maleate. PubChem Compound Database. Available at: [Link]

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  • National Institute of Standards and Technology. (n.d.). 2-Pyrrolidinone, 1-methyl-. NIST Chemistry WebBook. Available at: [Link]

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A Comparative Guide to the Cross-Validation of Analytical Methods for Abemaciclib (CAS 1162120-35-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Method Validation for Abemaciclib

Abemaciclib (CAS 1162120-35-5) is a potent and selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) and a cornerstone in the treatment of certain types of breast cancer.[1][2] The accurate and precise quantification of Abemaciclib in various matrices, from bulk drug substance to patient plasma, is paramount for ensuring its quality, safety, and efficacy. This necessitates robust analytical methods that are not only independently validated but also cross-validated when multiple methods are employed across different stages of drug development and manufacturing.

This guide provides an in-depth comparison of two commonly employed analytical techniques for Abemaciclib: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). We will delve into the principles of cross-validation, present detailed experimental protocols, and compare their performance based on established regulatory guidelines.

The Principle of Cross-Validation

Cross-validation of analytical methods is the process of demonstrating that two or more distinct methods are equivalent for a specific intended purpose.[3][4] This is crucial when, for instance, a method used in early development is replaced by a high-throughput method for routine quality control, or when transferring a method between laboratories. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines on analytical method validation, which form the basis of this comparative study.[5][6][7][8][9][10][11][12][13]

The core objective is to ensure that the data generated by different methods are reliable and comparable, thereby maintaining the integrity of the product lifecycle data.

Cross_Validation_Workflow Overall Cross-Validation Workflow cluster_0 Method 1: RP-HPLC-UV cluster_1 Method 2: LC-MS/MS M1_Dev Method Development M1_Val Full Validation (ICH Q2) M1_Dev->M1_Val M1_Data Sample Analysis Data Set 1 M1_Val->M1_Data Compare Statistical Comparison of Data Sets M1_Data->Compare M2_Dev Method Development M2_Val Full Validation (ICH Q2) M2_Dev->M2_Val M2_Data Sample Analysis Data Set 2 M2_Val->M2_Data M2_Data->Compare Report Cross-Validation Report Compare->Report Demonstrate Equivalence

Caption: Overall Cross-Validation Workflow.

Comparative Experimental Protocols

This section details the methodologies for two distinct analytical techniques for Abemaciclib quantification.

Method 1: RP-HPLC-UV for Quantification in Tablet Dosage Form

This method is suitable for routine quality control of pharmaceutical formulations.

Experimental Protocol:

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: Inertsil ODS C18 column (250mm x 4.6mm, 5 µm).[14]

  • Mobile Phase: A mixture of 25 mM di-potassium hydrogen orthophosphate and 0.1% triethylamine in water (pH adjusted to 2.5 with orthophosphoric acid) and Acetonitrile in a 60:40 v/v ratio.[14]

  • Flow Rate: 0.7 ml/min.[14]

  • Column Temperature: 40°C.[14]

  • Detection Wavelength: 298 nm.[14]

  • Injection Volume: 10 µl.[14]

  • Standard Preparation: A stock solution of Abemaciclib is prepared in the mobile phase and serially diluted to create calibration standards ranging from 5-100 µg/ml.[14]

  • Sample Preparation: Twenty tablets are weighed and finely powdered. A quantity of powder equivalent to 50 mg of Abemaciclib is dissolved in the diluent, sonicated, and diluted to a final concentration of 50 µg/ml.[14]

Method 2: LC-MS/MS for Quantification in Human Plasma

This high-sensitivity method is ideal for pharmacokinetic and therapeutic drug monitoring studies.

Experimental Protocol:

  • Instrumentation: A Liquid Chromatography system coupled with a tandem mass spectrometer.

  • Column: Discovery® C18 HPLC Column (2 cm × 2.1 mm, 5 μm).[1]

  • Mobile Phase: Methanol:Acetonitrile (20:80%, v/v) with pH adjusted to 6.5 with diluted ammonia solution.[1]

  • Flow Rate: 0.7 ml/min.[1]

  • Mass Spectrometry: Detection is performed using an MS/MS with electrospray ionization (ESI) in positive ion mode.[15]

  • Mass Transitions: For Abemaciclib, the transition is m/z 507.32 → 393.16. For the internal standard (Abemaciclib-D10), it is m/z 517.66 → 393.16.[1]

  • Standard Preparation: Calibration standards are prepared in human plasma over a concentration range of 6.00-768.00 pg/ml.[1]

  • Sample Preparation: Proteins are precipitated from 50 µL of human plasma using methanol. The supernatant is collected, dried, and reconstituted in the mobile phase.[1][15]

Performance Parameter Comparison

The following table summarizes the key validation parameters for the two methods, based on published data. The acceptance criteria are derived from ICH Q2(R1) and FDA guidelines.[5][7][9]

Parameter Method 1: RP-HPLC-UV Method 2: LC-MS/MS ICH/FDA Acceptance Criteria
Specificity No interference from excipients observed.No interference from plasma components.The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present.
Linearity (r²) > 0.9999> 0.9983Correlation coefficient (r²) should be > 0.99.
Range 5-100 µg/ml[14]6.00-768.00 pg/ml[1]The range should cover the expected concentrations of the analyte in the samples.
Accuracy (% Recovery) 99.96%[14]96.83% to 100.52%[1]For drug substance, typically 98-102%. For bioanalysis, ±15% of the nominal concentration (±20% at LLOQ).
Precision (%RSD) Not explicitly stated, but method deemed precise.Intra-batch: 0.39-3.68% Inter-batch: 0.28-3.18%[1]For drug substance, RSD ≤ 2%. For bioanalysis, RSD ≤ 15% (≤ 20% at LLOQ).
Limit of Detection (LOD) 1.14 µg/ml[14]Not explicitly stated for this specific study, but pg/ml range indicates high sensitivity.A signal-to-noise ratio of 3:1 is generally acceptable.
Limit of Quantitation (LOQ) 3.47 µg/ml[14]6.00 pg/ml[1]A signal-to-noise ratio of 10:1 is generally acceptable, with demonstrated precision and accuracy.
Robustness Method found to be robust for minor variations in flow rate, temperature, and wavelength.[2]Not explicitly detailed in the provided search results.The method should remain unaffected by small, deliberate variations in method parameters.

In-Depth Analysis and Method Selection

The cross-validation data reveals that both the RP-HPLC-UV and LC-MS/MS methods are suitable for their intended applications. The choice between the two depends on the specific requirements of the analysis.

  • RP-HPLC-UV is a robust, cost-effective, and precise method for the quantification of Abemaciclib in pharmaceutical dosage forms.[2][14] Its linearity and accuracy are excellent for ensuring the quality of the final product. However, its higher limit of detection and quantitation makes it unsuitable for analyses requiring high sensitivity, such as in biological matrices.

  • LC-MS/MS offers exceptional sensitivity and specificity, making it the gold standard for bioanalytical applications.[1][15][16] The ability to quantify Abemaciclib at the pg/ml level is essential for pharmacokinetic studies where drug concentrations in plasma are very low.[1] The use of an isotopically labeled internal standard enhances the precision and accuracy of the method.[1]

Method_Selection_Logic Logical Framework for Method Selection Start Analytical Requirement Matrix Matrix Type? Start->Matrix Sensitivity Sensitivity Requirement? Matrix->Sensitivity Pharmaceutical Dosage Form LCMS Select LC-MS/MS Matrix->LCMS Biological Matrix (e.g., Plasma) HPLC Select RP-HPLC-UV Sensitivity->HPLC High Concentration (µg/ml) Sensitivity->LCMS Low Concentration (pg/ml - ng/ml)

Caption: Logical Framework for Method Selection.

Conclusion

The cross-validation of analytical methods for Abemaciclib demonstrates that both RP-HPLC-UV and LC-MS/MS are reliable and accurate techniques. The RP-HPLC-UV method is well-suited for quality control applications of the drug product, while the superior sensitivity of the LC-MS/MS method makes it indispensable for bioanalytical studies. A thorough understanding of the strengths and limitations of each method, guided by regulatory frameworks, is essential for their effective implementation in the pharmaceutical development lifecycle.

References

  • Efficient Determination of Abemaciclib Concentrations in Human Plasma Via LC-MS/MS. (n.d.).
  • Development and Validation of a Quantitative LC-MS/MS Method for CDK4/6 Inhibitors Palbociclib, Ribociclib, Abemaciclib, and Abemaciclib-M2 in Human Plasma. (n.d.). National Institutes of Health.
  • Analytical Method Development and Validation of RP-HPLC method for the Estimation of Abemaciclib Content in Tablet Dosage Form. (n.d.).
  • Development of a SPE-LC-MS Method for the Quantitation of Palbociclib and Abemaciclib in Human Plasma. (n.d.). MDPI.
  • Development and validation of a reversed-phase high-performance liquid chromatography-ultraviolet method for abemaciclib-related substance detection in bulk drugs. (n.d.). PubMed.
  • Development and Validation of Reverse Phase High-Performance Liquid Chromatography Method for Quantitative Estimation of Abemaciclib in Tablet Dosage. (n.d.). Human Journals.
  • Improvement of a Robust HPLC Method for Abemaciclib and Its Process-Related Pollutants; Degradation Product Identification Using. (n.d.). IJEASM.
  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. (n.d.). gmp-compliance.org.
  • Therapeutic drug monitoring in breast cancer therapy – LC-MS/MS method for quantification of the CDK4/6 inhibitors abemaciclib, palbociclib, ribociclib, and major metabolites abemaciclib M20 and M2 in human serum. (n.d.). CiNii Research.
  • An UHPLC-MS/MS method for quantification of the CDK4/6 inhibitor abemaciclib in human serum. (2022, February 7). National Institutes of Health.
  • Full article: Quantification of Abemaciclib and Metabolites: Evolution of Bioanalytical Methods Supporting a Novel Oncolytic Agent. (n.d.).
  • Q2(R2) Validation of Analytical Procedures March 2024. (2024, March 6). FDA.
  • ICH and FDA Guidelines for Analytical Method Validation. (2025, October 22). Lab Manager.
  • EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. (2024, February 7).
  • Highlights from FDA's Analytical Test Method Validation Guidance. (2024, June 25). ProPharma.
  • 3 Key Regulatory Guidelines for Method Validation. (2025, July 30). Altabrisa Group.
  • Bioanalytical method validation - Scientific guideline. (n.d.). European Medicines Agency (EMA).
  • Quality: specifications, analytical procedures and analytical validation. (2023, December 15). European Medicines Agency (EMA).
  • Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion. (2024, November 6). PMC.
  • ICH Q2(R2) Validation of analytical procedures - Scientific guideline. (n.d.).
  • ICH guideline Q2(R2) on validation of analytical procedures. (2022, March 31). European Medicines Agency (EMA).
  • Cross and Partial Validation. (n.d.).
  • ICH Guidelines for Analytical Method Validation Explained. (2025, July 22). AMSbiopharma.
  • ICH Q2(R2) Guide: Analytical Method Validation Explained. (2026, January 7). IntuitionLabs.

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A Comparative Guide to the Biological Activity of Asenapine and a Proposed Framework for Characterizing 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of psychopharmacology, the atypical antipsychotic Asenapine represents a significant therapeutic agent for schizophrenia and bipolar disorder, distinguished by its complex and unique receptor interaction profile.[1] This guide provides an in-depth analysis of the biological activity of Asenapine. Concurrently, it addresses the compound 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione. Current literature identifies this molecule primarily as a chemical intermediate in the synthesis of other pharmaceuticals, with a notable lack of publicly available data on its biological activity in a neuropsychiatric context.[2]

Given this disparity, a direct, data-driven comparison is not presently feasible. Therefore, this guide is structured in two parts. First, we will dissect the established biological and pharmacodynamic profile of the parent drug, Asenapine. Second, we will propose a comprehensive, multi-stage experimental framework designed to rigorously characterize the biological activity of this compound. This proposed workflow serves as a robust roadmap for researchers, outlining the necessary in vitro and in vivo studies to determine its potential as a neurologically active agent and enable a future, evidence-based comparison with drugs like Asenapine.

Part 1: Biological Profile of the Parent Drug, Asenapine

Asenapine is a second-generation atypical antipsychotic approved for the treatment of schizophrenia and acute manic or mixed episodes associated with bipolar I disorder.[3] Its therapeutic efficacy is believed to stem from a combination of antagonist activities at dopamine D2 and serotonin 5-HT2A receptors. However, its clinical profile is further defined by a broad pharmacodynamic footprint, demonstrating high affinity for a multitude of neurotransmitter receptors.[4]

Mechanism of Action & Receptor Binding Profile

Asenapine's mechanism of action is not fully elucidated but is intrinsically linked to its potent antagonism at numerous G-protein coupled receptors.[5] Unlike many other antipsychotics, Asenapine exhibits a unique "receptor signature," with particularly high affinity for various serotonin receptor subtypes (5-HT2A, 5-HT2C, 5-HT6, 5-HT7), dopamine receptors (D1, D2, D3, D4), adrenergic receptors (α1, α2), and histamine H1 receptors.[4][6] Notably, it has negligible affinity for muscarinic cholinergic receptors, which predicts a low incidence of anticholinergic side effects like dry mouth or constipation.[5][7]

This multi-receptor activity is thought to contribute to its efficacy against both positive and negative symptoms of schizophrenia and its effects on mood and cognition.[1][8] The potent antagonism at receptors beyond the classical D2/5-HT2A targets may offer additional therapeutic benefits. For instance, 5-HT7 receptor antagonism has been linked to potential pro-cognitive effects in preclinical models.[7]

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine DA_release Release DA_vesicle->DA_release D2R D2 Receptor DA_release->D2R Dopamine AC Adenylyl Cyclase D2R->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Response Cellular Response (Reduced Psychosis) PKA->Response Asenapine Asenapine Asenapine->D2R Antagonism

Asenapine's antagonism of the Dopamine D2 receptor.
Quantitative Receptor Affinity Data

The binding affinity of a drug for its receptor is a critical determinant of its potency and potential for target engagement at therapeutic doses. The affinity is typically expressed as the inhibition constant (Ki) or its logarithmic transformation (pKi). The data below, compiled from authoritative receptor binding studies, summarizes Asenapine's profile.[4][6][7]

Receptor TargetAsenapine Affinity (Ki, nM)Asenapine Affinity (pKi)
Serotonin Receptors
5-HT2A0.0610.2
5-HT2C0.0310.5
5-HT70.139.9
5-HT60.259.6
5-HT1A2.58.6
5-HT1B4.08.4
5-HT2B0.169.8
Dopamine Receptors
D21.38.9
D30.429.4
D11.48.9
D41.19.0
Adrenergic Receptors
α11.28.9
α2A1.28.9
α2B0.329.5
Histamine Receptors
H11.09.0
H26.28.2

Part 2: A Proposed Experimental Framework for Characterizing this compound

To ascertain the biological activity of a novel compound, a hierarchical screening approach is essential, progressing from broad, high-throughput in vitro assays to more complex, physiologically relevant in vivo models. This ensures a systematic and cost-effective evaluation while building a comprehensive pharmacological profile.[9]

Experimental Workflow Diagram

The following workflow illustrates the logical progression for characterizing a novel compound with potential CNS activity.

Systematic workflow for novel CNS drug characterization.
Step 1: In Vitro Receptor Binding Assays

Causality and Rationale: The foundational step in characterizing a potential antipsychotic is to determine its binding affinity across a panel of CNS receptors. Atypical antipsychotic activity is strongly correlated with high affinity for D2 and 5-HT2A receptors.[10] A broad panel is crucial for predicting not only therapeutic action but also potential side effects (e.g., H1 binding predicts sedation, muscarinic binding predicts anticholinergic effects, α1 binding predicts orthostatic hypotension).[11] This protocol is self-validating through the inclusion of a known competitor (e.g., unlabeled Haloperidol) to establish assay integrity and generate a standard curve.

Detailed Protocol: Dopamine D2 Receptor Radioligand Binding Assay

  • Preparation of Cell Membranes:

    • Culture HEK293 cells stably expressing the human dopamine D2 receptor.

    • Harvest cells and homogenize in ice-cold assay buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA).

    • Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C.

    • Resuspend the resulting membrane pellet in fresh assay buffer to a final protein concentration of 1 mg/mL, determined by a Bradford assay.

  • Binding Reaction:

    • In a 96-well plate, add in triplicate:

      • 50 µL of assay buffer.

      • 50 µL of the radioligand, [3H]-Spiperone (a D2 antagonist), to a final concentration of 0.2 nM.

      • 50 µL of the test compound (this compound) at 10-12 serial dilutions (e.g., 1 pM to 10 µM).

      • For non-specific binding (NSB) wells, add a high concentration of an unlabeled competitor (e.g., 10 µM Haloperidol) instead of the test compound.

      • For total binding wells, add buffer instead of the test compound.

    • Initiate the binding reaction by adding 50 µL of the prepared cell membrane suspension (e.g., 20-40 µg protein per well).

  • Incubation and Termination:

    • Incubate the plate at room temperature for 90 minutes to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound radioligand from the unbound.

    • Quickly wash each filter disc three times with 3 mL of ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove any non-specifically trapped radioligand.

  • Quantification and Data Analysis:

    • Place the filter discs into scintillation vials, add 4 mL of scintillation cocktail, and allow to sit for at least 4 hours.

    • Quantify the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

    • Calculate the specific binding: Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Step 2: In Vivo Behavioral Models of Antipsychotic Efficacy

Causality and Rationale: Positive results from in vitro assays must be validated in a whole-animal system to assess functional efficacy. Pharmacological models of psychosis, such as those induced by NMDA receptor antagonists like phencyclidine (PCP) or ketamine, are widely used.[12][13] These agents produce a hyperlocomotor state in rodents that is reliably reversed by clinically effective antipsychotic drugs, providing a strong predictive model for antipsychotic-like activity.[12] The inclusion of vehicle and positive control groups (e.g., Asenapine) is critical for validating the experimental model and providing a benchmark for comparison.

Detailed Protocol: Phencyclidine (PCP)-Induced Hyperlocomotion in Mice

  • Animal Acclimation:

    • Use male C57BL/6 mice (8-10 weeks old).

    • House the animals in groups of 4-5 per cage with ad libitum access to food and water, under a 12-hour light/dark cycle.

    • Acclimate the mice to the testing room for at least 60 minutes before the experiment begins.

  • Experimental Groups:

    • Divide animals into at least four groups (n=8-12 per group):

      • Group 1: Vehicle (e.g., saline) + Vehicle (saline)

      • Group 2: Vehicle (e.g., saline) + PCP (e.g., 5 mg/kg, i.p.)

      • Group 3: Test Compound (dose range) + PCP (5 mg/kg, i.p.)

      • Group 4: Positive Control (e.g., Asenapine, 0.1 mg/kg, s.c.) + PCP (5 mg/kg, i.p.)

  • Drug Administration and Habituation:

    • Administer the test compound or positive control at the appropriate pretreatment time (e.g., 30 minutes before PCP).

    • Place each mouse individually into an open-field activity chamber (e.g., 40 cm x 40 cm x 30 cm) equipped with infrared beams to track movement.

    • Allow the mice to habituate to the chamber for 30 minutes.

  • PCP Challenge and Data Collection:

    • After habituation, remove the mice, administer PCP (or vehicle), and immediately return them to the same activity chamber.

    • Record locomotor activity (e.g., total distance traveled, beam breaks) continuously for 60-90 minutes.

  • Data Analysis:

    • Analyze the data in time bins (e.g., 5-minute intervals) and as a total cumulative count over the entire session.

    • Compare the locomotor activity between groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's).

    • A statistically significant reduction in locomotor activity in the "Test Compound + PCP" group compared to the "Vehicle + PCP" group indicates potential antipsychotic-like efficacy. The magnitude of this effect can be compared to that of the Asenapine positive control group.

Part 3: Hypothetical Comparative Analysis

Upon completion of the proposed experimental framework, the generated data for this compound would allow for a direct and meaningful comparison with Asenapine.

Hypothetical Data Summary for Comparison
ParameterAsenapine (Known Data) Compound X (Hypothetical Data) Interpretation of Hypothetical Outcome
Binding Affinity (Ki, nM)
Dopamine D21.3[Data from Assay]Lower Ki suggests higher potency. D2/5-HT2A ratio informs 'atypicality'.
Serotonin 5-HT2A0.06[Data from Assay]High 5-HT2A affinity relative to D2 is a hallmark of atypical antipsychotics.[14]
Histamine H11.0[Data from Assay]High affinity (low Ki) would predict a sedative side-effect profile.
Muscarinic M1> 8000[Data from Assay]Any significant affinity (low Ki) would predict undesirable anticholinergic effects.
In Vitro Function
D2 ReceptorAntagonist[Data from Assay]Confirmation of antagonism is critical for antipsychotic action. Partial agonism would suggest an aripiprazole-like profile.
In Vivo Efficacy
PCP-Induced HyperlocomotionReverses effect[Data from Assay]The dose at which it reverses hyperlocomotion indicates its in vivo potency and potential therapeutic window.

Conclusion

Asenapine is a well-characterized atypical antipsychotic with a broad and potent multi-receptor binding profile that underpins its clinical utility in treating severe psychiatric disorders.[6] While this compound is currently known as a synthetic intermediate, its structural features warrant a systematic investigation into its potential biological activities.[2] A direct comparison is impossible without empirical data.

The experimental framework detailed in this guide provides a scientifically rigorous and logically structured pathway for the comprehensive characterization of this novel compound. By progressing from in vitro receptor profiling to in vivo functional and behavioral assays, researchers can effectively determine its pharmacological signature. The data generated from these studies would not only elucidate the compound's mechanism of action but also enable a direct, evidence-based comparison of its biological activity with established parent drugs like Asenapine, ultimately determining its potential as a novel therapeutic candidate.

References

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  • Bertašiūtė, M., et al. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Molecules, 27(15), 5005. [Link]

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A Senior Application Scientist's Guide to Chromatographic Column Selection for Asenapine Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Critical Role of Impurity Profiling for Asenapine

Asenapine is an atypical antipsychotic medication, primarily used for the treatment of schizophrenia and bipolar disorder.[1][2] It is available as sublingual tablets and a transdermal patch to bypass extensive first-pass metabolism.[2] The chemical entity is (3aR,12bR)-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenzo[2,3:6,7]oxepino[4,5-c]pyrrole, and it is typically formulated as a maleate salt.[3] The manufacturing process and subsequent storage can introduce impurities, which are any components of the drug substance that are not the chemical entity defined as the drug substance.[4] These impurities can arise from starting materials, by-products, intermediates, degradation products, reagents, ligands, and catalysts.[5]

The International Council for Harmonisation (ICH) provides stringent guidelines for the control of impurities in new drug substances.[4][6] The ICH Q3A(R2) guideline, for instance, mandates the reporting, identification, and qualification of impurities above certain thresholds.[4][6] Therefore, a robust and reliable analytical method for impurity profiling is not just a quality control measure but a regulatory necessity. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose due to its high resolution, sensitivity, and reproducibility.[7][8] The choice of the HPLC column is arguably the most critical factor in developing a successful separation method.[9] This guide provides a head-to-head comparison of different chromatographic columns for the impurity profiling of Asenapine, supported by a synthesis of published experimental data, to aid researchers, scientists, and drug development professionals in making informed decisions.

Understanding Asenapine and Its Impurities

Before delving into column selection, it is crucial to understand the physicochemical properties of Asenapine and its known impurities. Asenapine is a weakly basic compound with a pKa of 8.6.[3] This property dictates that the pH of the mobile phase will significantly influence its retention and peak shape in reversed-phase HPLC.

Some of the known process-related and degradation impurities of Asenapine include:

  • N-Oxide Impurity: Formed due to oxidation.

  • Desmethyl Asenapine: A metabolite and potential process impurity.[10]

  • Deschloro Asenapine: A process-related impurity.[10]

  • Amide Impurity: Likely a process-related impurity.[11]

  • Fumaric Acid: A counter-ion that can be present as an impurity.[10]

  • 11-Hydroxy Asenapine: A phenolic impurity.[7]

Forced degradation studies are essential to identify potential degradation products that may form under various stress conditions such as acid and base hydrolysis, oxidation, heat, and photolysis.[12][13] A successful chromatographic method must be stability-indicating, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.[12]

The Heart of the Separation: The Chromatographic Column

The selection of an appropriate stationary phase is the most influential factor in achieving the desired selectivity and resolution in an HPLC separation.[9] For Asenapine and its structurally similar impurities, reversed-phase HPLC is the method of choice.[14] In this mode, a non-polar stationary phase is used with a polar mobile phase. The most common stationary phases are based on silica particles chemically bonded with alkyl chains, such as C18 (octadecyl) and C8 (octyl).

The general workflow for column selection in impurity profiling is as follows:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Development & Optimization cluster_2 Phase 3: Validation A Define Analyte Properties (Asenapine & Impurities) B Select a Set of Dissimilar Columns (e.g., C18, C8, Phenyl) A->B Informs Selection C Screen Columns with Generic Gradients at Different pH values B->C Systematic Approach D Select Best Performing Column (Resolution, Peak Shape) C->D Evaluate Data E Optimize Mobile Phase (Organic Modifier, Buffer) D->E Fine-tuning F Optimize Gradient & Temperature E->F Further Refinement G Validate Method as per ICH Q2(R1) F->G Finalized Method

Caption: Workflow for HPLC column selection and method development.

Head-to-Head Comparison of Chromatographic Columns for Asenapine Impurity Profiling

While a single study directly comparing multiple columns under identical conditions is not available in the public domain, we can synthesize data from various published methods to provide a comparative overview. The following table summarizes the performance of different columns used for the analysis of Asenapine and its impurities.

Column Stationary Phase Dimensions (mm) Particle Size (µm) Mobile Phase Key Findings & Performance Reference
SunFire C18 C18250 x 4.650.02 M KH2PO4: Acetonitrile (95:05, v/v), pH 3.5Good resolution of Asenapine from its degradation products in forced degradation studies. Retention time of Asenapine was 5.51 min.[12]
Inertsil C8 C8250 x 4.65Phosphate buffer (pH 6.8), water & acetonitrileSuccessfully separated Asenapine from known impurities including N-Oxide, Desmethyl, Deschloro, and Amide.[11][15]
Chromosil C18 C18150 x 4.65Acetonitrile and ammonium acetate buffer (pH 5)A UPLC method that provided a short retention time for Asenapine (2.160 min) and was stability-indicating.[16]
Acquity BEH Shield RP18 C18 with embedded polar group100 x 2.11.7Acetonitrile, methanol, and KH2PO4 buffer with ion-pairing agent (pH 2.2)UPLC method with gradient elution that separated process-related impurities and degradation products, including Fumaric acid and Desmethyl asenapine. This column is noted for better retention of polar analytes.[10]
BDS Hypersil C18 C18Not SpecifiedNot Specified0.1% orthophosphoric acid, acetonitrile, and methanol (50:30:20 v/v)Isocratic LC-MS/MS method that separated five degradation products of Asenapine.[17]
Hiber C18 C18250 x 4.650.05 M KH2PO4: Acetonitrile (60:40, v/v), pH 2.7Simple isocratic method with a retention time of 4.2 min for Asenapine.[3]

Expert Analysis and Recommendations

The choice of the optimal column depends on the specific requirements of the analysis, such as the number and type of impurities to be monitored, the desired analysis time, and the available instrumentation (HPLC or UPLC).

C18 Columns: The Workhorse for General Impurity Profiling

C18 columns are the most widely used for Asenapine analysis and for good reason.[3][12][16][17] They offer excellent hydrophobic retention and are suitable for separating Asenapine from many of its less polar impurities. The SunFire C18 and Hiber C18 columns have demonstrated good performance in stability-indicating assays.[3][12] The choice between different brands of C18 columns can come down to subtle differences in silica purity, surface area, carbon load, and end-capping technology, which can affect peak shape and selectivity. For initial method development, a modern, high-purity silica C18 column is an excellent starting point.

C8 Columns: An Alternative for Faster Analysis

The Inertsil C8 column, with its shorter alkyl chain, provides less hydrophobic retention compared to a C18 column.[11][15] This can be advantageous for reducing analysis time, especially if the impurities are strongly retained on a C18 column. It can also offer a different selectivity for closely eluting peaks. The successful separation of several known impurities on the Inertsil C8 demonstrates its suitability for routine quality control.[11]

Columns with Polar-Embedded Stationary Phases: For Enhanced Polar Retentivity

The Acquity BEH Shield RP18 column features an embedded polar group within the C18 chain. This unique chemistry makes the stationary phase more resistant to dewetting in highly aqueous mobile phases and provides enhanced retention for polar compounds.[10] This is particularly useful for separating polar impurities like Fumaric Acid, which may have little to no retention on a standard C18 column.[10] The use of an ion-pairing agent in the mobile phase with this column further aids in the retention and separation of acidic and basic compounds.[10] For comprehensive impurity profiling that includes polar analytes, a column with a polar-embedded stationary phase is highly recommended.

UPLC Columns: For High Throughput and Resolution

The use of UPLC columns with sub-2 µm particles, such as the Acquity BEH Shield RP18 , offers significant advantages in terms of speed and resolution.[10] While requiring a UPLC system capable of handling higher backpressures, these columns can dramatically reduce run times and solvent consumption, making them ideal for high-throughput environments.

The logical relationship for selecting a column can be visualized as follows:

G A Analytical Goal B Routine QC for known non-polar impurities A->B C Comprehensive profiling including polar impurities A->C D High-throughput analysis A->D E Standard C18 or C8 Column B->E Recommended F Polar-embedded or Phenyl Column C->F Recommended G UPLC Column (sub-2 µm) D->G Recommended

Caption: Decision tree for chromatographic column selection.

Experimental Protocol: A Generalized Method for Asenapine Impurity Profiling

This protocol is a synthesis of the methods found in the literature and serves as a starting point for method development.

1. Materials and Reagents

  • Asenapine maleate reference standard and impurity standards.

  • HPLC-grade acetonitrile and methanol.

  • Potassium dihydrogen phosphate (KH2PO4) or ammonium acetate, analytical grade.

  • Orthophosphoric acid, analytical grade.

  • HPLC-grade water.

2. Chromatographic System

  • An HPLC or UPLC system with a UV or PDA detector.

  • Data acquisition and processing software.

3. Chromatographic Conditions (Starting Point)

  • Column: A high-purity C18 column (e.g., 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.02 M KH2PO4 buffer, pH adjusted to 3.0 with orthophosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 70% B

    • 25-30 min: 70% B

    • 30-32 min: 70% to 10% B

    • 32-40 min: 10% B (equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 232 nm or 270 nm.[12][13]

  • Injection Volume: 10 µL.

4. Sample Preparation

  • Standard Solution: Prepare a stock solution of Asenapine maleate in a suitable diluent (e.g., a mixture of mobile phase A and B) at a concentration of about 0.5 mg/mL.

  • Impurity Stock Solutions: Prepare individual stock solutions of known impurities.

  • Spiked Sample (System Suitability): Prepare a solution of Asenapine spiked with all known impurities at the desired concentration level (e.g., 0.1% of the API concentration).

  • Test Sample: Prepare the drug substance or product sample at a concentration of 0.5 mg/mL in the diluent.

5. Method Validation The developed method must be validated according to ICH Q2(R1) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.[18]

Conclusion and Future Perspectives

The selection of the right chromatographic column is paramount for the successful impurity profiling of Asenapine. While standard C18 columns are effective for general-purpose analysis, C8 columns can offer faster run times. For comprehensive profiling, especially when dealing with polar impurities, columns with polar-embedded stationary phases are highly advantageous. The move towards UPLC technology with sub-2 µm particle columns is a clear trend for achieving higher throughput and superior resolution.

This guide provides a comparative framework based on existing literature to aid in the selection of an appropriate column. It is imperative for scientists to perform their own column screening and method optimization to develop a robust and reliable method that is fit for its intended purpose and complies with all regulatory requirements. The principles and data presented herein should serve as a solid foundation for this critical task in pharmaceutical development and quality control.

References

  • ICH Q3A(R2) Impurities in New Drug Substances. European Medicines Agency. [Link]

  • Impurities in Drug Substance-An Overview of ICH Q3A, Q3C and M7 Guidelines. International Journal of Pharmaceutical Investigation. [Link]

  • ICH Q3A(R2) Impurities in New Drug Substances. ECA Academy. [Link]

  • Stability-Indicating Liquid Chromatographic Method for the Quantification of the New Antipsychotic Agent Asenapine in Bulk and in Pharmaceutical Formulation. PMC - NIH. [Link]

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). [Link]

  • Determination of Asenapine Maleate in Pharmaceutical and Biological Matrices: A Critical Review of Analytical Techniques over the Past Decade. Springer. [Link]

  • Validated Stability Indicating Analytical Method for the Estimation of Asenapine Maleate Using UPLC Method. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • Q3A(R2) | PPTX. Slideshare. [Link]

  • HPLC method development and validation for asenapine tablets. World Journal of Pharmaceutical Research. [Link]

  • (PDF) Stress Degradation Studies and Development and Validation of RP-HPLC Method for the Estimation of Asenapine Maleate. ResearchGate. [Link]

  • Determination of degradation products and process related impurities of asenapine maleate in asenapine sublingual tablets by UPLC. ResearchGate. [Link]

  • Method Development for Drug Impurity Profiling: Part 1. LCGC International. [Link]

  • Characterization of Stress Degradation Products of Asenapine by LC-MS/MS and Elucidation of their Degradation Pathway | Toxicology International. Informatics Journals. [Link]

  • Priority Monographs. US Pharmacopeia (USP). [Link]

  • Validation of an RP-HPLC Method for the Determination of Asenapine Maleate in Dissolution Media and Application to Study In Vitro Release from Co-Crystals. MDPI. [Link]

  • Method development and validation of RP-HPLC method for determination of new antipsychotic agent asenapine maleate in bulk and i. Scholars Research Library. [Link]

  • Validuted RP- HPLC method for Determination of modafinil in Pharmaceutical formalation and forced degradation. [Link]

  • Asenapine Monograph for Professionals. Drugs.com. [Link]

  • Chemistry Review(s). accessdata.fda.gov. [Link]

  • Guide: HPLC columns selection guide. European Pharmaceutical Review. [Link]

  • HPLC Column Selection Guide. Aurora Pro Scientific. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Veeprho. [Link]

  • SAPHRIS. [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • asenapine SAPHRIS. Psychopharmacopeia. [Link]

  • Asenapine: an atypical antipsychotic with atypical formulations. PMC - NIH. [Link]

  • Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

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A Comprehensive Guide to the Analytical Confirmation of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione Using a Reference Standard

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and manufacturing, the unambiguous confirmation of a chemical's identity and purity is a cornerstone of quality control and regulatory compliance. This is particularly critical for active pharmaceutical ingredient (API) intermediates, such as 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione, a key precursor in the synthesis of the antiepileptic drug Lacosamide.[1] This guide provides an in-depth, scientifically grounded framework for researchers, analytical chemists, and quality control professionals on how to rigorously confirm the identity of a synthesized or procured batch of this compound against a certified reference standard.

The structural complexity of this compound, which contains a pyrrolidine-2,4-dione core, a substituted phenyl ring, and a phenoxy moiety, necessitates a multi-modal analytical approach.[2][3][4] The pyrrolidine skeleton is a common feature in many vital drugs, making the precise characterization of its derivatives a matter of significant importance.[3] This guide will detail the application of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The rationale behind employing this specific suite of techniques is to create a self-validating system of analysis, where each method provides orthogonal and confirmatory data, thus ensuring the highest degree of confidence in the material's identity.

The use of a certified reference standard is pivotal in this process.[5][6] A reference standard is a highly purified and well-characterized substance that serves as a benchmark for identity, purity, and potency.[7] By comparing the analytical data from the test sample to that of the reference standard under identical conditions, a definitive confirmation of the compound's identity can be achieved.[5][6]

The Analytical Workflow: A Multi-faceted Approach to Identity Confirmation

The confirmation of this compound's identity is a systematic process. The following workflow outlines the logical progression of analyses, starting from chromatographic purity and moving towards detailed structural elucidation.

Identity_Confirmation_Workflow cluster_0 Start: Sample & Reference Standard cluster_1 Chromatographic & Purity Analysis cluster_2 Structural Elucidation cluster_3 Conclusion start Test Sample of this compound hplc HPLC-UV Analysis (Purity & Retention Time Match) start->hplc gcms GC-MS Analysis (Retention Time & Mass Spectrum Match) start->gcms nmr NMR Spectroscopy (¹H & ¹³C Chemical Shift & Coupling Match) start->nmr ftir FTIR Spectroscopy (Functional Group Fingerprint Match) start->ftir ref_std Certified Reference Standard ref_std->hplc ref_std->gcms ref_std->nmr ref_std->ftir conclusion Identity Confirmed hplc->conclusion gcms->conclusion nmr->conclusion ftir->conclusion

Caption: A workflow diagram illustrating the multi-technique approach for identity confirmation.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity and Initial Identification

HPLC is an indispensable technique for assessing the purity of small molecule APIs and their intermediates.[8][9][10] Its primary role in this context is twofold: to determine the purity of the test sample by separating it from any process-related impurities or degradation products, and to provide an initial, yet robust, confirmation of identity by comparing the retention time of the main peak in the test sample's chromatogram with that of the certified reference standard.[11][12]

Experimental Protocol: HPLC-UV Analysis

Objective: To compare the retention time and UV spectrum of the test sample with the reference standard and to determine the purity of the test sample.

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

  • This compound Reference Standard

  • Test Sample of this compound

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase. A common starting point for a compound of this nature is a gradient of acetonitrile and water. For example, Mobile Phase A: Water with 0.1% formic acid; Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

  • Sample Solution Preparation: Prepare the test sample solution in the same manner and at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18, 4.6 mm x 250 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: 254 nm (or a wavelength determined by UV scan of the analyte)

    • Gradient Program: A typical gradient might be: 0-20 min, 50-90% B; 20-25 min, 90% B; 25-26 min, 90-50% B; 26-30 min, 50% B.

  • Analysis: Inject the standard solution followed by the sample solution.

  • Data Evaluation:

    • Compare the retention time of the major peak in the sample chromatogram with that of the standard. They should not differ by more than a specified tolerance (e.g., ± 2%).

    • Determine the purity of the sample by calculating the area percentage of the main peak relative to the total area of all peaks.

    • If a photodiode array (PDA) detector is available, compare the UV spectrum of the sample peak with the standard peak.

Data Presentation: HPLC Results
SampleRetention Time (min)Purity (%)
Reference Standard15.23>99.8%
Test Sample (Batch XYZ)15.2599.5%
Acceptance Criteria ± 2% of Standard ≥ 99.0%

Gas Chromatography-Mass Spectrometry (GC-MS): Confirmatory Identity and Volatile Impurity Profile

GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For this compound, GC-MS provides a confirmatory layer of identification through the comparison of both the gas chromatographic retention time and the mass spectrum with the reference standard.[13][14] The mass spectrum, which is a fingerprint of the molecule's fragmentation pattern upon electron ionization, is a highly specific identifier.[15]

Experimental Protocol: GC-MS Analysis

Objective: To confirm the identity of the test sample by comparing its GC retention time and mass spectrum with the reference standard.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for polar compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler

  • Data acquisition and processing software

Reagents:

  • Suitable solvent (e.g., Dichloromethane or Ethyl Acetate, GC grade)

  • This compound Reference Standard

  • Test Sample of this compound

Procedure:

  • Standard Solution Preparation: Prepare a dilute solution of the reference standard (e.g., 100 µg/mL) in a suitable volatile solvent.

  • Sample Solution Preparation: Prepare the test sample solution at the same concentration as the standard.

  • GC-MS Conditions:

    • Inlet Temperature: 280 °C

    • Injection Volume: 1 µL (splitless or with an appropriate split ratio)

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program: Start at 150 °C, hold for 1 min, ramp to 300 °C at 15 °C/min, and hold for 5 min.

    • MS Transfer Line Temperature: 290 °C

    • Ion Source Temperature: 230 °C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Mass Range: m/z 40-500

  • Analysis: Inject the standard and sample solutions.

  • Data Evaluation:

    • Compare the retention time of the analyte peak in the sample and standard chromatograms.

    • Compare the mass spectrum of the analyte peak in the sample with that of the standard. The fragmentation pattern should be identical.

Data Presentation: GC-MS Comparison
ParameterReference StandardTest Sample (Batch XYZ)
GC Retention Time 12.8 min12.8 min
Mass Spectrum (Major Ions) m/z: 315 (M+), 238, 203, 168, 115, 77m/z: 315 (M+), 238, 203, 168, 115, 77
Conclusion -Match

Nuclear Magnetic Resonance (NMR) Spectroscopy: Unambiguous Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds.[16][17][18] Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively.[19][20] A direct comparison of the NMR spectra of the test sample and the reference standard provides definitive proof of structural identity.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy

Objective: To confirm the molecular structure of the test sample by comparing its ¹H and ¹³C NMR spectra with those of the reference standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

  • NMR tubes

Reagents:

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) with Tetramethylsilane (TMS) as an internal standard

  • This compound Reference Standard

  • Test Sample of this compound

Procedure:

  • Sample Preparation: Dissolve approximately 10-20 mg of the reference standard in about 0.6 mL of deuterated solvent in an NMR tube. Repeat for the test sample.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum for both the standard and the sample.

    • Acquire a ¹³C NMR spectrum (typically proton-decoupled) for both samples.

  • Data Evaluation:

    • Overlay the ¹H NMR spectra of the sample and the standard. The chemical shifts, signal multiplicities (splitting patterns), and integration values should be identical.

    • Overlay the ¹³C NMR spectra. The chemical shifts of all carbon signals should match.

Data Presentation: NMR Spectral Data Comparison (Exemplary)
ParameterReference Standard (δ, ppm in CDCl₃)Test Sample (Batch XYZ) (δ, ppm in CDCl₃)
¹H NMR 7.4-6.9 (m, 8H, Ar-H), 3.8 (s, 1H, CH), 3.0 (s, 3H, N-CH₃)7.4-6.9 (m, 8H, Ar-H), 3.8 (s, 1H, CH), 3.0 (s, 3H, N-CH₃)
¹³C NMR 175.2 (C=O), 172.8 (C=O), 155.1, 134.5, ... (Ar-C), 55.4 (CH), 25.1 (N-CH₃)175.2 (C=O), 172.8 (C=O), 155.1, 134.5, ... (Ar-C), 55.4 (CH), 25.1 (N-CH₃)
Conclusion -Identical Spectra

Fourier-Transform Infrared (FTIR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[21][22] The infrared spectrum serves as a unique "fingerprint" for a compound.[23][24] By comparing the FTIR spectrum of the test sample to that of the reference standard, a high degree of confidence in the identity of the material can be established.

Experimental Protocol: FTIR Spectroscopy

Objective: To confirm the presence of key functional groups and the overall molecular fingerprint by comparing the FTIR spectrum of the test sample with that of the reference standard.

Instrumentation:

  • FTIR spectrometer with an appropriate sampling accessory (e.g., Attenuated Total Reflectance - ATR)

Reagents:

  • This compound Reference Standard

  • Test Sample of this compound

Procedure:

  • Background Spectrum: Acquire a background spectrum of the empty ATR crystal.

  • Sample Analysis: Place a small amount of the reference standard powder on the ATR crystal and acquire the spectrum. Clean the crystal and repeat with the test sample.

  • Data Evaluation: Overlay the spectra of the sample and the standard. The positions and relative intensities of the absorption bands in the fingerprint region (approximately 1500-400 cm⁻¹) should be identical. Key functional group absorptions should also match.

Data Presentation: FTIR Spectral Data Comparison (Exemplary)
Functional GroupReference Standard (cm⁻¹)Test Sample (Batch XYZ) (cm⁻¹)
C=O (dione) ~1760, ~1710~1760, ~1710
C-O-C (ether) ~1240~1240
C-Cl ~780~780
Aromatic C=C ~1590, ~1490~1590, ~1490
Conclusion -Identical Spectra

Conclusion

The identity of a batch of this compound can be confirmed with a high degree of scientific certainty by employing a multi-technique analytical approach and comparing the results to a certified reference standard. A perfect match in HPLC retention time, GC-MS retention time and mass spectrum, NMR chemical shifts and coupling patterns, and FTIR spectral fingerprint provides unequivocal evidence of the compound's identity. This rigorous, self-validating methodology is essential for ensuring the quality and consistency of this critical pharmaceutical intermediate, thereby contributing to the safety and efficacy of the final drug product.

References

  • Manufacturer of this compound: A Feasibility Analysis. (n.d.).
  • Synthesis and activity of 1,3,5-triphenylimidazolidine-2,4-diones and 1,3,5-triphenyl-2-thioxoimidazolidin-4-ones: characterization of new CB1 cannabinoid receptor inverse agonists/antagonists. (2006). Journal of Medicinal Chemistry. Retrieved from [Link]

  • This compound. (n.d.). Hangzhou Huarong Pharm Co., Ltd.
  • Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. (2022). Molecules. Retrieved from [Link]

  • Synthesis of some 3-substituted 1,5-diphenylpyrrolidine-2,4-diones as potential antimicrobial, anti-HIV-1 and antineoplastic agents. (2003). Archiv der Pharmazie. Retrieved from [Link]

  • Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. (2018). Molecules. Retrieved from [Link]

  • 1HNMR spectrometry in structural elucidation of organic compounds. (2015). Journal of Chemical and Pharmaceutical Sciences. Retrieved from [Link]

  • Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts. Retrieved from [Link]

  • GC-MS analysis of pyrrolidine derivatives of fatty acids derived from sphingosines. (2008). Journal of Oleo Science. Retrieved from [Link]

  • HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. (2025). IntechOpen. Retrieved from [Link]

  • The Crucial Role of Reference Standards in the Pharmaceutical Industry! (2024). LinkedIn. Retrieved from [Link]

  • Method Development for Drug Impurity Profiling: Part 1. (2010). LCGC International. Retrieved from [Link]

  • GC-MS Analysis of the Designer Drug α-pyrrolidinovalerophenone and Its Metabolites in Urine and Blood in an Acute Poisoning Case. (2015). Forensic Science International. Retrieved from [Link]

  • Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024). Chemistry LibreTexts. Retrieved from [Link]

  • The Importance of Reference Materials and Method Validation for Advancing Research on the Health Effects of Dietary Supplements and Other Natural Products. (2021). Journal of AOAC INTERNATIONAL. Retrieved from [Link]

  • Identification of Pyrrolidinophenone-type Designer Drugs by Gas Chromatography/Time-of-Flight Mass Spectrometry. (2015). ResearchGate. Retrieved from [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024). Veeprho. Retrieved from [Link]

  • How to Interpret FTIR Results: A Beginner's Guide. (2025). AZoM.com. Retrieved from [Link]

  • Purity Analysis of N-Methyl Pyrrolidone (NMP) Using an Agilent 8850 GC. (2025). Agilent Technologies. Retrieved from [Link]

  • Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. (n.d.). Dr. B. B. Hegde First Grade College, Kundapura. Retrieved from [Link]

  • How to Read and Interpret FTIR Spectroscope of Organic Material. (2019). Indonesian Journal of Science & Technology. Retrieved from [Link]

  • Impurity Identification in Small-Molecule APIs. (2020). Pharma's Almanac. Retrieved from [Link]

  • Why Reference Materials are Important in XRF Analysis. (n.d.). XRF Scientific. Retrieved from [Link]

  • NMR as a Tool for Structure Elucidation of Organic Compounds. (n.d.). Wesleyan University. Retrieved from [Link]

  • Intermediate compounds for the preparation of trans-5-chloro-2-methyl-2,3,3a,12b-tetrahydro-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole. (2006). Google Patents.
  • Identity and Purity - Small Molecules. (n.d.). Pacific BioLabs. Retrieved from [Link]

  • Purpose And Correct Use Of Reference Standard Materials. (2021). Labsert. Retrieved from [Link]

  • FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014). Atmospheric Measurement Techniques. Retrieved from [Link]

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  • Pyrrolidine-2,5-dione derivatives, pharmaceutical compositions and methods for use as ido1 inhibitors. (2015). Google Patents.
  • Novel process for the preparation of 2-[4-(2-{4-[1-(2-ethoxyethyl)-1h-benzimidazol-2-yl]-1-piperidinyl}ethyl) phenyl]-2-methylpropanoic acid. (2014). Google Patents.

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A Senior Application Scientist's Guide to Developing and Evaluating Specific Antibodies for 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the generation of specific antibodies against small molecules is a critical yet challenging endeavor. This guide provides an in-depth, experience-driven approach to developing and evaluating the specificity of antibodies targeting the small molecule 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione. Moving beyond a generic template, this document offers a strategic workflow, grounded in scientific principles, to ensure the generation of reliable and specific antibody reagents for your research needs.

Introduction: The Challenge of Small Molecule Immunogenicity

Small molecules like this compound, with a molecular weight of 315.75 g/mol , are generally not immunogenic on their own.[1] To elicit an immune response, they must be covalently linked to a larger carrier protein, a process that transforms the small molecule into a hapten. The design of this hapten-carrier conjugate is a critical first step that dictates the specificity of the resulting antibodies.

This guide will walk you through the entire process, from the strategic design of the hapten to the rigorous validation of the final antibody pool.

Strategic Hapten Design and Carrier Conjugation

The goal of hapten design is to present the unique structural features of this compound to the immune system while minimizing the influence of the linker and carrier protein.

Synthesis of a Hapten Derivative with a Linker

To conjugate the target molecule, a derivative with a reactive functional group, such as a carboxylic acid, is required. A strategic approach is to introduce a linker at a position that is least likely to interfere with the key epitopes of the molecule. For this compound, the nitrogen atom of the pyrrolidine-2,4-dione ring is a suitable position for modification.

Proposed Synthesis of 3-(5-Chloro-2-phenoxyphenyl)-1-(carboxymethyl)pyrrolidine-2,4-dione:

A plausible synthetic route involves the N-alkylation of a precursor, 3-(5-chloro-2-phenoxyphenyl)pyrrolidine-2,4-dione, with an ω-haloalkanoic acid ester, followed by hydrolysis of the ester to yield the carboxylic acid. A similar approach has been described for the synthesis of other pyrrolidine-2,4-dione derivatives.

Hapten_Synthesis Start 3-(5-Chloro-2-phenoxyphenyl) pyrrolidine-2,4-dione Intermediate Ethyl 2-(3-(5-chloro-2-phenoxyphenyl)-2,4-dioxo -1-pyrrolidinyl)acetate Start->Intermediate  N-Alkylation (Base, e.g., K2CO3) Reactant Ethyl bromoacetate (BrCH2COOEt) Reactant->Intermediate Hapten 3-(5-Chloro-2-phenoxyphenyl)-1- (carboxymethyl)pyrrolidine-2,4-dione (Hapten) Intermediate->Hapten Ester Hydrolysis (e.g., LiOH, H2O)

Caption: Proposed synthesis of a hapten derivative.

Carrier Protein Selection and Conjugation Chemistry

Commonly used carrier proteins include Keyhole Limpet Hemocyanin (KLH) and Bovine Serum Albumin (BSA). KLH is generally more immunogenic and is preferred for the initial immunization, while BSA is often used for coating plates in screening assays to avoid selecting antibodies that recognize KLH.

The conjugation of the hapten to the carrier protein is typically achieved through the formation of a stable amide bond using carbodiimide chemistry, such as the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS).

Conjugation Hapten Hapten with -COOH group Activated_Hapten NHS-ester activated hapten Hapten->Activated_Hapten Activation EDC_NHS EDC / NHS EDC_NHS->Activated_Hapten Conjugate Hapten-Carrier Conjugate Activated_Hapten->Conjugate Amide bond formation Carrier Carrier Protein (e.g., KLH, BSA) with -NH2 groups Carrier->Conjugate

Caption: Hapten-carrier protein conjugation workflow.

Immunization and Antibody Production: Monoclonal vs. Polyclonal

The choice between producing monoclonal or polyclonal antibodies depends on the intended application.

FeaturePolyclonal AntibodiesMonoclonal Antibodies
Source Multiple B-cell clonesSingle B-cell clone
Specificity Recognize multiple epitopes on the haptenRecognize a single epitope on the hapten
Affinity Variable affinitiesUniform high affinity
Production Time ShorterLonger
Cost LowerHigher
Batch-to-Batch Consistency LowerHigher
Ideal for General screening, qualitative assaysQuantitative assays, therapeutic development

For initial screening and characterization, polyclonal antibodies can be a cost-effective and rapid solution. For applications requiring high specificity and reproducibility, monoclonal antibody development is recommended.

Immunoassay Development for Screening and Characterization

A competitive enzyme-linked immunosorbent assay (ELISA) is the most common format for detecting small molecules.[2] Two primary formats can be employed:

Indirect Competitive ELISA

In this format, a hapten-protein conjugate (e.g., Hapten-BSA) is coated onto the microplate wells. The sample containing the free small molecule is incubated with the primary antibody. This mixture is then added to the coated plate. The more free small molecule in the sample, the less primary antibody will be available to bind to the coated hapten-conjugate, resulting in a weaker signal.

Direct Competitive ELISA

Here, the antibody is coated onto the microplate wells. The sample containing the free small molecule is incubated with a known amount of enzyme-labeled hapten. This mixture is then added to the antibody-coated plate. The free small molecule in the sample competes with the enzyme-labeled hapten for binding to the antibody. A higher concentration of the free small molecule results in a lower signal.

ELISA_Formats cluster_Indirect Indirect Competitive ELISA cluster_Direct Direct Competitive ELISA I_Plate Plate coated with Hapten-BSA I_Secondary Enzyme-labeled Secondary Antibody I_Plate->I_Secondary I_Ab Primary Antibody I_Complex Antibody-Hapten Complex I_Ab->I_Complex I_Sample Sample (Free Hapten) I_Sample->I_Complex I_Complex->I_Plate Competition I_Substrate Substrate I_Secondary->I_Substrate I_Signal Signal I_Substrate->I_Signal D_Plate Plate coated with Antibody D_Substrate Substrate D_Plate->D_Substrate D_Labeled_Hapten Enzyme-labeled Hapten D_Competition Competition for Antibody Binding D_Labeled_Hapten->D_Competition D_Sample Sample (Free Hapten) D_Sample->D_Competition D_Competition->D_Plate D_Signal Signal D_Substrate->D_Signal

Caption: Indirect vs. Direct Competitive ELISA formats.

Rigorous Specificity Validation: A Multi-faceted Approach

Ensuring the specificity of the generated antibodies is paramount. A comprehensive validation strategy should include the following:

Titration of Antibody and Coating Antigen

The optimal concentrations of the antibody and the coating antigen (for indirect ELISA) or labeled hapten (for direct ELISA) must be determined empirically through checkerboard titrations to achieve the best signal-to-noise ratio.

Competitive ELISA and IC50 Determination

A standard curve is generated by competing the antibody with known concentrations of the free target molecule. The concentration that inhibits 50% of the maximum signal is the IC50 value, which is a measure of the antibody's sensitivity.

Data Interpretation:

The results of a competitive ELISA are typically plotted as the percentage of binding versus the logarithm of the analyte concentration. The IC50 value is determined from the inflection point of the resulting sigmoidal curve.

Calculation of % Inhibition: % Inhibition = [1 - (OD of sample / OD of negative control)] * 100

Cross-Reactivity Profiling

To assess specificity, the antibody should be tested against a panel of structurally related molecules. The percentage of cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Target Molecule / IC50 of Analog) * 100

A lower percentage indicates higher specificity for the target molecule.

Proposed Cross-Reactivity Panel for this compound:

A thorough search for commercially available, structurally similar compounds is crucial. A potential, albeit not exhaustive, panel could include:

CompoundStructural Similarity
3-(2-Phenoxyphenyl)-1-methylpyrrolidine-2,4-dioneLacks the chloro group
3-(5-Bromo-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dioneBromo substitution instead of chloro
1-Methylpyrrolidine-2,4-dioneLacks the substituted phenyl group
5-Chloro-2-phenoxyanilinePrecursor molecule

Note: The availability of these specific analogs needs to be confirmed from chemical suppliers.

Advanced Validation Techniques (Optional)

For a more in-depth characterization of antibody-small molecule interactions, consider the following techniques:

  • Surface Plasmon Resonance (SPR): Provides real-time, label-free kinetic data (association and dissociation rates) and affinity constants.

  • Bio-Layer Interferometry (BLI): Another label-free technique that measures the binding of molecules to a biosensor tip in real-time, providing kinetic and affinity data.[3]

Detailed Experimental Protocols

Indirect Competitive ELISA Protocol
  • Coating: Coat a 96-well microplate with 100 µL/well of hapten-BSA conjugate (e.g., 1 µg/mL in carbonate-bicarbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of wash buffer (PBS with 0.05% Tween 20).

  • Blocking: Add 200 µL/well of blocking buffer (e.g., 1% BSA in PBS) and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Competition: In a separate plate, pre-incubate 50 µL of the primary antibody (at its predetermined optimal dilution) with 50 µL of either the standard or sample for 30 minutes at room temperature.

  • Incubation: Transfer 100 µL of the pre-incubated mixture to the coated and blocked plate. Incubate for 1-2 hours at room temperature.

  • Washing: Repeat the washing step.

  • Secondary Antibody: Add 100 µL/well of enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG) at its optimal dilution in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step.

  • Substrate: Add 100 µL/well of substrate solution (e.g., TMB). Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stop Reaction: Add 50 µL/well of stop solution (e.g., 2N H₂SO₄).

  • Read Plate: Read the absorbance at 450 nm.

Data Analysis and Interpretation
ParameterDescriptionCalculation
IC50 The concentration of the free analyte that causes 50% inhibition of the maximum signal.Determined from the standard curve by non-linear regression (four-parameter logistic fit).
Cross-Reactivity (%) The degree to which the antibody binds to structurally related compounds compared to the target analyte.(IC50 of Target / IC50 of Analog) x 100

Conclusion

The development of specific antibodies against small molecules like this compound is a meticulous process that hinges on strategic hapten design and rigorous validation. By following the principles and protocols outlined in this guide, researchers can confidently generate and characterize antibody reagents with the required specificity and sensitivity for their intended applications, thereby ensuring the reliability and reproducibility of their experimental data.

References

  • Fischer, M. J. (2010). Amine coupling through EDC/NHS: a practical approach. Methods in molecular biology (Clifton, N.J.), 627, 55–73. [Link]

  • Creative Diagnostics. (2021, March 1). Competitive ELISA. Retrieved from [Link]

  • Sartorius. (n.d.). Octet® BLI Workflows in Small-Molecule Interaction Guide. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). This compound. Retrieved from [Link]

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A Comparative Study of the Neuroreceptor Binding Profile of Asenapine and Its Impurities: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of atypical antipsychotics, Asenapine stands out with its unique and complex pharmacodynamic profile, offering therapeutic efficacy in schizophrenia and bipolar I disorder.[1][2] Its clinical effects are intrinsically linked to its interactions with a wide array of neuroreceptors. However, the comprehensive pharmacological profile of a drug substance is not solely defined by the active pharmaceutical ingredient (API). The impurities and metabolites associated with the API can also possess pharmacological activity, potentially impacting the drug's efficacy and safety profile. This guide provides a comparative analysis of the neuroreceptor binding profile of Asenapine and its known impurities, offering critical insights for researchers, scientists, and professionals in drug development.

The significance of characterizing impurities is underscored by international regulatory bodies, including the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).[3][4][5][6] These agencies have established stringent guidelines (e.g., ICH Q3A/B) that mandate the identification and qualification of impurities in new drug substances and products to ensure patient safety.[3][5] Understanding the pharmacological activity of these impurities is a crucial aspect of this qualification process.

The Multifaceted Receptor Binding Profile of Asenapine

Asenapine's therapeutic action is believed to be mediated through its antagonist activity at dopamine D2 and serotonin 5-HT2A receptors.[7] However, its pharmacological signature is far broader, exhibiting high affinity for a multitude of receptor subtypes.[3][7][8] This multi-receptor engagement likely contributes to its overall clinical effects, including its efficacy against negative symptoms and its relatively favorable side-effect profile.[9]

The binding affinities of Asenapine for key neuroreceptors, expressed as Ki (nM) values, are summarized in the table below. A lower Ki value indicates a higher binding affinity.

Receptor FamilyReceptor SubtypeAsenapine Ki (nM)Reference(s)
Serotonin 5-HT1A2.5[8]
5-HT1B4.0[8]
5-HT2A0.06[8]
5-HT2B0.16[8]
5-HT2C0.03[8]
5-HT51.6[8]
5-HT60.25[8]
5-HT70.13[8]
Dopamine D11.4[8]
D21.3[8]
D30.42[8]
D41.1[8]
Adrenergic α11.2[8]
α21.2[8]
Histamine H11.0[8]
H26.2[8]

Asenapine demonstrates potent antagonism at these receptors, with the exception of the 5-HT1A receptor, where it acts as a partial agonist.[7] Notably, it has no significant affinity for muscarinic cholinergic receptors, which is consistent with a lower incidence of anticholinergic side effects.[8][10]

Asenapine's Impurities and Metabolites: A Comparative Overview

The manufacturing process and degradation of Asenapine can lead to the formation of several impurities. Furthermore, upon administration, Asenapine is extensively metabolized in the liver, primarily through direct glucuronidation by UGT1A4 and oxidative metabolism by cytochrome P450 enzymes, predominantly CYP1A2. The major circulating metabolites include asenapine N+-glucuronide and N-desmethylasenapine.[10]

  • Low Receptor Affinity: N-desmethylasenapine exhibits very low affinity for the key dopamine and serotonin receptors that are central to Asenapine's therapeutic effects.[4]

  • Poor Blood-Brain Barrier Permeability: The metabolite does not significantly cross the blood-brain barrier, further limiting its potential for central activity.[4]

While specific Ki values for N-desmethylasenapine are not widely published, the consensus in the scientific literature is that it does not contribute to the therapeutic efficacy or centrally-mediated side effects of the parent drug.[4]

Other Metabolites and Process-Related Impurities: For other metabolites, such as asenapine N+-glucuronide and 11-hydroxyasenapine, and for known process-related impurities, specific neuroreceptor binding data is scarce in publicly accessible resources. Several sources describe Asenapine's metabolites as "inactive," suggesting a lack of significant pharmacological activity. However, without quantitative binding data, a direct comparison to Asenapine's potent receptor profile is not possible. This represents a knowledge gap that may warrant further investigation in non-clinical safety and pharmacology studies.

The absence of significant receptor binding for the major metabolite, N-desmethylasenapine, provides a degree of confidence that the primary pharmacological activity of administered Asenapine is attributable to the parent molecule.

Experimental Protocol: In-Vitro Competitive Radioligand Binding Assay

To experimentally determine and compare the neuroreceptor binding affinities of a parent compound and its impurities, the competitive radioligand binding assay is the gold standard. This technique measures the ability of an unlabeled compound (the "competitor," e.g., Asenapine or an impurity) to displace a radiolabeled ligand from a specific receptor.

Below is a detailed, step-by-step methodology for a competitive radioligand binding assay, which can be adapted to assess binding to various neuroreceptors, such as the dopamine D2 or serotonin 5-HT2A receptors.

Objective: To determine the inhibition constant (Ki) of Asenapine and its impurities for a specific neuroreceptor.

Materials:

  • Receptor Source: Cell membranes prepared from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 cells expressing human D2 receptors) or homogenized brain tissue from a relevant species.

  • Radioligand: A high-affinity radiolabeled ligand specific for the target receptor (e.g., [3H]-Spiperone for D2 receptors).

  • Test Compounds: Asenapine and its purified impurities, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Assay Buffer: A buffer solution optimized for the specific receptor-ligand interaction (e.g., Tris-HCl buffer with appropriate ions).

  • Filtration Apparatus: A cell harvester and glass fiber filters (e.g., Whatman GF/B) pre-treated with a substance like polyethyleneimine to reduce non-specific binding.

  • Scintillation Counter: A liquid scintillation counter to measure radioactivity.

  • 96-well Plates.

Experimental Workflow:

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis P1 Prepare serial dilutions of Asenapine and impurities A1 Add buffer, test compound, radioligand, and membranes to 96-well plate P1->A1 P2 Prepare receptor membrane suspension in assay buffer P2->A1 P3 Prepare radioligand solution at a fixed concentration P3->A1 A2 Incubate to reach equilibrium (e.g., 60 min at room temp) A1->A2 S1 Rapidly filter plate contents through glass fiber filters A2->S1 S2 Wash filters with ice-cold buffer to remove unbound radioligand S1->S2 S3 Dry filters and add scintillation cocktail S2->S3 S4 Measure radioactivity using a scintillation counter S3->S4 D1 Plot radioactivity vs. log[competitor concentration] S4->D1 D2 Determine IC50 value from the competition curve D1->D2 D3 Calculate Ki value using the Cheng-Prusoff equation D2->D3

Caption: Workflow for a competitive radioligand binding assay.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Prepare serial dilutions of the unlabeled test compounds (Asenapine and its impurities) in the assay buffer. A typical concentration range would span from 10^-11 M to 10^-5 M.

    • Thaw the frozen receptor membrane preparation on ice and resuspend it in ice-cold assay buffer to a predetermined protein concentration.

    • Prepare the radioligand solution in the assay buffer at a concentration typically at or below its Kd value for the receptor.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

      • 50 µL of the diluted test compound or buffer.

      • 50 µL of the radioligand solution.

      • 100 µL of the receptor membrane suspension.

  • Incubation:

    • Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient duration to allow the binding to reach equilibrium. This time is typically determined in preliminary kinetic experiments.

  • Filtration:

    • Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand (which passes through).

    • Quickly wash the filters multiple times with ice-cold wash buffer to minimize non-specific binding.

  • Quantification:

    • Dry the filters, place them in scintillation vials with scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements to obtain the specific binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

Signaling Pathways and Implications

Asenapine's primary therapeutic targets, the D2 and 5-HT2A receptors, are G protein-coupled receptors (GPCRs) that modulate key intracellular signaling pathways.

G cluster_D2 Dopamine D2 Receptor Pathway cluster_5HT2A Serotonin 5-HT2A Receptor Pathway D2R D2 Receptor Gi Gi/o Protein D2R->Gi Activates Asenapine_D2 Asenapine (Antagonist) Asenapine_D2->D2R Blocks AC Adenylyl Cyclase Gi->AC Inhibits cAMP ↓ cAMP AC->cAMP SHT2AR 5-HT2A Receptor Gq Gq/11 Protein SHT2AR->Gq Activates Asenapine_5HT2A Asenapine (Antagonist) Asenapine_5HT2A->SHT2AR Blocks PLC Phospholipase C Gq->PLC Activates IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca_PKC

Caption: Simplified signaling pathways for D2 and 5-HT2A receptors.

The antagonism of these pathways in specific brain regions is thought to normalize dopamine and serotonin neurotransmission, thereby alleviating the symptoms of psychosis. If an impurity were to possess significant affinity for these or other receptors, it could potentially:

  • Contribute to the therapeutic effect: An active impurity could augment the action of the parent drug.

  • Interfere with the therapeutic effect: An impurity with antagonistic properties at the same receptor could compete with the parent drug, potentially reducing its efficacy.

  • Cause off-target effects: An impurity binding to other receptors could lead to unforeseen side effects.

Given that the major metabolite of Asenapine appears to be inactive at these key receptors, the likelihood of such interactions is low. However, a comprehensive understanding of the binding profiles of all significant impurities is essential for a complete risk assessment.

Conclusion and Future Directions

This comparative guide underscores the complex and potent neuroreceptor binding profile of Asenapine, which is central to its therapeutic utility. The available evidence strongly suggests that its major metabolite, N-desmethylasenapine, is pharmacologically inactive in the central nervous system due to low receptor affinity and poor blood-brain barrier penetration. While other metabolites and process-related impurities are generally considered inactive, a notable lack of publicly available quantitative binding data exists.

For drug development professionals, this highlights the importance of early and thorough impurity profiling. While the primary focus is often on the API, a comprehensive understanding of the pharmacological properties of related substances is critical for ensuring the safety and consistency of the final drug product. The experimental protocol detailed in this guide provides a robust framework for generating such crucial data. Future research efforts should aim to provide a more complete quantitative picture of the receptor binding affinities for all major Asenapine impurities and metabolites to definitively confirm their lack of pharmacological activity and further solidify the safety profile of this important antipsychotic medication.

References

  • International Council for Harmonisation. (2006). ICH Harmonised Tripartite Guideline: Impurities in New Drug Substances Q3A(R2). [Link]

  • PubChem. Asenapine. National Center for Biotechnology Information. [Link]

  • European Medicines Agency. (2006). ICH Q3B (R2) Impurities in new drug products. [Link]

  • Shahid, M., Walker, G. B., Zorn, S. H., & Wong, E. H. (2009). Asenapine: a novel psychopharmacologic agent with a unique human receptor signature. Journal of Psychopharmacology, 23(1), 65–73. [Link]

  • U.S. Food and Drug Administration. (2008). Guidance for Industry: Q3A Impurities in New Drug Substances. [Link]

  • U.S. Food and Drug Administration. (2020). ANDAs: Impurities in Drug Products. [Link]

  • Gifford Bioscience. Radioligand Binding Assay Protocol. [Link]

  • Richelson, E. (2010). New Antipsychotic Drugs: How Do Their Receptor-Binding Profiles Compare?. The Journal of clinical psychiatry, 71(9), 1263-4. [Link]

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  • Crapanzano, C., Laurenzi, P. F., Amendola, C., & Casolaro, I. (2021). Clinical perspective on antipsychotic receptor binding affinities. Brazilian Journal of Psychiatry, 43(6), 680–681. [Link]

  • Citrome, L. (2014). Asenapine review, part I: chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert opinion on drug metabolism & toxicology, 10(6), 863–875. [Link]

  • Wesołowska, A., & Kowalska, T. (2015). In vitro inhibition of human cytochrome P450 enzymes by the novel atypical antipsychotic drug asenapine: a prediction of possible drug–drug interactions. Pharmacological reports, 67(1), 74-80. [Link]

  • Guzmán, F. (2014). Mechanism of Action and Pharmacodynamics of Asenapine. Psychopharmacology Institute. [Link]

  • Karakatsanis, A., & Siafis, S. (2019). Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects. Current neuropharmacology, 17(2), 112–126. [Link]

  • Dietrich-Muszalska, A., Olas, B., & Rabe-Jabłońska, J. (2021). Comparative Study of the Effects of Atypical Antipsychotic Drugs on Plasma and Urine Biomarkers of Oxidative Stress in Schizophrenic Patients. Neuropsychiatric disease and treatment, 17, 593–602. [Link]

  • McIntyre, R. S. (2010). Pharmacology and efficacy of asenapine for manic and mixed states in adults with bipolar disorder. Expert review of neurotherapeutics, 10(5), 645–649. [Link]

  • U.S. Food and Drug Administration. (2009). Chemistry Review(s) - Asenapine. [Link]

  • Stoner, S. C., & Stimmel, G. L. (2020). Asenapine: an atypical antipsychotic with atypical formulations. Innovations in clinical neuroscience, 17(1-3), 12–16. [Link]

  • Si, Y. G., Gardner, M. P., Tarazi, F. I., Baldessarini, R. J., & Neumeyer, J. L. (2008). Synthesis and dopamine receptor affinities of N-alkyl-11-hydroxy-2-methoxynoraporphines: N-alkyl substituents determine D1 versus D2 receptor selectivity. Journal of medicinal chemistry, 51(4), 983–987. [Link]

  • Psychopharmacology Institute. (2014). Mechanism of Action and Pharmacodynamics of Asenapine. [Link]

  • Yoshizawa, M., Tashiro, M., Fukudo, S., Yanai, K., Utsumi, A., Kano, M., Karahasi, M., Endo, Y., Morisita, J., Sato, Y., Adachi, M., Itoh, M., & Hongo, M. (2009). Increased brain histamine H1 receptor binding in patients with anorexia nervosa. Biological psychiatry, 65(4), 349–352. [Link]

  • Wikipedia contributors. (2024, January 15). Asenapine. In Wikipedia, The Free Encyclopedia. Retrieved 22:30, January 21, 2026, from [Link]

  • ResearchGate. (n.d.). Receptor binding profile of asenapine. [Link]

  • ResearchGate. (n.d.). Chemical structure and receptor binding affinity of asenapine. [Link]

  • Citrome, L. (2014). Asenapine review, part I: Chemistry, receptor affinity profile, pharmacokinetics and metabolism. Expert Opinion on Drug Metabolism & Toxicology, 10(6), 863-875. [Link]

  • Wikipedia contributors. (2023, December 29). Atypical antipsychotic. In Wikipedia, The Free Encyclopedia. Retrieved 22:31, January 21, 2026, from [Link]

  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

  • U.S. Food and Drug Administration. (2006). Guidance for Industry: Q3B(R2) Impurities in New Drug Products. [Link]

  • European Medicines Agency. (n.d.). Quality: impurities. [Link]

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  • Fagiolini, A., & Vieta, E. (2019). ASENAPINE: PHARMACOLOGICAL ASPECTS AND ROLE IN PSYCHIATRIC DISORDERS. Psychiatria Danubina, 31(Suppl 3), 292-299. [Link]

  • Real Life Pharmacology. (n.d.). Asenapine Pharmacology. [Link]

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Assessment & Characterization

Due to the novelty of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione, a specific Safety Data Sheet (SDS) with comprehensive disposal information is not widely available. Therefore, a risk assessment must be conducted based on its chemical structure to infer its potential hazards.

  • Halogenated Organic Compound: The presence of a chloro-phenyl group classifies this molecule as a halogenated organic compound. Such compounds are often toxic and persistent in the environment.[1][2] The U.S. Environmental Protection Agency (EPA) provides specific guidelines for the management of these wastes, which typically involve treatment technologies rather than land disposal.[2]

  • Pyrrolidine-2,4-dione Core: The heterocyclic pyrrolidine-2,4-dione ring system is a reactive moiety. While the parent compound, 2-pyrrolidone, is noted to be irritating to the skin, eyes, and respiratory tract, derivatives can have varied and more pronounced toxicological profiles.[3][4] Hazard statements for the parent pyrrolidine-2,4-dione include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[5]

  • Toxicity Profile (Inferred): Given the combination of a halogenated aromatic system and a heterocyclic core, it is prudent to handle this compound as if it were toxic if inhaled, ingested, or absorbed through the skin.[6]

Based on this structural analysis, this compound must be treated as hazardous chemical waste . It should never be disposed of down the drain or in regular trash.[7][8]

Personal Protective Equipment (PPE) & Handling

Before handling the waste compound, either in pure form or in solution, appropriate PPE is mandatory to prevent exposure.

PPE ItemSpecificationRationale
Gloves Nitrile, double-glovedProvides chemical resistance against organic compounds. Double gloving is a best practice for handling hazardous materials.
Eye Protection Chemical splash goggles or face shieldProtects against accidental splashes of liquids or fine powders.[9]
Lab Coat Standard laboratory coatPrevents contamination of personal clothing.
Respiratory Required if handling powder outside a fume hoodA NIOSH-approved respirator should be used if there is a risk of inhaling dust or aerosols.[9]

Handling Protocol: All waste handling and containerization procedures should be performed within a certified chemical fume hood to minimize inhalation risk.[9]

Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the collection and disposal of this compound waste.

Step 1: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste management.[7][10] This compound must be collected in a dedicated hazardous waste container.

  • DO NOT mix this waste with:

    • Non-halogenated organic solvents.[11]

    • Acids, bases, or strong oxidizing agents.[7][12]

    • Aqueous waste streams.

    • Biological or radioactive waste.

This segregation prevents dangerous reactions and simplifies the final disposal process for your institution's Environmental Health & Safety (EHS) office.[8][12]

WasteSegregation cluster_waste_streams Laboratory Waste Streams cluster_containers Designated Waste Containers Target_Compound 3-(5-Chloro-2-phenoxyphenyl)- 1-methylpyrrolidine-2,4-dione Waste Halo_Container Halogenated Organic Waste Target_Compound->Halo_Container Correct Segregation NonHalo_Container Non-Halogenated Waste Target_Compound->NonHalo_Container INCORRECT Aqueous_Container Aqueous Waste Target_Compound->Aqueous_Container INCORRECT Trash_Container Regular Trash Target_Compound->Trash_Container INCORRECT NonHalogenated Non-Halogenated Solvents (e.g., Hexane, Acetone) NonHalogenated->NonHalo_Container Aqueous Aqueous Waste (Buffers, etc.) Aqueous->Aqueous_Container Solid Solid Waste (Gloves, Paper) Solid->Trash_Container

Caption: Waste segregation decision workflow.

Step 2: Containerization

Selecting the correct container is critical to prevent leaks and ensure safe storage.[13]

  • Select a Compatible Container: Use a designated hazardous waste container provided by your EHS department. This is typically a high-density polyethylene (HDPE) or glass bottle with a screw-on cap.[1][13] The container must be chemically compatible with the waste.[13]

  • Ensure Good Condition: The container must be clean, dry, and free from leaks or damage.[1]

  • Leave Headspace: Do not fill the container to more than 90% capacity. Leaving at least 10% headspace allows for vapor expansion.[14]

  • Keep Closed: The container must be securely closed with its screw-on cap at all times, except when waste is actively being added.[7][11][13] Parafilm or stoppers are not acceptable closures.[13]

Step 3: Labeling

Accurate labeling is a regulatory requirement and is essential for safety. Your institution's EHS office will provide a specific hazardous waste tag.

  • Generator Information: Fill in your name, department, and contact information.

  • Contents: Write the full, unabbreviated chemical name: "Waste this compound".[11]

  • Composition: List all components in the container, including solvents, and their approximate percentages.

  • Hazards: Check the boxes for "Toxic" and "Environmental Hazard".

Step 4: Temporary Storage in the Laboratory

Waste containers must be stored safely in a designated "Satellite Accumulation Area" within your lab before being collected.

  • Designated Area: Store the waste container in a designated and clearly marked location, away from general lab traffic.

  • Secondary Containment: Place the primary waste container inside a larger, chemically resistant secondary container (like a plastic tub or tray).[7][13] The secondary container must be able to hold 110% of the volume of the primary container.[13]

  • Segregation: Ensure the container is stored separately from incompatible materials, especially acids and bases.[7]

  • Location: Do not store hazardous waste on the floor, in a fume hood where reactions are actively being run, or near a source of heat.[15]

DisposalWorkflow *TSDF: Treatment, Storage, and Disposal Facility cluster_Lab In-Laboratory Procedure cluster_EHS Institutional Disposal A Step 1: Wear Full PPE (Gloves, Goggles, Lab Coat) B Step 2: Segregate Waste (Halogenated Organics Only) A->B C Step 3: Transfer to Approved Waste Container (Leave Headspace) B->C D Step 4: Securely Close Container C->D E Step 5: Complete & Attach Hazardous Waste Label D->E F Step 6: Place in Secondary Containment in Designated Area E->F G Step 7: Request Waste Pickup from EHS/EH&S F->G H EHS Collects Waste G->H I Consolidation & Manifesting H->I J Transport to Licensed TSDF* I->J K Final Disposal (e.g., High-Temp Incineration) J->K

Caption: End-to-end disposal workflow for laboratory personnel.

Decontamination & Spill Management

Empty Container Disposal: A container that held this compound is still considered hazardous waste. It must be triple-rinsed with a suitable solvent (e.g., methanol or acetone).[1][15] The rinsate must be collected and disposed of as hazardous waste in your halogenated waste stream.[1][15] After rinsing, deface or remove the original label, and dispose of the container as instructed by your EHS office.[14][15]

Spill Cleanup:

  • Alert personnel in the immediate area and control access.

  • Wearing appropriate PPE, absorb the spill with a chemical absorbent pad or inert material like vermiculite or sand.[16]

  • Do not use combustible materials like paper towels to clean up large spills.

  • Collect the contaminated absorbent material using non-sparking tools.[17]

  • Place all contaminated materials into a designated, sealable container for hazardous waste. Label it clearly as "Spill Debris containing this compound".

  • Contact your institution's EHS office to report the spill and arrange for pickup of the spill debris.

References

  • Safety Data Sheet: 2-Pyrrolidone. Carl ROTH.

  • Safety Data Sheet: Acetylacetone. Carl ROTH.

  • SAFETY DATA SHEET. Sigma-Aldrich. (2023-03-21).

  • How to Store and Dispose of Hazardous Chemical Waste. Environment, Health & Safety (EH&S), University of California San Diego. (2025-10-28).

  • Material Safety Data Sheet. (Generic example of a toxic powder). [URL: Not Applicable]
  • SAFETY DATA SHEET. Fisher Scientific. (2010-11-16).

  • ICSC 0562 - PYRROLIDONE. International Labour Organization (ILO) and World Health Organization (WHO). (2021).

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Delaware.

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. (2023-02-27).

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Pyrrolidine-2,4-dione. ChemScene.

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA).

  • Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

  • Solvents in the Workplace - How to Determine if They Are Hazardous Waste. U.S. Environmental Protection Agency (EPA).

  • Pyrrolidine - Hazard Summary. New Jersey Department of Health. (1999).

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Hazardous Waste Disposal Guide. Dartmouth College Environmental Health and Safety.

  • Material Safety Data Sheet - {4-[(4-Methylphenyl)thio]phenyl}(phenyl)methanone. Cole-Parmer.

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. Chemical & Engineering News (C&EN). (2024-08-30).

  • Laboratory chemical waste. Water Corporation.

  • PYRROLIDINE. CAMEO Chemicals, NOAA.

  • Management of Waste. Prudent Practices in the Laboratory, National Center for Biotechnology Information (NCBI), NIH.

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Navigating the Safe Handling of 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The responsible advancement of scientific discovery necessitates an unwavering commitment to safety. This guide provides essential, immediate safety and logistical information for the handling of the chemical compound 3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione. As Senior Application Scientists, our goal is to empower you with the knowledge to not only utilize this compound effectively in your research but to do so with the utmost confidence in your safety protocols. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each recommendation, ensuring a self-validating system of laboratory safety.

Understanding the Hazard Landscape

Before any laboratory work commences, a thorough understanding of the potential hazards associated with this compound is paramount. According to its Safety Data Sheet (SDS), this compound presents the following primary hazards:

  • Skin Irritation: Causes skin irritation upon contact.

  • Serious Eye Irritation: Poses a significant risk of serious eye irritation.

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

These hazards dictate a stringent set of handling procedures and the mandatory use of appropriate Personal Protective Equipment (PPE).

Core Directive: Personal Protective Equipment (PPE) - Your First Line of Defense

The Occupational Safety and Health Administration (OSHA) mandates that employers provide and ensure the use of appropriate PPE to protect against identified hazards in the laboratory.[1][2][3] For this compound, a comprehensive PPE strategy is not merely a recommendation but a critical necessity.

Eye and Face Protection: A Non-Negotiable

Given the risk of serious eye irritation, robust eye and face protection is mandatory.

  • Safety Glasses: At a minimum, safety glasses with side shields meeting ANSI Z87.1 standards are required for any work with this compound.[4]

  • Chemical Splash Goggles: When there is any potential for splashing, chemical splash goggles are essential. They provide a more complete seal around the eyes, offering superior protection.

  • Face Shield: For procedures with a higher risk of splashing, such as when handling larger quantities or preparing solutions, a face shield should be worn in conjunction with safety glasses or goggles.[4]

Hand Protection: Selecting the Right Barrier

The SDS for this compound specifies the use of protective gloves. However, not all gloves offer the same level of protection against all chemicals. As a chlorinated organic compound, the selection of glove material is critical.

Glove Material Chemical Resistance to Chlorinated Organics Recommendation for Handling this compound
Nitrile Good resistance to many chlorinated solvents.[5]Recommended for routine handling. Offers a good balance of chemical resistance, comfort, and dexterity.
Neoprene Good resistance to a range of chemicals, including some chlorinated compounds.[6]Recommended as a suitable alternative to nitrile.
Butyl Rubber Excellent resistance to many organic compounds, but may not be ideal for all chlorinated solvents.Consult manufacturer's chemical resistance charts for specific compatibility.
Latex Poor resistance to many organic solvents.[7][8]Not Recommended.
Vinyl (PVC) Poor resistance to many organic solvents.[6][7]Not Recommended.

Field-Proven Insight: Double gloving, wearing two pairs of nitrile gloves, is a highly recommended practice. This provides an additional layer of protection in case the outer glove is compromised.[4] Always inspect gloves for any signs of degradation or puncture before and during use. Change gloves frequently, especially after any direct contact with the compound.

Body Protection: Shielding Against Contamination

A laboratory coat is the minimum requirement for body protection. However, for handling this compound, a lab coat made of a low-permeability fabric is recommended. Ensure the lab coat has a solid front, long sleeves, and tight-fitting cuffs.[9] Disposable gowns can also be an effective option to prevent the spread of contamination.

Respiratory Protection: Mitigating Inhalation Risks

The potential for respiratory irritation necessitates careful control of airborne particles.

  • Engineering Controls: The primary method for controlling respiratory hazards is through engineering controls. All handling of powdered this compound should be conducted in a certified chemical fume hood to minimize the inhalation of dust.[10]

  • Respiratory Protection: If engineering controls are not sufficient to maintain exposure below acceptable limits, or during certain high-risk procedures, respiratory protection may be necessary. A NIOSH-approved respirator with the appropriate cartridges for organic vapors and particulates should be used.[11] A full respiratory protection program, including fit testing and training, is required by OSHA if respirators are necessary.

Operational Plan: From Receipt to Disposal

A meticulous operational plan ensures safety at every stage of the compound's lifecycle in the laboratory.

Receiving and Storage
  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.[12]

  • Ensure the container is clearly labeled with the chemical name and all relevant hazard warnings.

Handling and Weighing Procedures

The solid, powdered nature of this compound requires specific handling techniques to minimize dust generation.

  • Preparation: Before handling, ensure the chemical fume hood is functioning correctly. Don all required PPE.

  • Weighing:

    • Whenever possible, weigh the compound directly in the vessel in which it will be used.

    • Use a spatula to carefully transfer the powder. Avoid pouring directly from the bottle to minimize dust.[10]

    • Work on a disposable bench liner to contain any minor spills.

  • Solution Preparation:

    • Add the solvent to the vessel containing the pre-weighed compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the fume hood.

Emergency Procedures: Preparedness is Key

Spill Response:

In the event of a spill, immediate and appropriate action is crucial.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate area.

  • Assess the Spill: Determine the extent of the spill and if it is safe to clean up internally.

  • Cleanup:

    • For small powder spills, gently cover with a damp paper towel to avoid raising dust, then carefully scoop the material into a labeled waste container.[11]

    • For liquid spills (if the compound is in solution), use an inert absorbent material like vermiculite or sand to contain and absorb the spill.[13][14]

    • Place all contaminated materials into a sealed, labeled container for hazardous waste disposal.

  • Decontamination:

    • Decontaminate the spill area with a suitable solvent (e.g., ethanol or isopropanol), followed by soap and water.[15][16]

    • All equipment used for cleanup must also be decontaminated or disposed of as hazardous waste.

First Aid:

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Emergency Eyewash and Showers:

Functioning and accessible emergency eyewash stations and safety showers are mandated by the ANSI/ISEA Z358.1 standard.[17][18][19] They must be located within a 10-second travel distance from the hazard and on the same level.[19] Weekly activation of this equipment is required to ensure proper function.[18]

Disposal Plan: Responsible Stewardship

As a chlorinated organic compound, this compound and any materials contaminated with it are considered hazardous waste.

  • Waste Segregation: All waste, including excess compound, contaminated PPE, and cleanup materials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.

  • EPA Regulations: Disposal must be in accordance with all local, state, and federal regulations. Chlorinated organic compounds often fall under specific EPA hazardous waste codes (e.g., F-listed wastes for certain spent halogenated solvents).[20][21][22]

  • Disposal Vendor: Utilize a licensed hazardous waste disposal vendor for the final disposal of the material.

The following diagram illustrates the decision-making process for handling this compound:

Caption: A logical workflow for the safe handling of the target compound.

References

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  • A Guide for Evaluating the Performance of Chemical Protective Clothing (90-109) | NIOSH. (n.d.). Retrieved from the Centers for Disease Control and Prevention website.
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Retrosynthesis Analysis

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3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione
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3-(5-Chloro-2-phenoxyphenyl)-1-methylpyrrolidine-2,4-dione

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